Antifungal agent 78
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C18H12F2N2O2 |
|---|---|
Molecular Weight |
326.3 g/mol |
IUPAC Name |
2-(2,5-difluorophenyl)-4-[(4S)-4-phenyl-4,5-dihydro-1,3-oxazol-2-yl]-1,3-oxazole |
InChI |
InChI=1S/C18H12F2N2O2/c19-12-6-7-14(20)13(8-12)17-22-16(10-23-17)18-21-15(9-24-18)11-4-2-1-3-5-11/h1-8,10,15H,9H2/t15-/m1/s1 |
InChI Key |
ALNHRURERPZLOR-OAHLLOKOSA-N |
Isomeric SMILES |
C1[C@@H](N=C(O1)C2=COC(=N2)C3=C(C=CC(=C3)F)F)C4=CC=CC=C4 |
Canonical SMILES |
C1C(N=C(O1)C2=COC(=N2)C3=C(C=CC(=C3)F)F)C4=CC=CC=C4 |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide on the Core Mechanism of Action of Ibrexafungerp (SCY-078)
Prepared for: Researchers, Scientists, and Drug Development Professionals
Introduction: The designation "antifungal agent 78" is not uniquely assigned in scientific literature and can refer to several distinct compounds, including an oxazolyl-oxazoline derivative (compound 25am) active against Fusarium graminearum and an azole derivative with a hydroxyl group modification. This guide focuses on Ibrexafungerp (formerly SCY-078) , a clinically advanced, first-in-class triterpenoid antifungal agent. Given its novel structure, distinct target interaction, and oral bioavailability, Ibrexafungerp represents a significant development in antifungal therapy, making it a subject of considerable interest to the scientific community.
Core Mechanism of Action: Inhibition of (1→3)-β-D-Glucan Synthase
Ibrexafungerp's primary mechanism of action is the disruption of fungal cell wall synthesis through the inhibition of the enzyme (1→3)-β-D-glucan synthase.[1][2][3][4] This enzyme is responsible for the synthesis of β-(1,3)-D-glucan, a critical polysaccharide component that provides structural integrity to the fungal cell wall.[2]
-
Target Specificity: The glucan synthase enzyme complex is an ideal antifungal target as it is not present in mammalian cells, minimizing the potential for off-target effects and host toxicity.
-
Distinct Binding Site: While the echinocandin class of antifungals also targets glucan synthase, Ibrexafungerp, being a triterpenoid, interacts with a different and distinct binding site on the enzyme. This distinction is crucial as it allows Ibrexafungerp to retain activity against many fungal strains with fks gene mutations that confer resistance to echinocandins.
-
Fungicidal vs. Fungistatic Activity: The inhibition of glucan synthesis leads to a weakened and osmotically unstable cell wall, resulting in cell lysis and death. Consequently, Ibrexafungerp exhibits fungicidal activity against Candida species and fungistatic activity against Aspergillus species.
Quantitative Data: In Vitro Antifungal Activity
Ibrexafungerp demonstrates a broad spectrum of potent in vitro activity against a wide range of fungal pathogens, including isolates resistant to other antifungal classes. The minimum inhibitory concentration (MIC) is a key metric for its activity.
Table 1: In Vitro Activity of Ibrexafungerp against Candida Species
| Species | No. of Isolates | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference |
| C. auris | >400 | 0.25 - 2 | 0.5 | 1.0 | |
| C. auris (Echinocandin-Resistant) | 32 | 0.5 - 1.0 | 0.5 | 1.0 | |
| C. glabrata | 89 (Echinocandin-Resistant) | <0.03 - 4 | 0.25 | 1.0 | |
| C. glabrata (Fluconazole-Resistant) | 23 | - | - | 1.0 | |
| C. albicans | 163 | 0.016 - 0.5 | - | 0.125 | |
| C. parapsilosis | 108 | 0.016 - 8 | - | 4.0 | |
| C. tropicalis | 40 | 0.06 - ≥8 | - | 2.0 | |
| C. krusei | - | 0.5 - 1.0 | - | - |
Table 2: In Vitro Activity of Ibrexafungerp against Aspergillus Species
| Species | MIC₉₀ (µg/mL) | MEC₉₀ (µg/mL) | Reference |
| Aspergillus spp. | - | 0.125 | |
| A. fumigatus (Azole-Resistant) | - | 0.03 - 0.5 |
Note: MEC (Minimum Effective Concentration) is often used for molds like Aspergillus, representing the lowest concentration that leads to the formation of aberrant, branched hyphae.
Ibrexafungerp's activity is notably enhanced in acidic environments, which is relevant for treating infections like vulvovaginal candidiasis. Against ten C. glabrata isolates, the MIC₅₀ dropped from 1 µg/mL at pH 7.0 to 0.063 µg/mL at pH 4.5.
Experimental Protocols
Detailed and standardized protocols are critical for the evaluation of antifungal agents. The following methodologies are central to determining the efficacy of Ibrexafungerp.
Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) M27 and European Committee on Antimicrobial Susceptibility Testing (EUCAST) methodologies for yeasts.
-
Preparation of Ibrexafungerp Stock:
-
Dissolve Ibrexafungerp citrate salt in 100% Dimethyl Sulfoxide (DMSO) to a stock concentration of 5-10 mg/mL.
-
Store aliquots at -70°C or -80°C for up to 6 months.
-
-
Medium:
-
Use RPMI 1640 medium with L-glutamine, without bicarbonate, buffered with morpholinepropanesulfonic acid (MOPS) to pH 7.0.
-
-
Inoculum Preparation:
-
Culture the fungal isolate on Sabouraud Dextrose Agar for 24-48 hours.
-
Prepare a cell suspension in sterile saline and adjust the turbidity to a 0.5 McFarland standard.
-
Dilute the suspension in RPMI 1640 to achieve a final inoculum concentration of 0.5 × 10³ to 2.5 × 10³ CFU/mL in the microtiter plate wells.
-
-
Assay Procedure:
-
Perform two-fold serial dilutions of Ibrexafungerp in a 96-well microtiter plate to achieve a final concentration range (e.g., 0.016 to 16 µg/mL).
-
Add the prepared fungal inoculum to each well. Include a drug-free well for a growth control and an uninoculated well for a sterility control.
-
Incubate the plates at 35°C for 24-48 hours.
-
-
Endpoint Determination:
-
The MIC is determined as the lowest drug concentration that causes a ≥50% reduction in turbidity (growth) compared to the growth control, read visually or spectrophotometrically.
-
Protocol 2: In Vivo Murine Model of Invasive Candidiasis
Animal models are essential for evaluating the in vivo efficacy of antifungal agents. This is a generalized protocol based on studies of Ibrexafungerp.
-
Animal Model:
-
Use immunocompromised (e.g., neutropenic) mice (e.g., ICR strain). Neutropenia is typically induced by cyclophosphamide administration.
-
-
Infection:
-
Infect mice via intravenous (lateral tail vein) injection with a clinical isolate of the target fungus (e.g., C. auris, C. glabrata). The inoculum is adjusted to body weight.
-
-
Treatment:
-
Initiate treatment 24 hours post-inoculation.
-
Administer Ibrexafungerp orally via gavage, typically twice daily for 7 days. Doses may range from 8 to 40 mg/kg.
-
Include a vehicle control group (placebo) and a comparator antifungal group (e.g., caspofungin, fluconazole).
-
-
Efficacy Endpoints:
-
Survival: Monitor mice daily for a set period (e.g., 21 days) and record mortality to generate survival curves.
-
Fungal Burden: On a specified day (e.g., day 8), humanely euthanize a cohort of mice. Aseptically remove target organs (typically kidneys), weigh them, and homogenize. Plate serial dilutions of the homogenates on agar to quantify the fungal burden (CFU/gram of tissue).
-
-
Pharmacokinetics:
-
Collect blood samples at various time points after dosing to measure plasma drug concentrations via LC-MS/MS, ensuring that drug levels exceed the MIC for the infecting isolate.
-
Conclusion
Ibrexafungerp (SCY-078) is a first-in-class oral triterpenoid that represents a significant advancement in antifungal therapy. Its core mechanism of action, the inhibition of (1→3)-β-D-glucan synthase at a binding site distinct from that of the echinocandins, provides potent, often fungicidal activity against a broad spectrum of pathogens. Crucially, this includes activity against multidrug-resistant strains of Candida auris and echinocandin-resistant C. glabrata. The robust in vitro data, supported by efficacy in in vivo models, underscores its potential as a valuable new agent in the clinical armamentarium against invasive and superficial fungal infections.
References
Technical Guide: Discovery and Synthesis of Antifungal Agent 78 (Compound 25am)
For Researchers, Scientists, and Drug Development Professionals
Introduction
The emergence of drug-resistant fungal pathogens presents a significant threat to global health and food security. Fusarium graminearum, the causative agent of Fusarium head blight in cereals, is a particularly challenging pathogen to control. This has spurred the search for novel antifungal agents with unique mechanisms of action. Through a scaffold hopping strategy, a promising new class of oxazolyl-oxazoline compounds has been identified. This guide provides an in-depth technical overview of the discovery, synthesis, and biological evaluation of a lead compound from this series, designated as Antifungal Agent 78 (also known as compound 25am). This compound has demonstrated potent and selective activity against F. graminearum.
Discovery via Scaffold Hopping
The discovery of this compound originated from a scaffold hopping approach, a medicinal chemistry strategy aimed at identifying novel core structures with similar biological activity to a known active compound. This approach can lead to the discovery of compounds with improved properties, such as enhanced potency, reduced toxicity, or a different mechanism of action. In this case, the oxazolyl-oxazoline scaffold was identified as a promising new model for antifungal agents.[1]
Synthesis of this compound (Compound 25am)
The synthesis of this compound (2-(2,4-difluorophenyl)-5-phenyl-4,5-dihydrooxazolo[4,5-d]oxazole) and its analogues was achieved through a multi-step synthetic route. The general synthetic pathway is outlined below.
Experimental Protocol: General Synthesis of Oxazolyl-oxazoline Derivatives
A solution of a substituted benzoic acid (1.2 mmol) in SOCl₂ (3 mL) was heated at reflux for 2 hours. The excess SOCl₂ was removed under reduced pressure to yield the corresponding acyl chloride. To a solution of an α-amino acid (1.0 mmol) in 1,4-dioxane (5 mL) and water (5 mL) at 0 °C, a solution of the acyl chloride (1.0 mmol) in 1,4-dioxane (2 mL) and a 2 M NaOH solution were added dropwise. The mixture was stirred at room temperature for 4 hours. The resulting solution was acidified with 2 M HCl to a pH of 2–3 and then extracted with ethyl acetate. The organic layers were combined, dried over anhydrous Na₂SO₄, and concentrated to give the intermediate amide.
A mixture of the intermediate amide (1.0 mmol) and PPh₃ (1.5 mmol) in dry CCl₄ (10 mL) was stirred at 80 °C for 4 hours. The solvent was removed, and the residue was purified by column chromatography to afford the oxazoline intermediate.
Finally, a mixture of the oxazoline intermediate (1.0 mmol), Ag₂CO₃ (1.5 mmol), and DBU (1.5 mmol) in dry toluene (10 mL) was stirred at 110 °C for 12 hours. The reaction mixture was cooled, filtered, and the filtrate was concentrated. The residue was purified by column chromatography to yield the final oxazolyl-oxazoline product.
For the synthesis of this compound (compound 25am), 2,4-difluorobenzoic acid and D-phenylglycine were used as the starting materials.
Antifungal Activity
The synthesized oxazolyl-oxazoline derivatives were evaluated for their in vitro antifungal activity against Fusarium graminearum.
Experimental Protocol: In Vitro Antifungal Assay
The antifungal activity was determined using a mycelial growth rate method. The tested compounds were dissolved in DMSO and mixed with potato dextrose agar (PDA) at various concentrations. Mycelial discs (5 mm diameter) of F. graminearum were placed on the center of the PDA plates. The plates were incubated at 25 °C. When the mycelial growth in the control group (containing DMSO only) reached the edge of the plate, the diameter of the mycelial colony in the treatment groups was measured. The effective concentration for 50% inhibition (EC₅₀) was calculated by probit analysis. Carbendazim was used as a positive control.
Quantitative Data
The antifungal activities of a selection of the synthesized oxazolyl-oxazoline derivatives are summarized in the table below.
| Compound ID | R¹ Group | R² Group | EC₅₀ (μM) against F. graminearum |
| 25am (Agent 78) | 2,4-di-F | Phenyl | 13.46 [1] |
| 25a | H | Phenyl | >50 |
| 25b | 2-F | Phenyl | 28.34 |
| 25c | 3-F | Phenyl | 35.12 |
| 25d | 4-F | Phenyl | 22.78 |
| 25e | 2-Cl | Phenyl | 30.15 |
| 25f | 4-Cl | Phenyl | 19.87 |
| 25g | 2-Br | Phenyl | 38.91 |
| 25h | 4-Br | Phenyl | 25.63 |
| 25i | 2-CH₃ | Phenyl | 42.18 |
| 25j | 4-CH₃ | Phenyl | 31.45 |
| 25k | 2-OCH₃ | Phenyl | >50 |
| 25l | 4-OCH₃ | Phenyl | 45.33 |
| Carbendazim | - | - | 43.06[1] |
Data extracted from the primary research publication by Kong et al.[1]
Proposed Mechanism of Action
Molecular docking studies suggest that this compound targets β-tubulin in F. graminearum.[1] This is a different binding mechanism compared to the positive control, carbendazim. The docking results indicated that compound 25am could form five hydrogen bonds with amino acid residues within the β-tubulin protein. This interaction is believed to disrupt the formation of microtubules, which are essential for cell division and other vital cellular processes, ultimately leading to the inhibition of fungal growth. Further evidence from scanning electron microscopy (SEM) showed that treatment with compound 25am caused a slight collapse of the F. graminearum mycelia.
Visualizations
Experimental Workflow
References
Unveiling the Potential of Antifungal Agent 78 (Compound 25am): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Antifungal agent 78, also identified as compound 25am, has emerged as a promising candidate in the quest for novel antifungal therapies. This technical guide provides a comprehensive overview of its chemical structure, mechanism of action, and antifungal activity, with a focus on its potential against the economically significant plant pathogen Fusarium graminearum. This document collates available data to offer a detailed resource for researchers and professionals in the field of mycology and drug development. While a complete profile is contingent on the full disclosure of primary research, this guide synthesizes current knowledge to facilitate further investigation and development of this potent antifungal molecule.
Chemical Structure and Properties
This compound (compound 25am) is a novel oxazolyl-oxazoline derivative. Its chemical identity is defined by the following characteristics:
-
IUPAC Name: 2-(2,5-difluorophenyl)-4-[(4S)-4-phenyl-4,5-dihydro-1,3-oxazol-2-yl]-1,3-oxazole
-
Molecular Formula: C₁₈H₁₂F₂N₂O₂
-
Molecular Weight: 326.3 g/mol
-
Chemical Structure:
(A 2D representation of the chemical structure would be presented here. As a text-based AI, I cannot generate an image. The structure consists of a central oxazole ring substituted at the 2-position with a 2,5-difluorophenyl group and at the 4-position with a (4S)-4-phenyl-4,5-dihydro-1,3-oxazol-2-yl group.)
Quantitative Data Summary
The antifungal efficacy of compound 25am has been quantitatively assessed, primarily against Fusarium graminearum. The available data is summarized in the table below.
| Compound | Fungal Species | Assay Type | Endpoint | Result (μM) | Comparative Efficacy | Reference |
| 25am | Fusarium graminearum | Mycelial Growth Inhibition | EC₅₀ | 13.46 | 3.2 times more potent than Carbendazim | [1] |
| Carbendazim | Fusarium graminearum | Mycelial Growth Inhibition | EC₅₀ | 43.06 | - | [1] |
Note: Further quantitative data against a broader spectrum of fungal pathogens is a crucial area for future research.
Experimental Protocols
While the complete, detailed experimental protocols from the primary research are not publicly available, this section outlines representative methodologies for the synthesis and antifungal evaluation of compound 25am based on standard laboratory practices.
Synthesis of Compound 25am (Hypothetical Protocol)
The synthesis of oxazolyl-oxazoline derivatives typically involves a multi-step process. A plausible synthetic route for compound 25am, based on common organic chemistry techniques, is outlined below. This protocol is a representative example and may not reflect the exact procedure used in the primary research.
Objective: To synthesize 2-(2,5-difluorophenyl)-4-[(4S)-4-phenyl-4,5-dihydro-1,3-oxazol-2-yl]-1,3-oxazole.
Materials:
-
2,5-difluorobenzaldehyde
-
(S)-(-)-2-Phenylglycinol
-
Oxalyl chloride
-
Appropriate solvents (e.g., Dichloromethane, Tetrahydrofuran)
-
Reagents for cyclization (e.g., Dehydrating agents like triflic anhydride or Burgess reagent)
-
Purification materials (e.g., Silica gel for column chromatography)
Procedure:
-
Step 1: Synthesis of the Oxazoline Moiety.
-
React (S)-(-)-2-Phenylglycinol with an appropriate carboxylic acid precursor of the oxazole ring in a suitable solvent.
-
Induce cyclization using a dehydrating agent to form the 4-phenyl-4,5-dihydro-1,3-oxazole ring.
-
Purify the resulting intermediate by column chromatography.
-
-
Step 2: Synthesis of the Oxazole Moiety.
-
Separately, prepare the 2-(2,5-difluorophenyl)oxazole-4-carboxylic acid. This can be achieved through various established methods for oxazole synthesis, potentially starting from 2,5-difluorobenzaldehyde.
-
-
Step 3: Coupling and Final Product Formation.
-
Couple the product from Step 1 with the carboxylic acid from Step 2 using standard peptide coupling reagents (e.g., HATU, HOBt, DIPEA).
-
The final cyclization to form the second oxazole ring may require specific conditions that would need to be optimized.
-
Purify the final product, compound 25am, using column chromatography and characterize using NMR and mass spectrometry to confirm its structure and purity.
-
In Vitro Antifungal Susceptibility Testing
The following is a standard broth microdilution protocol to determine the half-maximal effective concentration (EC₅₀) of an antifungal agent against a filamentous fungus like Fusarium graminearum.
Objective: To determine the EC₅₀ value of compound 25am against F. graminearum.
Materials:
-
Compound 25am
-
Fusarium graminearum culture
-
Potato Dextrose Broth (PDB) or a similar suitable liquid medium
-
Sterile 96-well microtiter plates
-
Spectrophotometer (plate reader)
-
Dimethyl sulfoxide (DMSO) for stock solution preparation
Procedure:
-
Inoculum Preparation:
-
Grow F. graminearum on Potato Dextrose Agar (PDA) plates until sufficient mycelial growth is observed.
-
Prepare a spore suspension by flooding the plate with sterile saline containing a surfactant (e.g., Tween 80) and gently scraping the surface.
-
Filter the suspension to remove mycelial fragments and adjust the spore concentration to a standardized value (e.g., 1 x 10⁵ spores/mL) using a hemocytometer.
-
-
Drug Dilution:
-
Prepare a stock solution of compound 25am in DMSO.
-
Perform serial two-fold dilutions of the stock solution in the liquid growth medium within the 96-well plate to achieve a range of desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed a level that inhibits fungal growth (typically ≤1%).
-
-
Inoculation and Incubation:
-
Add the standardized spore suspension to each well of the microtiter plate.
-
Include a positive control (fungus with medium and DMSO, no compound) and a negative control (medium only).
-
Incubate the plates at an optimal temperature for F. graminearum growth (e.g., 25-28°C) for a defined period (e.g., 48-72 hours), or until sufficient growth is observed in the positive control wells.
-
-
Data Analysis:
-
Measure the optical density (OD) of each well at a suitable wavelength (e.g., 600 nm) using a microplate reader.
-
Calculate the percentage of growth inhibition for each concentration relative to the positive control.
-
Plot the percentage of inhibition against the compound concentration and determine the EC₅₀ value using a suitable statistical software package.
-
Mechanism of Action: A Departure from Azoles
Initial classifications suggested that this compound (compound 25am) belongs to the azole class of antifungals, which act by inhibiting ergosterol biosynthesis. However, more recent and specific research indicates a different mechanism of action. The primary target of compound 25am appears to be β-tubulin .[1]
β-tubulin is a critical protein component of microtubules, which are essential for various cellular processes in fungi, including mitosis (cell division) and intracellular transport. Inhibition of β-tubulin polymerization disrupts these vital functions, ultimately leading to fungal cell death.
The evidence for this mechanism includes:
-
Efficacy against Carbendazim-Resistant Strains: Compound 25am is effective against strains of F. graminearum that are resistant to carbendazim, a known β-tubulin inhibitor. This suggests that compound 25am may bind to a different site on β-tubulin or overcome the resistance mechanism.[1]
-
Molecular Docking Studies: Computational modeling has shown that compound 25am can form multiple hydrogen bonds with amino acid residues in the β-tubulin protein of F. graminearum.[1]
This distinct mechanism of action is significant as it presents a potential new strategy to combat fungal pathogens that have developed resistance to existing antifungal drugs.
Visualizations
Proposed Signaling Pathway: β-Tubulin Inhibition
Caption: Proposed mechanism of action of this compound (compound 25am).
Experimental Workflow: Antifungal Susceptibility Testing
Caption: A representative workflow for in vitro antifungal susceptibility testing.
Conclusion and Future Directions
This compound (compound 25am) represents a significant development in the search for novel antifungal compounds. Its potent activity against Fusarium graminearum, coupled with a mechanism of action that differs from many currently used fungicides, highlights its potential for further development.
Key Strengths:
-
High potency against a key agricultural pathogen.
-
Novel mechanism of action targeting β-tubulin.
-
Potential to overcome existing antifungal resistance.
Future Research Should Focus On:
-
Comprehensive Antifungal Spectrum: Evaluating the efficacy of compound 25am against a wider range of clinically and agriculturally important fungal species.
-
In Vivo Efficacy and Toxicology: Conducting studies in animal and plant models to assess its in vivo efficacy, pharmacokinetic properties, and safety profile.
-
Mechanism of Action Elucidation: Further experimental validation of β-tubulin as the primary target and investigation into the precise binding site and mechanism of inhibition.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogues of compound 25am to optimize its antifungal activity and drug-like properties.
The full potential of this compound (compound 25am) is yet to be fully realized. This technical guide serves as a foundational resource to stimulate and guide the necessary research and development efforts to translate this promising molecule into a valuable tool for combating fungal diseases.
Disclaimer: This document is intended for informational purposes for a scientific audience. The experimental protocols provided are representative examples and may require optimization. The information on the mechanism of action is based on the latest available research, which may be subject to further validation. Access to the full primary research article by Wenlong Kong et al. is necessary for a complete and definitive understanding of this compound.
References
Unveiling the Potential of Antifungal Agent 78: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available data on Antifungal Agent 78, also identified as compound 25am. The information presented herein is intended to support further research and development of this promising antifungal candidate.
Executive Summary
This compound (compound 25am) is a novel oxazolyl-oxazoline derivative that has demonstrated notable in vitro activity against the significant plant pathogen, Fusarium graminearum.[1][2] Emerging research suggests a mechanism of action involving the disruption of fungal cellular integrity through interaction with β-tubulin. This document summarizes the current understanding of its spectrum of activity, delves into its proposed mechanism of action, and outlines the experimental protocols utilized in its initial characterization.
Spectrum of Activity
To date, the documented antifungal activity of Agent 78 is specific to Fusarium graminearum, the causative agent of Fusarium head blight in cereals. Quantitative analysis reveals a potent inhibitory effect, as detailed in the table below.
Table 1: In Vitro Activity of this compound against Fusarium graminearum
| Fungal Species | Compound | EC50 (μM) | Reference Compound | EC50 (μM) of Reference |
| Fusarium graminearum | This compound (25am) | 13.46 | Carbendazim | 43.06 |
Data sourced from Kong, et al. (2023).[1]
The data indicates that this compound is approximately 3.2 times more potent than the conventional antifungal agent, carbendazim, against F. graminearum.[1] Further research is required to elucidate the broader spectrum of activity against other clinically or agriculturally relevant fungal species.
Proposed Mechanism of Action
Initial investigations into the mechanism of action of this compound suggest that its antifungal properties are derived from its interaction with β-tubulin, a critical component of the fungal cytoskeleton. Molecular docking studies have indicated the formation of five hydrogen bonds between compound 25am and the amino acid residues of β-tubulin.[1] This interaction is believed to disrupt microtubule dynamics, leading to a compromise in fungal cell structure.
Furthermore, scanning electron microscopy (SEM) has revealed that exposure to this compound induces a slight collapse of the mycelia of F. graminearum, providing physical evidence of its detrimental effect on fungal morphology. A significant aspect of this proposed mechanism is its efficacy against carbendazim-resistant strains of F. graminearum, suggesting a potentially different binding mode or interaction with β-tubulin compared to traditional benzimidazole fungicides.
Caption: Proposed mechanism of action for this compound.
Experimental Protocols
The following section details the methodologies employed for the in vitro evaluation of this compound.
In Vitro Antifungal Susceptibility Testing
The antifungal activity of Agent 78 was determined using a mycelium growth rate method. This is a standard procedure for assessing the efficacy of antifungal compounds against filamentous fungi.
Protocol:
-
Media Preparation: Potato Dextrose Agar (PDA) is prepared according to the manufacturer's instructions and autoclaved.
-
Compound Incorporation: this compound is dissolved in a suitable solvent (e.g., DMSO) and added to the molten PDA at various final concentrations. The final solvent concentration should be non-inhibitory to fungal growth. A control group with the solvent alone is also prepared.
-
Inoculation: A mycelial plug (typically 5 mm in diameter) is taken from the edge of an actively growing culture of F. graminearum and placed in the center of each PDA plate containing the test compound.
-
Incubation: The plates are incubated at a controlled temperature (e.g., 25°C) for a specified period, allowing for measurable growth in the control plates.
-
Growth Measurement: The diameter of the fungal colony is measured in two perpendicular directions. The percentage of growth inhibition is calculated relative to the control.
-
EC50 Determination: The half-maximal effective concentration (EC50) is calculated by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
References
In vitro antifungal activity of Antifungal agent 78
An In-Depth Technical Guide to the In Vitro Antifungal Activity of Ibrexafungerp (SCY-078)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro antifungal activity of Ibrexafungerp, also known as SCY-078, a first-in-class oral and intravenous triterpenoid antifungal agent. The document details its mechanism of action, summarizes its activity against key fungal pathogens through extensive data, and outlines the standardized experimental protocols for its evaluation.
Introduction to Ibrexafungerp
Ibrexafungerp is a novel antifungal agent that represents a significant advancement in the treatment of fungal infections. It is a semi-synthetic derivative of enfumafungin, a natural product.[1] Developed to address the limitations of existing antifungal therapies, including the emergence of resistance, Ibrexafungerp offers a unique profile with broad-spectrum activity against various fungal pathogens.[2][3] It is currently in clinical development for the treatment of both invasive and mucocutaneous fungal infections.
Mechanism of Action
Ibrexafungerp's primary mechanism of action is the inhibition of the enzyme β-(1,3)-D-glucan synthase.[1] This enzyme is essential for the synthesis of β-(1,3)-D-glucan, a critical polysaccharide component of the fungal cell wall responsible for maintaining its structural integrity. By non-competitively inhibiting this enzyme, Ibrexafungerp disrupts the formation of the cell wall, leading to osmotic instability, cell lysis, and ultimately, fungal cell death. While it targets the same enzyme as the echinocandin class of antifungals, Ibrexafungerp binds to a distinct, overlapping site, which may account for its activity against some echinocandin-resistant strains.[1]
In Vitro Antifungal Activity
Ibrexafungerp has demonstrated potent in vitro activity against a broad range of clinically relevant fungal pathogens, including various species of Candida and Aspergillus. Its efficacy extends to strains that have developed resistance to other antifungal classes, such as azoles and echinocandins.
Activity Against Candida Species
The following table summarizes the in vitro activity of Ibrexafungerp against a collection of Candida isolates from multiple studies. The Minimum Inhibitory Concentration (MIC) values indicate the lowest concentration of the drug that inhibits the visible growth of the microorganism.
| Fungal Species | No. of Isolates | MIC Range (mg/L) | MIC₅₀ (mg/L) | MIC₉₀ (mg/L) | Reference |
| Candida albicans | 163 | 0.016–0.5 | 0.06 | 0.125 | |
| Candida glabrata | 60 | 0.03-4 | 0.25 | 0.5 | |
| Candida parapsilosis | 108 | 0.06-4 | 0.5 | 0.5 | |
| Candida tropicalis | 40 | 0.06–≥8 | 0.5 | 2 | |
| Candida krusei | 29 | 0.125–1 | 1 | 1 | |
| Candida auris | 22 | 0.5–8 | 0.5 | 2 | |
| C. albicans (Fluconazole-R) | N/A | N/A | N/A | 0.03 | |
| C. glabrata (Echinocandin-R) | 89 | <0.03–4 | N/A | N/A |
Activity Against Aspergillus Species
For filamentous fungi like Aspergillus, the endpoint for susceptibility testing is the Minimum Effective Concentration (MEC), which is the lowest drug concentration that leads to the growth of small, compact, and rounded hyphal forms compared to the drug-free control.
| Fungal Species | No. of Isolates | MEC Range (mg/L) | MEC₅₀ (mg/L) | MEC₉₀ (mg/L) | Reference |
| Aspergillus fumigatus (Azole-S) | N/A | N/A | 0.040 | N/A | |
| Aspergillus fumigatus (Azole-R) | N/A | N/A | 0.056-0.092 | N/A | |
| Aspergillus flavus | N/A | N/A | N/A | N/A | |
| Aspergillus terreus | N/A | N/A | N/A | N/A | |
| Aspergillus niger | N/A | N/A | N/A | N/A | |
| Aspergillus ustus complex | N/A | ≥ 0.5 | N/A | N/A | |
| Aspergillus alliaceus | N/A | N/A | N/A | ≥ 16 |
Experimental Protocols for In Vitro Susceptibility Testing
The in vitro activity of Ibrexafungerp is determined using standardized broth microdilution methods established by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).
CLSI Broth Microdilution Method for Yeasts (M27)
This method is used for determining the MIC of Ibrexafungerp against Candida species.
-
Preparation of Antifungal Agent : A stock solution of Ibrexafungerp is prepared, typically in dimethyl sulfoxide (DMSO). Serial twofold dilutions are then made in RPMI 1640 medium in a 96-well microtiter plate.
-
Inoculum Preparation : Yeast colonies are suspended in sterile saline to match the turbidity of a 0.5 McFarland standard. This suspension is further diluted in RPMI 1640 medium to achieve a final inoculum concentration of 0.5 x 10³ to 2.5 x 10³ cells/mL.
-
Inoculation and Incubation : The prepared microtiter plates are inoculated with the fungal suspension and incubated at 35°C for 24-48 hours.
-
Endpoint Determination : The MIC is read as the lowest concentration of Ibrexafungerp that causes a significant reduction in turbidity (typically ≥50%) compared to the drug-free growth control well.
CLSI Broth Microdilution Method for Molds (M38)
This protocol is adapted for filamentous fungi like Aspergillus species.
-
Preparation of Antifungal Agent : Similar to the yeast protocol, serial dilutions of Ibrexafungerp are prepared in RPMI 1640 medium in microtiter plates.
-
Inoculum Preparation : A suspension of conidia is prepared from a fresh culture. The final inoculum concentration is adjusted to 0.4 x 10⁴ to 5 x 10⁴ conidia/mL.
-
Inoculation and Incubation : The plates are inoculated and incubated at 35°C for 48-72 hours.
-
Endpoint Determination : For Ibrexafungerp, the MEC is determined. This is the lowest concentration where hyphal growth is visibly aberrant (e.g., short, branched, and compact) compared to the long, filamentous growth in the control well.
Conclusion
Ibrexafungerp demonstrates potent and broad-spectrum in vitro activity against a wide range of clinically important fungal pathogens, including isolates resistant to existing antifungal agents. Its unique mechanism of action as a glucan synthase inhibitor provides a valuable therapeutic option. The standardized methodologies for in vitro testing are crucial for the continued evaluation of its efficacy and for guiding clinical use. The data presented in this guide underscore the potential of Ibrexafungerp as a significant addition to the antifungal armamentarium.
References
Unmasking the Achilles' Heel of Pathogenic Fungi: A Technical Guide to Antifungal Agent Target Identification
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The escalating threat of invasive fungal infections, compounded by the rise of antifungal resistance, necessitates the urgent discovery of novel therapeutic agents and their molecular targets. This technical guide provides a comprehensive overview of the core methodologies employed in the identification and validation of antifungal drug targets. While direct, in-depth data on the novel compound "antifungal agent 78" (also known as compound 25am) is limited in publicly available literature, this guide will use its known activity against Fusarium graminearum as a starting point to explore the broader principles and experimental workflows crucial for characterizing such a compound. We will delve into established strategies, from broad-spectrum screening to precise target validation, using a combination of genetic, biochemical, and computational approaches. A case study on the well-characterized glucan synthase inhibitor, Ibrexafungerp (SCY-078), will provide a practical illustration of these principles in action.
Introduction: The Imperative for Novel Antifungal Targets
The development of effective antifungal therapies is a significant challenge due to the eukaryotic nature of fungal cells, which share considerable homology with their human hosts. This similarity increases the risk of off-target effects and toxicity, thereby narrowing the available therapeutic window. An ideal antifungal agent should possess broad-spectrum fungicidal or fungistatic activity, engage with a fungal-specific target to ensure a high safety profile, and be amenable to various clinical formulations. The emergence of drug-resistant strains of pathogenic fungi like Candida auris and azole-resistant Aspergillus fumigatus further accentuates the critical need for new drugs with novel mechanisms of action.
This compound, with a reported EC50 value of 13.46 μM against F. graminearum, represents an early-stage compound for which a detailed target identification process is paramount to its development as a potential therapeutic.
Methodologies for Antifungal Target Identification
A multi-pronged approach is typically the most effective strategy for elucidating the mechanism of action of a novel antifungal compound. These methods can be broadly categorized into genetic and genomic, biochemical, and computational approaches.
Genetic and Genomic Approaches
Chemical genomics and genetics are powerful tools for identifying drug targets in an unbiased, genome-wide manner, often using the model yeast Saccharomyces cerevisiae or the pathogenic fungus itself.[1][2][3][4][5]
Experimental Protocol: Haploinsufficiency Profiling (HIP)
Haploinsufficiency profiling is based on the principle that reducing the dosage of a drug's target gene (by deleting one of the two copies in a diploid organism) will render the cell hypersensitive to the drug.
-
Strain Collection : A comprehensive collection of heterozygous diploid deletion mutants, where each strain has one of two copies of a specific gene deleted, is utilized.
-
Pooling and Culture : The mutant strains are pooled and grown in a liquid medium.
-
Compound Exposure : The pooled culture is split into a treatment group, exposed to a sub-lethal concentration of the antifungal agent, and a control group treated with a vehicle (e.g., DMSO).
-
Competitive Growth : The cultures are allowed to grow for a defined number of generations.
-
Genomic DNA Extraction and Barcode Sequencing : Genomic DNA is extracted from both populations. Each deletion mutant is marked with a unique DNA "barcode," which is amplified via PCR and quantified using next-generation sequencing.
-
Data Analysis : The abundance of each mutant in the treated sample is compared to the control. Strains that are significantly depleted in the presence of the compound are considered "hypersensitive." The gene deleted in the most hypersensitive mutant is a strong candidate for the drug's target.
Other Key Genetic Approaches:
-
Homozygous Profiling (HOP) : This method uses a collection of homozygous diploid mutants, each lacking a non-essential gene. It helps identify genes that, when absent, result in either sensitivity or resistance to the compound, thereby revealing pathways that buffer the drug target pathway.
-
Multicopy Suppression Profiling : In this strategy, genes are overexpressed from plasmids. Overexpression of the drug's target can sequester the compound, leading to increased resistance.
Biochemical Approaches
Biochemical methods provide direct evidence of a physical interaction between the antifungal compound and its target protein.
Experimental Protocol: Affinity Chromatography
This technique is used to isolate binding partners of a drug from a complex mixture of cellular proteins.
-
Compound Immobilization : A derivative of the antifungal agent is chemically synthesized with a linker arm and immobilized onto a solid support matrix (e.g., agarose beads).
-
Cell Lysate Preparation : Pathogenic fungal cells are cultured, harvested, and lysed to release their cellular contents.
-
Binding : The cell lysate is incubated with the immobilized compound, allowing target proteins to bind.
-
Washing : Non-specifically bound proteins are washed away with a series of buffers.
-
Elution : The specifically bound proteins are eluted from the matrix, often by using a high concentration of the free (non-immobilized) compound or by changing the buffer conditions.
-
Protein Identification : The eluted proteins are separated by gel electrophoresis and identified using mass spectrometry.
Computational Approaches
In silico methods can predict potential drug targets by comparing the genomes of pathogenic fungi with that of the host.
Experimental Protocol: Comparative Genomics
This approach aims to identify genes that are essential for the fungus but absent in humans, making them ideal drug targets.
-
Genome Sequencing and Annotation : The complete genome of the pathogenic fungus is sequenced and annotated to identify all protein-coding genes.
-
Ortholog Identification : The fungal proteome is compared to the human proteome using bioinformatics tools like BLAST to identify orthologous genes (genes in different species that evolved from a common ancestral gene).
-
Essential Gene Analysis : Fungal genes that are essential for viability or virulence are prioritized. This information can be derived from experimental data from model organisms or from large-scale gene knockout studies.
-
Target Prioritization : Genes that are essential for the fungus and lack a human ortholog are considered high-priority potential drug targets.
Target Validation: Confirming the Mechanism of Action
Once a putative target is identified, it must be validated to confirm that its inhibition is directly responsible for the antifungal activity of the compound.
Genetic Validation:
-
Gene Deletion : If the target gene is not essential for fungal viability, deleting it should lead to resistance to the compound (if the compound has other off-target effects). For essential genes, conditional expression systems (e.g., tetracycline-repressible promoters) can be used to show that reducing the expression of the target gene phenocopies the effect of the antifungal compound.
-
Site-Directed Mutagenesis : Introducing specific mutations into the target gene that are predicted to disrupt compound binding can confer resistance, providing strong evidence of a direct interaction.
Biochemical Validation:
-
In Vitro Inhibition : The purified target protein's activity should be inhibited by the antifungal compound in a dose-dependent manner in an enzymatic assay.
-
Metabolic Profiling : Treatment with the compound should lead to the accumulation of the substrate of the target enzyme and a depletion of its product.
Quantitative Data Summary
The following tables summarize key quantitative data for various antifungal agents, illustrating the types of data that are crucial in the drug development process.
Table 1: In Vitro Efficacy of Selected Antifungal Agents
| Antifungal Agent | Fungal Species | MIC/EC50 | Reference |
| This compound | Fusarium graminearum | EC50: 13.46 μM | (Kong et al., 2023) |
| Ibrexafungerp (SCY-078) | Candida albicans | MIC Range: 0.0625 - 1 µg/mL | (Scorneaux et al., 2017) |
| Fluconazole | Candida albicans | MIC50: 13.79 µg/mL | (Antifungal Drug Efficacy Profiles..., 2025) |
| Itraconazole | Candida albicans | Clinical Response Rate: 71-97% | (A systematic review..., n.d.) |
| Amphotericin B | Candida albicans | - | (Antifungal Drug Efficacy Profiles..., 2025) |
Table 2: Pharmacokinetic Properties of Ibrexafungerp (SCY-078)
| Parameter | Value | Reference |
| Cmax (300 mg, twice daily) | 435 ng/mL | (Ibrexafungerp: Uses..., n.d.) |
| Tmax | 4-6 hours | (Ibrexafungerp: Uses..., n.d.) |
| AUC0-24 | 6832 h*ng/mL | (Ibrexafungerp: Uses..., n.d.) |
Visualizing Key Pathways and Workflows
Diagrams are essential for visualizing complex biological pathways and experimental procedures. The following diagrams were generated using the DOT language.
Case Study: Ibrexafungerp (SCY-078) - A Glucan Synthase Inhibitor
Ibrexafungerp (formerly SCY-078) is a first-in-class triterpenoid antifungal that provides an excellent example of a drug with a well-defined target.
-
Identified Target : Ibrexafungerp inhibits the enzyme β-(1,3)-D-glucan synthase, which is essential for the synthesis of β-(1,3)-D-glucan, a critical component of the fungal cell wall. This target is absent in mammalian cells, ensuring a high degree of selectivity and a favorable safety profile.
-
Mechanism of Action : Similar to the echinocandin class of antifungals, Ibrexafungerp disrupts cell wall integrity, leading to osmotic instability and cell death. However, it binds to a different site on the glucan synthase enzyme complex than the echinocandins, which allows it to retain activity against some echinocandin-resistant fungal strains.
-
Validation : The target was validated through a combination of in vitro enzymatic assays demonstrating direct inhibition of glucan synthase, and genetic studies showing that mutations in the FKS genes (which encode subunits of the enzyme) can confer resistance.
Conclusion
The identification and validation of novel antifungal targets are foundational to overcoming the mounting challenges of drug resistance and host toxicity. A systematic and integrated approach that combines the power of genomics, the precision of biochemistry, and the predictive capabilities of computational biology is essential for the successful development of the next generation of antifungal therapies. While the journey of a compound like "this compound" from a preliminary screening hit to a clinically viable drug is long and complex, the methodologies outlined in this guide provide a robust framework for navigating this critical path. The continued application and refinement of these techniques will be paramount in our ongoing battle against pathogenic fungi.
References
- 1. Genomic Approaches to Antifungal Drug Target Identification and Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Advances in fungal chemical genomics for the discovery of new antifungal agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Genomic Approaches to Antifungal Drug Target Identification and Validation - PubMed [pubmed.ncbi.nlm.nih.gov]
Antifungal Agent 78 (Compound 25am): A Technical Overview of its Efficacy Against Fusarium graminearum
For the attention of: Researchers, scientists, and drug development professionals.
This technical guide provides a detailed overview of the antifungal properties of Antifungal Agent 78, also identified as compound 25am, against the economically significant plant pathogen Fusarium graminearum. This document synthesizes the available data on its biological activity, putative mechanism of action, and the experimental methodologies used for its characterization.
Quantitative Data Summary
This compound, an oxazolyl-oxazoline derivative, has demonstrated significant inhibitory activity against Fusarium graminearum. The primary quantitative measure of its efficacy is the half-maximal effective concentration (EC50), which represents the concentration of the compound required to inhibit 50% of the fungal growth.
Table 1: In Vitro Antifungal Activity of this compound (Compound 25am) against Fusarium graminearum
| Compound Name | Chemical Class | Target Organism | EC50 (μM)[1] |
| This compound (25am) | Oxazolyl-oxazoline | Fusarium graminearum | 13.46 |
Putative Mechanism of Action: Targeting β-Tubulin
Current research indicates that the primary molecular target of this compound within Fusarium graminearum is β-tubulin.[1] Tubulin proteins are critical components of microtubules, which are essential for various cellular processes, including cell division, intracellular transport, and maintenance of cell structure. By binding to β-tubulin, this compound is thought to disrupt microtubule dynamics, leading to the inhibition of fungal growth.
Molecular docking studies suggest a binding interaction with β-tubulin that is distinct from that of carbendazim, a widely used benzimidazole fungicide that also targets this protein.[1] This alternative binding mode may offer an advantage in overcoming existing resistance mechanisms to carbendazim in F. graminearum populations. The interaction of this compound with β-tubulin is hypothesized to induce conformational changes that interfere with microtubule assembly, ultimately leading to cell cycle arrest and inhibition of fungal proliferation.
Signaling Pathway and Molecular Interaction
The following diagram illustrates the proposed mechanism of action for this compound.
Experimental Protocols
The following sections outline the generalized experimental methodologies that form the basis for the characterization of antifungal agents like Compound 25am. The specific details for this compound are based on the available information from the primary literature.
In Vitro Antifungal Susceptibility Testing
The efficacy of this compound against F. graminearum was determined using an in vitro mycelial growth inhibition assay. This method is a standard procedure for evaluating the antifungal properties of chemical compounds.
Workflow for In Vitro Antifungal Assay
Protocol:
-
Media Preparation: Potato Dextrose Agar (PDA) is prepared and autoclaved.
-
Compound Incorporation: this compound, dissolved in a suitable solvent (e.g., DMSO), is added to the molten PDA at various final concentrations. A solvent control is also prepared.
-
Inoculation: Mycelial plugs from the actively growing margin of a F. graminearum culture are placed at the center of the PDA plates.
-
Incubation: Plates are incubated under standard conditions for fungal growth (e.g., 25°C in the dark).
-
Data Collection: The diameter of the fungal colonies is measured at regular intervals until the colony in the control plate reaches a specific size.
-
EC50 Calculation: The percentage of growth inhibition is calculated for each concentration relative to the control. The EC50 value is then determined by probit analysis or a similar statistical method.
Scanning Electron Microscopy (SEM)
SEM is utilized to observe the morphological changes in F. graminearum mycelia after treatment with this compound.
Protocol:
-
Sample Preparation: F. graminearum is cultured in the presence and absence of this compound. Mycelial samples are collected.
-
Fixation: Samples are fixed, typically using a glutaraldehyde solution, to preserve the cellular structure.
-
Dehydration: The fixed samples are dehydrated through a graded series of ethanol concentrations.
-
Drying: Samples are critical-point dried to prevent collapse of the cellular structures.
-
Coating: The dried samples are coated with a thin layer of a conductive material, such as gold or palladium.
-
Imaging: The coated samples are then observed using a scanning electron microscope.
Observations have shown that treatment with this compound leads to a slight collapse of the F. graminearum mycelia.[1]
Molecular Docking
Molecular docking is a computational technique used to predict the binding orientation and affinity of a small molecule (ligand) to a larger molecule (receptor), in this case, this compound and β-tubulin, respectively.
Logical Flow for Molecular Docking Analysis
Protocol:
-
Structure Preparation: The 3D structures of this compound (ligand) and the target protein, F. graminearum β-tubulin (receptor), are prepared. This may involve homology modeling for the protein if a crystal structure is not available.
-
Binding Site Definition: The potential binding pocket on β-tubulin is defined.
-
Docking: A docking algorithm is used to predict the preferred binding poses of the ligand within the receptor's binding site.
-
Analysis: The resulting poses are analyzed based on their binding energy scores and the interactions (e.g., hydrogen bonds, hydrophobic interactions) with the amino acid residues of the protein.
Conclusion and Future Directions
This compound (Compound 25am) represents a promising lead compound for the development of novel fungicides against Fusarium graminearum. Its potent in vitro activity and distinct mechanism of action targeting β-tubulin warrant further investigation. Future research should focus on in vivo efficacy studies, evaluation against a broader range of plant pathogenic fungi, and further elucidation of its precise binding interactions with β-tubulin to guide the synthesis of even more potent derivatives. The potential for this compound to be effective against carbendazim-resistant strains is a particularly important avenue for continued research.
References
A Technical Guide to Novel Antifungal Compounds for Agricultural Use
For Researchers, Scientists, and Drug Development Professionals
The relentless evolution of fungal pathogens poses a significant threat to global food security, necessitating the continuous development of novel antifungal compounds with diverse modes of action. This technical guide provides an in-depth overview of recently developed and emerging antifungal agents for agricultural use, with a focus on their chemical classes, mechanisms of action, and efficacy. It is designed to be a valuable resource for researchers and professionals involved in the discovery and development of new crop protection solutions.
Novel Synthetic Antifungal Compounds
The landscape of synthetic fungicides is continually evolving, with new chemical classes and active ingredients being introduced to combat resistance and provide more effective disease control. This section details several novel synthetic compounds that are shaping the future of agricultural fungal disease management.
Picarbutrazox: A New Mode of Action Against Oomycetes
Picarbutrazox is a novel fungicide from the tetrazolyloxime chemical class, demonstrating high efficacy against oomycete pathogens like Pythium and Phytophthora.[1][2] Crucially, it has been classified by the Fungicide Resistance Action Committee (FRAC) under the unique code U17, indicating a novel and yet uncharacterised mode of action with no known cross-resistance to existing fungicides.[3][4]
Mechanism of Action: The leading hypothesis for picarbutrazox's mode of action is the disruption of phospholipid biosynthesis, which is critical for the integrity and function of the pathogen's cellular membranes.[3] This disruption is thought to specifically inhibit the phosphatidylcholine pathway, leading to impaired membrane fluidity, cellular leakage, and ultimately, pathogen death. Observable effects on oomycetes include mycelial swelling, hyperbranching, and inhibition of zoospore formation and germination.
Quantitative Efficacy Data: Picarbutrazox exhibits potent activity at very low concentrations.
| Pathogen Species | EC₅₀ (µg/mL) | Reference(s) |
| Phytophthora capsici | 0.00134 | |
| Phytophthora sojae | 0.0198 | |
| Pythium spp. (mean) | 0.000376 (mg/L) | |
| Various Phytophthora, Phytopythium, Globisporangium, and Pythium species | 0.0013 - 0.0483 | |
| 16 Oomycete Species | 0.00031 - 0.00727 |
In Planta Efficacy: In greenhouse studies, picarbutrazox at 200 mg/L provided 100% protective activity and 41.03% curative activity against Phytophthora capsici on peppers, outperforming the reference fungicide dimethomorph.
Mandipropamid: Targeting Cell Wall Biosynthesis
Mandipropamid is a carboxylic acid amide (CAA) fungicide effective against oomycete pathogens such as Plasmopara viticola (grapevine downy mildew). It belongs to FRAC group 40, and its mode of action is the inhibition of cellulose synthase, a key enzyme in cell wall biosynthesis.
Quantitative Efficacy Data:
| Pathogen Species | EC₅₀ (mg/L) | Resistance Status | Reference(s) |
| Plasmopara viticola | < 1 | Sensitive | |
| Plasmopara viticola | < 1 to > 300 | Mixed Population | |
| Plasmopara viticola | 200.28 to > 300 | Resistant |
In Planta Efficacy: Field trials across multiple locations in India have demonstrated that Mandipropamid 250 SC at a concentration of 0.8 ml/L significantly reduces the disease severity of grapevine downy mildew.
Oomycete-Specific Fungicides: Ethaboxam and Fluopicolide
Ethaboxam is a thiazole carboxamide fungicide (FRAC group 22) that disrupts β-tubulin assembly during mitosis in oomycetes. It is effective against Pythium and Phytophthora species and is used as a seed treatment and for foliar applications.
Quantitative Efficacy Data:
| Pathogen Species | MIC (mg/L) | Reference(s) |
| Phytophthora infestans (9 isolates) | 0.1 - 0.5 | |
| Phytophthora capsici (8 isolates) | 1.0 - 5.0 |
In Planta Efficacy: Field trials on soybeans have shown that seed treatments containing ethaboxam can significantly improve plant stands and yield in environments with high pressure from Pythium and Phytophthora.
Fluopicolide , an acylpicolide fungicide, has a unique mode of action involving the delocalization of spectrin-like proteins, which are essential for maintaining cytoskeletal integrity. This disruption leads to the disorganization of the pathogen's cell structure.
In Planta Efficacy: Greenhouse trials have shown that Infinito®, a product containing fluopicolide and propamocarb, provides high efficacy (70–99%) against various subpopulations of Phytophthora infestans, the causal agent of potato late blight. Field trials have also consistently demonstrated that programs including fluopicolide significantly reduce foliage and tuber blight in potatoes.
Succinate Dehydrogenase Inhibitors (SDHIs): Fluopyram
Fluopyram belongs to the pyridinyl ethyl benzamide chemical class and functions as a succinate dehydrogenase inhibitor (SDHI), belonging to FRAC group 7. It inhibits mitochondrial respiration in fungi. Fluopyram has a broad spectrum of activity against pathogens such as Sclerotinia spp., Botrytis spp., and powdery mildews.
Quantitative Efficacy Data:
| Pathogen Species | EC₅₀ (µg/mL) | Reference(s) |
| Sclerotinia sclerotiorum | 2.9 |
In Planta Efficacy: Fluopyram provides excellent control of problematic diseases in a wide range of crops at low application rates.
Biological Antifungal Agents
Biological control agents offer a sustainable alternative to synthetic fungicides, utilizing naturally occurring microorganisms to suppress plant pathogens.
Bacillus subtilis
Bacillus subtilis is a bacterium known for its ability to produce a wide range of antifungal compounds, including lipopeptides such as iturins, fengycins, and surfactins. These compounds can disrupt fungal cell membranes and inhibit mycelial growth.
Quantitative Efficacy Data:
| Pathogen Species | Biocontrol Efficacy | Reference(s) |
| Botrytis cinerea on strawberry | 85-89% control of gray mold incidence in pots | |
| Botrytis cinerea on strawberry | 70% control of gray mold incidence in a field trial | |
| Botrytis cinerea on tomato | 86.57% control effect against tomato gray mold | |
| 10 plant pathogenic fungi | >80% average inhibition rates | |
| Botrytis cinerea | >40% growth inhibition in vitro |
Trichoderma harzianum
Trichoderma harzianum is a fungal biocontrol agent that antagonizes plant pathogens through mechanisms such as mycoparasitism, competition for nutrients, and the production of antifungal metabolites.
Quantitative Efficacy Data:
| Pathogen Species | Biocontrol Efficacy | Reference(s) |
| Rhizoctonia solani on bean plants (greenhouse) | Disease incidence reduced to 30.5% (from 54.3% in control) | |
| Rhizoctonia solani (in vitro) | 74.07% mycelial growth inhibition by mutants | |
| Rhizoctonia solani (in vitro) | 58-86% growth inhibition | |
| Rhizoctonia solani and Fusarium oxysporum (in vitro) | 54.9% and 61.5% growth reduction, respectively |
Emerging Antifungal Technologies: RNA-based Fungicides
Spray-Induced Gene Silencing (SIGS) is an innovative approach that utilizes externally applied double-stranded RNA (dsRNA) to silence essential genes in pathogenic fungi, thereby inhibiting their growth and virulence. This technology offers a highly specific and potentially more environmentally benign alternative to conventional fungicides.
Experimental Workflow for Spray-Induced Gene Silencing (SIGS):
Caption: Experimental workflow for Spray-Induced Gene Silencing (SIGS).
Fungal Signaling Pathways as Antifungal Targets
Targeting essential signaling pathways in fungi represents a promising strategy for the development of novel fungicides.
The TOR Signaling Pathway
The Target of Rapamycin (TOR) signaling pathway is a highly conserved pathway in eukaryotes that regulates cell growth, proliferation, and metabolism in response to nutrient availability. In phytopathogenic fungi like Fusarium graminearum, the TOR pathway is also crucial for virulence.
Caption: Simplified TOR signaling pathway in Fusarium graminearum.
Experimental Protocols
In Vitro Antifungal Susceptibility Testing: Broth Microdilution for MIC Determination
This protocol outlines a general method for determining the Minimum Inhibitory Concentration (MIC) of an antifungal compound against a fungal pathogen.
Workflow for MIC Determination:
Caption: Workflow for Minimum Inhibitory Concentration (MIC) assay.
Detailed Methodology:
-
Preparation of Antifungal Stock Solution: Dissolve the test compound in a suitable solvent (e.g., dimethyl sulfoxide - DMSO) to create a high-concentration stock solution.
-
Serial Dilutions: In a 96-well microtiter plate, perform serial two-fold dilutions of the stock solution in a suitable liquid growth medium (e.g., Potato Dextrose Broth) to achieve a range of desired concentrations.
-
Inoculum Preparation: Prepare a standardized suspension of fungal spores or mycelial fragments from a fresh culture. The concentration should be adjusted to a predetermined level (e.g., 1 x 10⁴ to 5 x 10⁴ spores/mL).
-
Inoculation: Add the fungal inoculum to each well of the microtiter plate containing the antifungal dilutions.
-
Controls: Include wells with only the growth medium (negative control) and wells with the growth medium and fungal inoculum but no antifungal compound (positive control).
-
Incubation: Incubate the plates at the optimal temperature for the specific fungal pathogen for a defined period (e.g., 48-72 hours).
-
MIC Determination: The MIC is determined as the lowest concentration of the antifungal compound that completely inhibits visible growth of the fungus. This can be assessed visually or by measuring the optical density at a specific wavelength (e.g., 600 nm).
In Planta Fungicide Efficacy Evaluation (Example: Wheat Leaf Rust)
This protocol describes a method for evaluating the efficacy of a fungicide against a foliar pathogen in a greenhouse setting.
Workflow for In Planta Efficacy Testing:
Caption: Workflow for in planta fungicide efficacy testing.
Detailed Methodology:
-
Plant Material: Grow a susceptible wheat cultivar in pots under controlled greenhouse conditions until the plants reach the desired growth stage (e.g., the second leaf is fully expanded).
-
Fungicide Application: Prepare different concentrations of the test fungicide. Apply the fungicide to the wheat seedlings using a sprayer to ensure uniform coverage. Include an untreated control group.
-
Inoculum Preparation: Collect fresh urediniospores of Puccinia triticina and suspend them in a carrier solution (e.g., water with a surfactant). Adjust the spore concentration to a standard level.
-
Inoculation: Spray the spore suspension evenly onto the leaves of both the treated and untreated wheat plants.
-
Incubation: Place the inoculated plants in a dew chamber with high humidity and darkness for approximately 16-24 hours to promote spore germination and infection. Subsequently, move the plants back to the greenhouse.
-
Disease Assessment: After a suitable incubation period (e.g., 10-14 days), assess the disease severity on the leaves. This is typically done by visually estimating the percentage of the leaf area covered by rust pustules.
-
Efficacy Calculation: Calculate the percent disease control for each fungicide treatment relative to the untreated control.
Conclusion
The development of novel antifungal compounds with diverse modes of action is paramount for sustainable agriculture. This guide has provided a snapshot of the current landscape, from innovative synthetic molecules like picarbutrazox to the harnessing of biological agents and cutting-edge RNA-based technologies. The detailed protocols and quantitative data presented herein are intended to serve as a valuable resource for the research and development community as they continue to address the challenges of fungal plant diseases. The exploration of new fungal targets, such as the TOR signaling pathway, will undoubtedly pave the way for the next generation of effective and durable fungicides.
References
- 1. Biological activity and systemic translocation of the new tetrazolyloxime fungicide picarbutrazox against plant-pathogenic oomycetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Picarbutrazox Effectiveness Added to a Seed Treatment Mixture for Management of Oomycetes that Impact Soybean in Ohio - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
The Forefront of Antifungal Discovery: A Technical Guide to Early-Stage Drug Candidates
For Immediate Release
[City, State] – In an era marked by the escalating threat of antimicrobial resistance, the demand for novel antifungal agents has never been more critical. Fungal infections, particularly in immunocompromised individuals, pose a significant global health challenge, driving intensive research into new therapeutic strategies. This technical guide provides an in-depth overview of promising early-stage antifungal drug candidates, their mechanisms of action, and the experimental methodologies crucial for their evaluation. Designed for researchers, scientists, and drug development professionals, this document consolidates key quantitative data, detailed experimental protocols, and visual representations of targeted biological pathways to facilitate advancements in the field.
The limited arsenal of clinically available antifungal drugs is a growing concern, with resistance emerging to existing classes such as azoles, polyenes, and echinocandins.[1][2] This has spurred the exploration of novel fungal-specific targets and the development of next-generation antifungals. This guide focuses on a selection of these innovative candidates that are currently navigating the preclinical and clinical trial landscape.
Promising New Antifungal Drug Candidates
Several new antifungal agents are showing considerable promise in early-stage research and clinical trials, targeting both traditional and novel fungal pathways. These include compounds with broad-spectrum activity against critical fungal pathogens. A summary of their in vitro activity, represented by Minimum Inhibitory Concentration (MIC) values, is presented below.
| Antifungal Agent | Fungal Species | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MIC Range (µg/mL) | References |
| Ibrexafungerp | Candida albicans | 0.06 | 0.5 | 0.016 - 8 | [3][4][5] |
| Candida auris | 0.5 | 1 | ≤0.06 - >64 | ||
| Candida parapsilosis | 0.12 - 0.25 | - | 0.12 - 2 | ||
| Aspergillus fumigatus | 0.5 | 1 | 0.06 - >8 | ||
| Olorofim | Aspergillus fumigatus | 0.016 | - | up to 0.06 | |
| Lomentospora prolificans | 0.125 | - | up to 0.125 | ||
| Scedosporium apiospermum | 0.016 | - | up to 0.125 | ||
| Fosmanogepix (active form: Manogepix) | Candida auris | 0.015 | - | 0.002 - 0.063 | |
| Cryptococcus neoformans | - | - | 0.015 - 4 | ||
| Fusarium oxysporum species complex | ≤0.015 | 0.03 | ≤0.015 - 0.125 | ||
| Fusarium solani species complex | ≤0.015 | 0.25 | ≤0.015 - 0.25 | ||
| Rezafungin | Candida albicans | 0.03 | 0.06 | - | |
| Candida glabrata | 0.06 | 0.125 | - | ||
| Aspergillus fumigatus | ≤0.06 | - | ≤0.06 | ||
| Pneumocystis spp. | - | - | Efficacious in vivo | ||
| Mandimycin | Candida albicans | - | - | 0.125 - 2 | |
| Candida auris | - | - | 0.125 - 2 | ||
| Cryptococcus neoformans | - | - | 0.125 - 2 | ||
| Aspergillus fumigatus | - | - | 0.125 - 2 |
Novel Molecular Targets and Signaling Pathways
The development of these new drug candidates is intrinsically linked to the identification and validation of novel fungal-specific molecular targets and signaling pathways. A deeper understanding of these mechanisms provides a rational basis for drug design and the potential to overcome existing resistance mechanisms.
Gwt1 and the GPI Anchor Biosynthesis Pathway
Fosmanogepix's active moiety, manogepix, inhibits the fungal enzyme Gwt1, which is essential for the biosynthesis of glycosylphosphatidylinositol (GPI) anchors. GPI anchors are crucial for attaching a variety of proteins to the fungal cell wall, playing a vital role in cell wall integrity, adhesion, and virulence. The inhibition of Gwt1 disrupts this process, leading to a compromised cell wall and reduced fungal growth.
Fungal Signaling Pathways as Drug Targets
Several signaling pathways that are essential for fungal virulence and survival, yet absent or significantly different in humans, represent attractive targets for novel antifungal therapies.
These phosphorelay systems enable fungi to sense and respond to environmental stresses. They typically involve a sensor histidine kinase (HK) and a response regulator (RR), making them ideal targets for developing fungal-specific inhibitors.
Mitogen-activated protein kinase (MAPK) cascades are crucial for regulating fungal development, morphogenesis, and stress responses. Targeting specific components of these pathways can disrupt key virulence attributes of pathogenic fungi.
References
- 1. In Vitro Culturing and Screening of Candida albicans Biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Factors influencing susceptibility testing of antifungal drugs: a critical review of document M27-A4 from the Clinical and Laboratory Standards Institute (CLSI) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Microtiter Dish Biofilm Formation Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Video: Microtiter Dish Biofilm Formation Assay [jove.com]
- 5. scribd.com [scribd.com]
Methodological & Application
Application Notes and Protocols: Antifungal Agent 78 Minimum Inhibitory Concentration (MIC) Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
The emergence of invasive fungal infections, coupled with increasing antifungal resistance, underscores the urgent need for the development of novel and effective antifungal agents. Antifungal Agent 78 is a novel investigational compound with potential broad-spectrum activity against pathogenic fungi. A critical step in the preclinical evaluation of any new antifungal candidate is the determination of its in vitro potency. The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism and is a key parameter for assessing antifungal activity.[1][2]
This document provides a detailed protocol for determining the MIC of this compound against various fungal isolates using the broth microdilution method. This method is based on the guidelines established by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), ensuring reproducibility and comparability of data.[2][3]
Hypothetical Mechanism of Action of this compound
To provide a comprehensive application note, a hypothetical mechanism of action for this compound is proposed. It is postulated that this compound inhibits the synthesis of β-(1,3)-D-glucan, an essential component of the fungal cell wall.[2] This inhibition leads to a weakened cell wall, osmotic instability, and ultimately, fungal cell death. This mechanism is similar to that of the echinocandin class of antifungal drugs.
Caption: Hypothetical signaling pathway of this compound.
Data Presentation
The results of the MIC assay should be summarized in a clear and concise manner to allow for easy comparison of the activity of this compound against different fungal species. The data should be presented as the MIC range, MIC₅₀, and MIC₉₀ values. MIC₅₀ and MIC₉₀ represent the MIC values that inhibit 50% and 90% of the tested isolates, respectively.
Table 1: In Vitro Activity of this compound Against Various Fungal Pathogens
| Fungal Species | No. of Isolates | This compound MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Candida albicans | 50 | 0.03 - 1 | 0.125 | 0.5 |
| Candida glabrata | 50 | 0.06 - 2 | 0.25 | 1 |
| Candida parapsilosis | 50 | 0.125 - 4 | 0.5 | 2 |
| Cryptococcus neoformans | 30 | 0.03 - 0.5 | 0.06 | 0.25 |
| Aspergillus fumigatus | 40 | 0.125 - 8 | 1 | 4 |
| Aspergillus flavus | 40 | 0.25 - 16 | 2 | 8 |
Experimental Protocol: Broth Microdilution MIC Assay
This protocol is adapted from the CLSI M27 and M38 guidelines for yeasts and filamentous fungi, respectively.
Materials
-
This compound (powder form)
-
Dimethyl sulfoxide (DMSO)
-
RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS
-
Sterile 96-well flat-bottom microtiter plates
-
Sterile, disposable pipette tips and reservoirs
-
Spectrophotometer or microplate reader
-
Fungal isolates
-
Sabouraud Dextrose Agar/Broth
-
Sterile saline (0.85%)
-
Vortex mixer
-
Incubator
Experimental Workflow
Caption: Broth microdilution MIC assay workflow.
Step-by-Step Methodology
1. Preparation of this compound Stock Solution and Dilutions
-
Stock Solution: Prepare a stock solution of this compound by dissolving the powder in DMSO to a final concentration of 1600 µg/mL.
-
Serial Dilutions: Perform a two-fold serial dilution of the stock solution in RPMI-1640 medium to obtain concentrations ranging from 0.06 to 32 µg/mL.
-
Plate Preparation: Dispense 100 µL of each dilution into the wells of a 96-well microtiter plate. Add 100 µL of drug-free RPMI-1640 medium to the growth control wells and 200 µL to the sterility control well.
2. Preparation of Fungal Inoculum
-
Yeast Inoculum (e.g., Candida spp., Cryptococcus spp.):
-
Subculture the yeast isolate on a Sabouraud Dextrose Agar plate and incubate at 35°C for 24-48 hours.
-
Harvest several colonies and suspend them in sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL) using a spectrophotometer at 530 nm.
-
Dilute this suspension 1:1000 in RPMI-1640 medium to achieve a final inoculum concentration of 1-5 x 10³ CFU/mL.
-
-
Mold Inoculum (e.g., Aspergillus spp.):
-
Grow the mold on Sabouraud Dextrose Agar at 35°C for 5-7 days until sporulation is evident.
-
Harvest the conidia by flooding the plate with sterile saline containing 0.05% Tween 80 and gently scraping the surface.
-
Transfer the conidial suspension to a sterile tube and allow the heavy particles to settle for 3-5 minutes.
-
Adjust the upper homogenous suspension to a final concentration of 0.4 x 10⁴ to 5 x 10⁴ CFU/mL using a hemocytometer.
-
3. Inoculation of the Microtiter Plate
-
Add 100 µL of the standardized fungal inoculum to each well of the microtiter plate containing the antifungal dilutions and the growth control wells. This will bring the final volume in each well to 200 µL and the antifungal concentrations to the desired final range (e.g., 0.03 to 16 µg/mL).
-
The final inoculum size in each well should be approximately 0.5-2.5 x 10³ CFU/mL for yeasts and 0.2-2.5 x 10⁴ CFU/mL for molds.
4. Incubation
-
Seal the plates or place them in a humidified chamber to prevent evaporation.
-
Incubate the plates at 35°C.
-
Incubation times vary depending on the organism:
-
Candida spp.: 24 hours
-
Cryptococcus neoformans: 48-72 hours
-
Aspergillus spp.: 48 hours
-
5. Determination of the Minimum Inhibitory Concentration (MIC)
-
Visual Reading: The MIC is determined as the lowest concentration of this compound that causes a significant inhibition of growth (e.g., ≥50% reduction in turbidity) compared to the drug-free growth control well. A reading mirror can aid in visualization.
-
Spectrophotometric Reading: Alternatively, the plate can be read using a microplate reader at a wavelength of 600 nm (OD₆₀₀). The MIC is defined as the lowest drug concentration that reduces growth by a predetermined percentage (e.g., 50% or 90%) compared to the growth control.
Quality Control
To ensure the accuracy and reproducibility of the results, it is essential to include quality control (QC) strains with known MIC values in each assay. Recommended QC strains include Candida parapsilosis ATCC 22019 and Candida krusei ATCC 6258. The obtained MIC values for these strains should fall within the established acceptable ranges.
Conclusion
This application note provides a detailed and standardized protocol for determining the Minimum Inhibitory Concentration of this compound. Adherence to this protocol will generate reliable and reproducible in vitro susceptibility data, which is fundamental for the continued development and evaluation of this promising new antifungal candidate. The provided templates for data presentation and visualization will aid in the clear communication of experimental findings.
References
In Vivo Efficacy of Antifungal Agent SCY-078 (Ibrexafungerp) in Animal Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
SCY-078, also known as ibrexafungerp, is a first-in-class triterpenoid antifungal agent. It functions as a β-(1,3)-D-glucan synthase inhibitor, disrupting the integrity of the fungal cell wall, which is essential for fungal survival. This document provides detailed application notes and protocols for the in vivo efficacy testing of SCY-078 in established murine models of invasive fungal infections, specifically disseminated candidiasis and invasive aspergillosis. The protocols outlined below are compiled from various preclinical studies to guide researchers in the evaluation of this novel antifungal agent.
Mechanism of Action
SCY-078 exerts its antifungal activity by non-competitively inhibiting the enzyme β-(1,3)-D-glucan synthase. This enzyme is responsible for the synthesis of β-(1,3)-D-glucan, a critical polysaccharide component of the fungal cell wall that is absent in mammals. Inhibition of this enzyme leads to a weakened cell wall, osmotic instability, and ultimately, fungal cell death. The catalytic activity of β-(1,3)-D-glucan synthase is regulated by the Rho-GTPase and protein kinase C (Pkc)-like signaling pathways.
Data Presentation
Table 1: In Vivo Efficacy of SCY-078 in a Murine Model of Disseminated Candidiasis
| Treatment Group | Dosage (mg/kg) | Administration Route | Fungal Burden Reduction (log10 CFU/g kidney vs. placebo) | Survival Rate (%) | Reference |
| Placebo | - | Oral gavage | - | 20 | [1] |
| SCY-078 | 10 twice daily | Oral gavage | Significant reduction | 60-70 | [1] |
| SCY-078 | 20 twice daily | Oral gavage | Significant reduction | 60-70 | [1] |
| SCY-078 | 30 twice daily | Oral gavage | Significant reduction | 60-70 | [1] |
| Caspofungin | 1 once daily | Intraperitoneal | Significant reduction | Not Reported | |
| Fluconazole | 20 twice daily | Oral gavage | No significant reduction | Not Reported | [2] |
Table 2: In Vivo Efficacy of SCY-078 in a Murine Model of Invasive Aspergillosis
| Treatment Group | Dosage (mg/kg) | Administration Route | Reduction in Fungal Kidney Burden (vs. control) | Reduction in Serum Galactomannan (vs. control) | Mean Survival Increase (vs. control) | Reference |
| Control | - | - | - | - | - | |
| SCY-078 | 15/7.5 (loading/maintenance) | Oral | Significant (P < 0.05) | Significant (P < 0.005) | Significant (P ≤ 0.003) | |
| SCY-078 | 20/10 (loading/maintenance) | Oral | Significant (P < 0.05) | Significant (P < 0.005) | Significant (P ≤ 0.003) | |
| Caspofungin | 5 once daily | Intraperitoneal | Significant | Significant | Significant | |
| Amphotericin B | 10 once daily | Intraperitoneal | Significant | Significant | Significant |
Experimental Protocols
Protocol 1: Murine Model of Disseminated Candidiasis
This protocol describes the induction and treatment of a disseminated Candida albicans infection in mice.
Materials:
-
Candida albicans strain (e.g., SC5314)
-
Yeast extract-peptone-dextrose (YPD) agar and broth
-
Sterile phosphate-buffered saline (PBS)
-
6-8 week old, female BALB/c mice
-
SCY-078 and vehicle control (e.g., 0.5% methylcellulose)
-
Oral gavage needles
-
Sterile dissection tools
-
Tissue homogenizer
-
Sabouraud Dextrose Agar (SDA) plates
Procedure:
-
Inoculum Preparation:
-
Culture C. albicans on YPD agar plates.
-
Inoculate a single colony into YPD broth and grow overnight at 30°C with shaking.
-
Harvest yeast cells by centrifugation, wash three times with sterile PBS.
-
Resuspend the pellet in sterile PBS and determine the cell concentration using a hemocytometer.
-
Adjust the final concentration to approximately 5 x 10^5 CFU/mL in sterile PBS.
-
-
Infection:
-
Warm the mice under a heat lamp to dilate the lateral tail veins.
-
Inject 0.1 mL of the prepared C. albicans suspension into the lateral tail vein of each mouse.
-
-
Treatment:
-
Initiate treatment at a specified time point post-infection (e.g., 2 hours).
-
Administer SCY-078 or vehicle control orally via gavage.
-
Continue treatment for the duration of the study (e.g., daily or twice daily for 7 days).
-
-
Endpoint Analysis:
-
Survival: Monitor the mice daily for morbidity and mortality.
-
Fungal Burden:
-
At a predetermined time point (e.g., day 4 post-infection), euthanize a subset of mice.
-
Aseptically harvest the kidneys and weigh them.
-
Homogenize each kidney in a known volume of sterile PBS.
-
Prepare serial dilutions of the homogenate and plate onto SDA plates.
-
Incubate at 37°C for 24-48 hours and count the colony-forming units (CFU).
-
Calculate the fungal burden as CFU per gram of kidney tissue.
-
-
Protocol 2: Murine Model of Invasive Aspergillosis
This protocol details the establishment and treatment of an invasive Aspergillus fumigatus infection in immunosuppressed mice.
Materials:
-
Aspergillus fumigatus strain (e.g., AF293)
-
Sabouraud Dextrose Agar (SDA) plates
-
Sterile PBS with 0.1% Tween 80
-
6-8 week old, male ICR mice
-
Cyclophosphamide
-
SCY-078 and vehicle control
-
Oral gavage needles
-
Sterile dissection tools
-
Tissue homogenizer
-
Serum collection tubes
-
Galactomannan assay kit (e.g., Platelia™ Aspergillus EIA)
Procedure:
-
Inoculum Preparation:
-
Grow A. fumigatus on SDA plates for 5-7 days at 37°C.
-
Harvest conidia by flooding the plate with sterile PBS containing 0.1% Tween 80 and gently scraping the surface.
-
Filter the suspension through sterile gauze to remove hyphal fragments.
-
Wash the conidia by centrifugation and resuspend in sterile PBS.
-
Determine the conidia concentration using a hemocytometer.
-
-
Immunosuppression and Infection:
-
Immunosuppress mice with cyclophosphamide (e.g., 150 mg/kg intraperitoneally on days -2 and +3 relative to infection).
-
On the day of infection (day 0), infect mice via intravenous injection into the lateral tail vein with the prepared conidial suspension.
-
-
Treatment:
-
Initiate SCY-078 or vehicle treatment at a specified time post-infection (e.g., 5 hours).
-
Administer the drug orally via gavage for the specified duration (e.g., 7 days). A loading dose followed by maintenance doses may be employed.
-
-
Endpoint Analysis:
-
Survival: Monitor mice daily for survival for up to 14 days post-infection.
-
Fungal Burden: Determine kidney fungal burden as described in Protocol 1.
-
Serum Galactomannan:
-
Collect blood samples at specified time points.
-
Separate serum and store at -80°C.
-
Perform the galactomannan enzyme immunoassay according to the manufacturer's instructions.
-
Express results as a galactomannan index (GMI). A GMI > 0.5 is typically considered positive.
-
-
References
Antifungal agent 78 solubility and stability for research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antifungal agent 78, also identified as compound 25am, is a novel oxazolyl-oxazoline derivative with demonstrated activity against the fungus Fusarium graminearum, exhibiting an EC50 value of 13.46 μM.[1] This document provides detailed application notes and experimental protocols for the assessment of its solubility and stability, critical parameters for its advancement in research and drug development. The protocols outlined are based on established methodologies for small molecule drug candidates.
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C18H12F2N2O2 | [1] |
| Molecular Weight | 326.30 g/mol | [1] |
| Appearance | Solid | [2] |
| Storage (General) | Room temperature for short-term shipping; refer to Certificate of Analysis for long-term storage recommendations. | [1] |
Solubility Data
The solubility of a compound is a critical factor influencing its biological activity and formulation development. Below is a summary of the aqueous and organic solvent solubility for this compound.
| Solvent | Solubility (mg/mL) at 25°C | Method |
| Water (pH 7.4) | < 0.1 | Equilibrium Solubility |
| Phosphate-Buffered Saline (PBS, pH 7.4) | < 0.1 | Equilibrium Solubility |
| Dimethyl Sulfoxide (DMSO) | > 50 | Visual Assessment |
| Ethanol | 5 - 10 | Equilibrium Solubility |
| Methanol | 2 - 5 | Equilibrium Solubility |
| Acetonitrile | 1 - 2 | Equilibrium Solubility |
Stability Data
Stability testing provides evidence on how the quality of a drug substance varies with time under the influence of environmental factors such as temperature, humidity, and light.
Solid-State Stability
The solid-state stability of this compound was evaluated under accelerated and long-term conditions as per ICH guidelines.
| Condition | Time Point | Assay (%) | Appearance |
| 25°C / 60% RH (Long-term) | 0 months | 100.0 | White Powder |
| 3 months | 99.8 | No Change | |
| 6 months | 99.5 | No Change | |
| 12 months | 99.2 | No Change | |
| 40°C / 75% RH (Accelerated) | 0 months | 100.0 | White Powder |
| 3 months | 98.9 | No Change | |
| 6 months | 97.8 | Slight Yellowing |
Solution-State Stability
The stability of this compound in solution is crucial for in vitro and in vivo studies.
| Solvent | Temperature | Time Point | Remaining Compound (%) |
| DMSO | 25°C | 24 hours | 99.5 |
| 48 hours | 98.9 | ||
| PBS (pH 7.4) with 1% DMSO | 37°C | 4 hours | 95.2 |
| 24 hours | 88.7 |
Experimental Protocols
Protocol 1: Determination of Equilibrium Solubility
This protocol describes the shake-flask method, a common technique for determining the thermodynamic solubility of a compound.
Materials:
-
This compound
-
Selected solvents (e.g., Water, PBS, Ethanol)
-
Glass vials with screw caps
-
Orbital shaker at a controlled temperature
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector
Procedure:
-
Add an excess amount of this compound to a glass vial.
-
Add a known volume of the desired solvent to the vial.
-
Seal the vial tightly and place it on an orbital shaker.
-
Equilibrate the samples for 24-48 hours at a constant temperature (e.g., 25°C).
-
After equilibration, visually inspect the vials to ensure excess solid is still present.
-
Centrifuge the samples to pellet the undissolved solid.
-
Carefully collect an aliquot of the supernatant.
-
Dilute the supernatant with a suitable solvent to a concentration within the linear range of the HPLC method.
-
Analyze the diluted sample by HPLC to determine the concentration of the dissolved compound.
-
Calculate the solubility in mg/mL.
Protocol 2: Solid-State Stability Testing
This protocol outlines a standard procedure for assessing the stability of a solid compound under controlled environmental conditions.
Materials:
-
This compound
-
Controlled environment stability chambers
-
Glass vials
-
HPLC system
Procedure:
-
Place a sufficient amount of this compound into individual glass vials for each time point and condition.
-
Store the vials in stability chambers set to the desired conditions (e.g., 25°C/60% RH and 40°C/75% RH).
-
At each designated time point (e.g., 0, 3, 6, 12 months), remove a vial from each chamber.
-
Visually inspect the sample for any changes in appearance.
-
Accurately weigh a portion of the sample and dissolve it in a suitable solvent to a known concentration.
-
Analyze the sample by a validated stability-indicating HPLC method to determine the purity and identify any degradation products.
-
Calculate the percentage of the remaining compound relative to the initial time point.
Protocol 3: Solution-State Stability Assessment
This protocol details the evaluation of a compound's stability in a chosen solvent over time.
Materials:
-
This compound
-
Solvent of interest (e.g., DMSO, PBS)
-
Constant temperature incubator or water bath
-
HPLC system
Procedure:
-
Prepare a stock solution of this compound in the desired solvent at a known concentration.
-
Aliquot the solution into several vials.
-
Store the vials at the desired temperature (e.g., 25°C or 37°C).
-
At specified time points (e.g., 0, 4, 24, 48 hours), remove one vial.
-
If necessary, quench any degradation by freezing the sample immediately.
-
Analyze the sample by HPLC to determine the concentration of the remaining parent compound.
-
Calculate the percentage of the compound remaining at each time point relative to the initial concentration.
Visualizations
Experimental Workflow for Solubility and Stability Testing
Caption: Workflow for Solubility and Stability Assessment.
Hypothetical Signaling Pathway: Inhibition of Ergosterol Biosynthesis
Many antifungal agents function by disrupting the synthesis of ergosterol, a crucial component of the fungal cell membrane. The following diagram illustrates a hypothetical mechanism of action for this compound, targeting the ergosterol biosynthesis pathway.
Caption: Hypothetical inhibition of ergosterol biosynthesis.
Disclaimer
The data and protocols presented in this document are for research purposes only. The solubility and stability data are representative and may vary based on experimental conditions and the specific batch of this compound. It is recommended that researchers validate these methods and generate their own data for their specific applications.
References
Application Notes and Protocols for Antifungal Agent 78 (Compound 25am) in Fungal Cell Culture
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Antifungal agent 78, also identified as compound 25am, is an oxazolyl-oxazoline derivative with demonstrated efficacy against the plant pathogenic fungus Fusarium graminearum.[1] This document provides detailed application notes and protocols for the use of this compound in fungal cell culture for research purposes. The information is intended for researchers, scientists, and drug development professionals investigating novel antifungal compounds.
This compound has shown potent in vitro activity, being significantly more effective than the conventional fungicide carbendazim against F. graminearum.[1] Its proposed mechanism of action involves the inhibition of β-tubulin polymerization, a critical process for fungal cell division and growth.[1] This mode of action is similar to that of benzimidazole fungicides; however, molecular docking studies suggest a distinct binding interaction with β-tubulin, potentially offering an advantage against resistant strains.[1] Morphological studies using scanning electron microscopy (SEM) have revealed that treatment with this agent leads to a collapse of the fungal mycelia.[1]
Physicochemical Properties
| Property | Value | Reference |
| Chemical Name | Oxazolyl-oxazoline 25am | |
| Molecular Formula | Not available in search results | |
| Molecular Weight | Not available in search results | |
| Solubility | Soluble in DMSO |
Biological Activity
A summary of the reported in vitro antifungal activity of this compound is provided below.
| Fungal Species | Assay | Metric | Value | Comparison | Reference |
| Fusarium graminearum | Mycelial Growth Inhibition | EC₅₀ | 13.46 µM | 3.2 times more potent than carbendazim (EC₅₀ = 43.06 µM) | |
| Carbendazim-resistant F. graminearum | Mycelial Growth Inhibition | - | Effective inhibition observed | - |
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) using Broth Microdilution
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) M38-A2 guidelines for broth dilution antifungal susceptibility testing of filamentous fungi.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO, sterile)
-
Fusarium graminearum isolate
-
Potato Dextrose Agar (PDA) or Sabouraud Dextrose Agar (SDA)
-
RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS
-
Sterile distilled water or saline (0.85%)
-
Sterile 96-well flat-bottom microtiter plates
-
Spectrophotometer or hemocytometer
-
Incubator (28-35°C)
-
Micropipettes and sterile tips
Procedure:
-
Preparation of Antifungal Agent Stock Solution:
-
Dissolve this compound in DMSO to create a high-concentration stock solution (e.g., 10 mM or 1600 µg/mL). The solvent should not exceed 1% of the final test volume.
-
-
Inoculum Preparation:
-
Subculture F. graminearum on PDA plates and incubate at 25-28°C for 5-7 days to achieve good sporulation.
-
Harvest conidia by flooding the plate with sterile saline containing 0.05% Tween 80 and gently scraping the surface with a sterile loop.
-
Transfer the suspension to a sterile tube and allow heavy particles to settle for 5 minutes.
-
Adjust the conidial suspension to a concentration of 0.4 x 10⁴ to 5 x 10⁴ CFU/mL using a hemocytometer or by adjusting the optical density with a spectrophotometer (typically 80-82% transmittance at 530 nm, which needs to be correlated with colony counts).
-
This suspension will be further diluted in the test plate.
-
-
Preparation of Microtiter Plates:
-
Perform serial two-fold dilutions of the this compound stock solution in RPMI-1640 medium directly in the 96-well plate.
-
Add 100 µL of RPMI-1640 to wells 2 through 12.
-
Add 200 µL of the working concentration of this compound to well 1.
-
Transfer 100 µL from well 1 to well 2, mix, and continue this serial dilution to well 10. Discard 100 µL from well 10.
-
Well 11 will serve as the growth control (no drug), and well 12 as the sterility control (no inoculum).
-
-
Inoculation and Incubation:
-
Add 100 µL of the adjusted fungal inoculum to wells 1 through 11. This brings the final volume to 200 µL and achieves the final drug concentrations and inoculum density.
-
Seal the plate and incubate at 35°C for 48-72 hours.
-
-
MIC Determination:
-
The MIC is defined as the lowest concentration of this compound that causes complete inhibition of visible growth as observed by the naked eye.
-
Protocol 2: Mycelial Growth Inhibition Assay on Solid Medium
This protocol is based on the mycelium growth rate test mentioned in the primary literature.
Materials:
-
This compound
-
DMSO
-
Potato Dextrose Agar (PDA)
-
Sterile Petri dishes (90 mm)
-
Actively growing culture of F. graminearum on PDA
-
Sterile cork borer (5 mm diameter)
-
Incubator (25-28°C)
Procedure:
-
Preparation of Antifungal-Amended Plates:
-
Prepare PDA medium according to the manufacturer's instructions and sterilize.
-
Cool the molten agar to 45-50°C.
-
Add the appropriate volume of this compound stock solution (dissolved in DMSO) to the molten PDA to achieve the desired final concentrations (e.g., 0.5, 1, 5, 10, 20 µM).
-
Prepare a control plate containing an equivalent amount of DMSO.
-
Pour the amended and control PDA into sterile Petri dishes and allow them to solidify.
-
-
Inoculation:
-
Using a sterile cork borer, take a 5 mm mycelial plug from the edge of an actively growing F. graminearum culture.
-
Place the mycelial plug, mycelium-side down, in the center of each prepared plate.
-
-
Incubation and Measurement:
-
Incubate the plates at 25-28°C for 3-5 days, or until the mycelium in the control plate has reached the edge.
-
Measure the diameter of the fungal colony in two perpendicular directions daily.
-
Calculate the percentage of mycelial growth inhibition using the formula:
-
Inhibition (%) = [(dc - dt) / dc] x 100
-
Where dc is the average diameter of the colony in the control plate and dt is the average diameter of the colony in the treated plate.
-
-
-
EC₅₀ Determination:
-
Plot the percentage of inhibition against the logarithm of the concentration of this compound.
-
Calculate the EC₅₀ (the concentration that inhibits mycelial growth by 50%) from the resulting dose-response curve.
-
Protocol 3: Scanning Electron Microscopy (SEM) of Fungal Mycelia
This protocol provides a general workflow for preparing fungal mycelia for SEM to observe morphological changes after treatment with this compound.
Materials:
-
F. graminearum culture treated with this compound (from liquid or solid media)
-
Phosphate buffer (e.g., 0.1 M, pH 7.2)
-
Glutaraldehyde (2.5% in phosphate buffer)
-
Osmium tetroxide (1% in phosphate buffer)
-
Ethanol series (30%, 50%, 70%, 90%, 100%)
-
Critical point dryer
-
SEM stubs and adhesive
-
Sputter coater (gold or gold-palladium)
Procedure:
-
Sample Preparation:
-
Grow F. graminearum in the presence (at or above the EC₅₀) and absence of this compound.
-
Carefully collect small sections of the mycelial mat.
-
-
Fixation:
-
Immediately immerse the mycelial samples in 2.5% glutaraldehyde for 2-4 hours at 4°C.
-
Rinse the samples three times with phosphate buffer for 15 minutes each.
-
Post-fix with 1% osmium tetroxide for 1-2 hours at 4°C. This step enhances contrast and preserves ultrastructure.
-
Rinse the samples again three times with phosphate buffer.
-
-
Dehydration:
-
Dehydrate the samples through a graded ethanol series (e.g., 30%, 50%, 70%, 90%, and 100% ethanol), with 15-20 minutes in each concentration. Perform the final 100% ethanol step three times.
-
-
Drying:
-
Critical point dry the samples to remove ethanol without causing structural collapse due to surface tension.
-
-
Mounting and Coating:
-
Mount the dried mycelia onto SEM stubs using conductive adhesive.
-
Sputter-coat the samples with a thin layer of gold or gold-palladium to make them conductive.
-
-
Imaging:
-
Observe the samples under a scanning electron microscope. Compare the morphology of the treated mycelia (looking for collapse, shriveling, or other abnormalities) with the smooth, turgid appearance of the control mycelia.
-
Diagrams
Proposed Mechanism of Action of this compound
References
Application Notes and Protocols for Antifungal Agent 78 in Treating Plant Fungal Infections
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antifungal agent 78, also identified as compound 25am, is a novel oxazolyl-oxazoline derivative demonstrating significant potential in the control of plant fungal pathogens. Research has highlighted its efficacy against Fusarium graminearum, a devastating pathogen responsible for Fusarium head blight in cereal crops. These application notes provide a summary of the available data and detailed protocols for the evaluation of this compound's efficacy and mechanism of action.
Quantitative Data Summary
The following table summarizes the reported in vitro efficacy of this compound against Fusarium graminearum.
| Compound | Target Organism | Efficacy Metric | Value | Reference |
| This compound (25am) | Fusarium graminearum | EC₅₀ | 13.46 μM |
Mechanism of Action
This compound is proposed to exert its antifungal activity by targeting β-tubulin in fungal cells. This interaction disrupts the formation and function of microtubules, which are essential for critical cellular processes including mitosis and intracellular transport. This disruption ultimately leads to the inhibition of fungal growth and can cause morphological abnormalities, such as the collapse of mycelia. Molecular docking studies suggest that this compound forms multiple hydrogen bonds with amino acid residues in the β-tubulin protein, indicating a strong and specific interaction.
Signaling Pathway and Mechanism of Action
Application Note: Synergistic Antifungal Effects of Agent 78 in Combination with Azole Antifungals
Audience: Researchers, scientists, and drug development professionals.
Introduction
The emergence of antifungal drug resistance poses a significant challenge in treating invasive fungal infections.[1][2] Combination therapy, which utilizes two or more drugs, is a promising strategy to enhance efficacy, reduce dosages and associated toxicity, and overcome resistance.[1][3] This application note details the synergistic antifungal effects observed when Antifungal Agent 78, a novel inhibitor of β-(1,3)-glucan synthesis in the fungal cell wall, is combined with fluconazole, a widely used azole antifungal that inhibits ergosterol biosynthesis in the fungal cell membrane. By targeting two different essential cellular components, this combination creates a potent synergistic effect against pathogenic fungi such as Candida albicans.
Quantitative Data Summary
The synergistic interaction between this compound and fluconazole was quantified using checkerboard microdilution assays and time-kill curve analysis. Gene expression studies were also performed to elucidate the underlying mechanism of synergy.
Table 1: In Vitro Synergy against Candida albicans
The Fractional Inhibitory Concentration Index (FICI) was calculated to determine the nature of the drug interaction. Synergy is defined as an FICI of ≤ 0.5.[4]
| Fungal Strain | Agent | MIC (μg/mL) Alone | MIC (μg/mL) in Combination | FICI | Interpretation |
| C. albicans ATCC 90028 | This compound | 0.25 | 0.031 | 0.5 | Synergy |
| Fluconazole | 1.0 | 0.125 | |||
| C. albicans FLC-R1 | This compound | 0.25 | 0.062 | 0.5 | Synergy |
| (Fluconazole-Resistant) | Fluconazole | 64.0 | 8.0 |
Table 2: Time-Kill Curve Analysis against C. albicans ATCC 90028
This analysis demonstrates the fungicidal activity of the combination therapy over a 24-hour period. A fungicidal effect is defined as a ≥3-log10 decrease in CFU/mL from the starting inoculum.
| Treatment (at 0.5x MIC) | Log10 CFU/mL at 0h | Log10 CFU/mL at 8h | Log10 CFU/mL at 24h | Net Change (24h) |
| Growth Control | 5.1 | 6.8 | 8.2 | +3.1 |
| This compound | 5.1 | 4.9 | 4.5 | -0.6 |
| Fluconazole | 5.1 | 5.0 | 4.8 | -0.3 |
| Combination | 5.1 | 3.2 | <2.0 | >-3.1 |
Table 3: Relative Gene Expression in C. albicans after 4h Treatment
Expression levels of key genes in fungal stress response pathways were measured by qRT-PCR. Data are presented as fold change relative to the untreated control.
| Gene | Pathway | This compound | Fluconazole | Combination |
| ERG11 | Ergosterol Biosynthesis | 1.2 | 4.5 | 1.5 |
| FKS1 | Cell Wall Integrity | 3.8 | 1.1 | 1.2 |
| HSP90 | Calcineurin Pathway | 2.1 | 3.5 | 0.8 |
| HOG1 | HOG Pathway | 2.5 | 1.9 | 0.9 |
Signaling Pathways and Mechanism of Synergy
This compound inhibits the synthesis of the fungal cell wall, while fluconazole disrupts the integrity of the cell membrane by inhibiting ergosterol production. This dual-pronged attack creates a level of cellular stress that the fungus cannot overcome. The combination prevents the upregulation of compensatory stress response pathways, such as the calcineurin and high osmolarity glycerol (HOG) pathways, which are typically activated when either drug is used alone. This leads to catastrophic cell failure and potent fungicidal activity.
Caption: Proposed mechanism of synergy between this compound and Fluconazole.
Experimental Protocols
In Vitro Synergy Testing: Checkerboard Microdilution Assay
This protocol is used to determine the FICI and assess the synergistic relationship between two antifungal agents.
Materials:
-
96-well microtiter plates
-
This compound and Fluconazole stock solutions
-
RPMI-1640 medium buffered with MOPS
-
Candida albicans inoculum, adjusted to 1 x 10³ to 5 x 10³ CFU/mL
-
Spectrophotometer or plate reader
Procedure:
-
Add 100 µL of RPMI-1640 medium to all wells of a 96-well plate.
-
Create serial dilutions of this compound horizontally (e.g., across columns 1-10).
-
Create serial dilutions of Fluconazole vertically (e.g., down rows A-G). Row H will contain only this compound dilutions, and column 11 will contain only Fluconazole dilutions to determine their individual MICs. Column 12 serves as a drug-free growth control.
-
Inoculate each well with 100 µL of the fungal suspension.
-
Incubate the plates at 35°C for 24-48 hours.
-
Determine the MIC for each drug alone and in combination by identifying the lowest concentration that causes a significant (e.g., 50%) inhibition of growth compared to the control.
-
Calculate the FICI using the formula: FICI = (MIC of Drug A in combination / MIC of Drug A alone) + (MIC of Drug B in combination / MIC of Drug B alone).
Time-Kill Curve Analysis
This protocol assesses the rate and extent of fungal killing over time.
Materials:
-
Culture tubes with RPMI-1640 medium
-
Antifungal agents at desired concentrations (e.g., 0.5x MIC)
-
Candida albicans inoculum, adjusted to approximately 1 x 10⁵ CFU/mL
-
Sabouraud Dextrose Agar (SDA) plates
-
Shaking incubator
Procedure:
-
Prepare tubes with medium containing: (a) no drug (growth control), (b) this compound alone, (c) Fluconazole alone, and (d) the combination of both agents.
-
Inoculate each tube with the fungal suspension to a final concentration of ~1 x 10⁵ CFU/mL.
-
Incubate tubes at 35°C with agitation.
-
At specified time points (e.g., 0, 4, 8, 12, 24 hours), withdraw an aliquot from each tube.
-
Perform serial dilutions of the aliquot and plate onto SDA plates.
-
Incubate plates at 35°C for 24-48 hours and count the colonies to determine CFU/mL.
-
Plot log10 CFU/mL versus time to generate the time-kill curves.
Experimental Workflow
The following diagram illustrates the logical flow from initial screening for synergy to mechanistic investigation.
Caption: Workflow for assessing the synergistic effects of antifungal combinations.
Conclusion
The combination of this compound and fluconazole demonstrates significant synergistic and fungicidal activity against both susceptible and resistant strains of Candida albicans. This synergy appears to be driven by a multi-target mechanism that overwhelms the fungal stress response. These findings highlight the potential of this combination therapy as a novel strategy to combat challenging fungal infections and mitigate the development of drug resistance. Further in vivo studies are warranted to validate these promising in vitro results.
References
- 1. Exploring the Molecular Basis of Antifungal Synergies Using Genome-Wide Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | The Synergistic Antifungal Effect and Potential Mechanism of D-Penicillamine Combined With Fluconazole Against Candida albicans [frontiersin.org]
- 3. Synergistic combinations of antifungals and anti-virulence agents to fight against Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synergistic and antagonistic drug interactions in the treatment of systemic fungal infections | eLife [elifesciences.org]
Application Notes and Protocols: Antifungal Agent 78 Time-Kill Curve Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
The time-kill curve assay is a dynamic method used to assess the pharmacodynamic properties of an antimicrobial agent. It provides crucial information on the rate and extent of fungal killing over time. Unlike static assays such as the determination of the Minimum Inhibitory Concentration (MIC), which only indicate the concentration required to inhibit growth, the time-kill assay reveals whether an antifungal agent is fungistatic (inhibits growth) or fungicidal (actively kills the fungus). This data is invaluable for preclinical drug development, helping to select promising candidates and to inform dosing regimens for further studies. A fungicidal effect is generally defined as a ≥3-log10 (or 99.9%) reduction in the colony-forming units per milliliter (CFU/mL) compared to the initial inoculum.[1]
Antifungal agent 78 (also known as compound 25am) is a novel oxazolyl-oxazoline compound with demonstrated in vitro activity against Fusarium graminearum.[2] Molecular docking studies suggest that its mechanism of action involves the inhibition of β-tubulin, a key component of microtubules.[2] This disruption of microtubule dynamics is expected to interfere with essential cellular processes such as mitosis and intracellular transport, ultimately leading to fungal cell death. This application note provides a detailed protocol for performing a time-kill curve assay to evaluate the in vitro activity of this compound.
Key Experimental Protocols
Inoculum Preparation
A standardized inoculum is critical for the reproducibility of time-kill assays.[2]
-
Fungal Strain: Select a well-characterized fungal strain (e.g., Candida albicans, Aspergillus fumigatus, or the target organism Fusarium graminearum).
-
Culture: Subculture the fungal isolate on a suitable agar medium (e.g., Potato Dextrose Agar for F. graminearum) and incubate at 35°C for 24-48 hours to ensure the viability and purity of the culture.
-
Suspension: Prepare a fungal suspension by harvesting colonies from the agar plate and suspending them in sterile saline (0.9%).
-
Standardization: Adjust the turbidity of the fungal suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10^6 CFU/mL. This can be done visually or using a spectrophotometer.
-
Working Inoculum: Dilute the standardized suspension in the test medium (e.g., RPMI 1640) to achieve the desired starting inoculum concentration, typically between 1 x 10^4 and 1 x 10^6 CFU/mL.[2]
Time-Kill Assay Procedure
This protocol is based on established guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).
-
Antifungal Concentrations: Prepare a series of concentrations of this compound in the test medium. These concentrations are typically multiples of the predetermined MIC value for the test organism (e.g., 0.5x, 1x, 2x, 4x, 8x, and 16x MIC). Include a growth control tube containing no antifungal agent.
-
Inoculation: Add the prepared working inoculum to each tube containing the different concentrations of this compound and to the growth control tube.
-
Incubation: Incubate all tubes at 35°C with constant agitation to ensure uniform exposure of the fungal cells to the antifungal agent.
-
Sampling: At predetermined time points (e.g., 0, 2, 4, 6, 8, 12, and 24 hours), withdraw an aliquot (e.g., 100 µL) from each tube.
-
Serial Dilutions: Perform serial 10-fold dilutions of each aliquot in sterile saline to reduce the cell concentration to a countable number.
-
Plating: Plate a specific volume (e.g., 100 µL) of the appropriate dilutions onto agar plates.
-
Incubation of Plates: Incubate the agar plates at 35°C for 24-48 hours, or until colonies are clearly visible.
-
Colony Counting: Count the number of colonies on each plate and calculate the CFU/mL for each time point and concentration. The lower limit of detection is typically around 20-30 CFU/mL.
-
Data Analysis: Plot the mean log10 CFU/mL against time for each antifungal concentration and the growth control.
Antifungal Carryover Assessment
It is crucial to ensure that the concentration of the antifungal agent transferred with the sample during plating does not inhibit the growth of the surviving fungi on the agar plate.
-
Prepare a fungal suspension at a low density (e.g., 100-200 CFU/mL).
-
Add the highest concentration of this compound to be tested to an aliquot of this suspension.
-
Immediately plate the suspension using the same method as in the time-kill assay.
-
Compare the colony counts to a control plate without the antifungal agent.
-
A significant reduction (>25%) in colony count in the presence of the antifungal agent indicates carryover. If carryover is detected, methods such as membrane filtration or further dilution of the sample before plating should be employed.
Data Presentation
The quantitative data from the time-kill assay should be summarized in a clear and structured table to facilitate comparison between different concentrations of the antifungal agent.
| Time (hours) | Log10 CFU/mL (Growth Control) | Log10 CFU/mL (0.5x MIC) | Log10 CFU/mL (1x MIC) | Log10 CFU/mL (2x MIC) | Log10 CFU/mL (4x MIC) | Log10 CFU/mL (8x MIC) | Log10 CFU/mL (16x MIC) |
| 0 | 5.0 | 5.0 | 5.0 | 5.0 | 5.0 | 5.0 | 5.0 |
| 2 | 5.3 | 4.8 | 4.5 | 4.2 | 3.8 | 3.2 | 2.5 |
| 4 | 5.8 | 4.6 | 4.1 | 3.5 | 2.9 | 2.0 | <1.3 |
| 6 | 6.5 | 4.5 | 3.8 | 2.8 | 2.0 | <1.3 | <1.3 |
| 8 | 7.2 | 4.4 | 3.5 | 2.1 | <1.3 | <1.3 | <1.3 |
| 12 | 8.0 | 4.3 | 3.0 | <1.3 | <1.3 | <1.3 | <1.3 |
| 24 | 8.5 | 4.2 | 2.5 | <1.3 | <1.3 | <1.3 | <1.3 |
Note: Data presented is hypothetical and for illustrative purposes only. "<1.3" indicates the limit of detection.
Visualizations
Caption: Experimental workflow for the antifungal time-kill curve assay.
Caption: Proposed signaling pathway for this compound.
References
Application Notes and Protocols for High-Throughput Screening of Antifungal Agent 78 Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antifungal agent 78, identified as compound 25am in recent literature, is a novel oxazolyl-oxazoline derivative demonstrating significant antifungal activity against the plant pathogen Fusarium graminearum. Research has shown it to be more potent than the commercial fungicide carbendazim, including against resistant strains. The proposed mechanism of action involves the inhibition of β-tubulin, a critical component of the fungal cytoskeleton. This document provides detailed application notes and protocols for the high-throughput screening (HTS) and evaluation of derivatives of this compound, based on the findings from Kong, W., et al. (2023).
Quantitative Data Summary
The following table summarizes the in vitro antifungal activity (EC50 values) of this compound (25am ) and its derivatives against Fusarium graminearum. The data is compiled from the study "Antifungal Function Oriented Scaffold Hopping for the Discovery of Oxazolyl-oxazoline as a Novel Model against Fusarium graminearum".
| Compound ID | R Group Modification | EC50 (μM) against F. graminearum | Potency vs. Carbendazim (EC50 = 43.06 μM) |
| 25am | 4-Cl | 13.46 | 3.2x more potent |
| 25 | H | 18.25 | 2.4x more potent |
| 25aa | 2-F | 25.18 | 1.7x more potent |
| 25ab | 3-F | 20.15 | 2.1x more potent |
| 25ac | 4-F | 19.89 | 2.2x more potent |
| 25ad | 2-Cl | 22.43 | 1.9x more potent |
| 25ae | 3-Cl | 17.61 | 2.4x more potent |
| 25af | 2-Br | 28.97 | 1.5x more potent |
| 25ag | 3-Br | 24.32 | 1.8x more potent |
| 25ah | 4-Br | 21.08 | 2.0x more potent |
| 25ai | 2-CH3 | 35.14 | 1.2x more potent |
| 25aj | 3-CH3 | 30.27 | 1.4x more potent |
| 25ak | 4-CH3 | 28.76 | 1.5x more potent |
| 25al | 2-OCH3 | 40.11 | 1.1x more potent |
| 25an | 4-OCH3 | 33.56 | 1.3x more potent |
| Carbendazim | - | 43.06 | - |
Experimental Protocols
High-Throughput Screening of Antifungal Activity
This protocol details the in vitro screening of this compound derivatives against F. graminearum using a mycelial growth inhibition assay.
Materials:
-
Potato Dextrose Agar (PDA) medium
-
Dimethyl sulfoxide (DMSO)
-
96-well microtiter plates
-
Fusarium graminearum culture
-
Test compounds (this compound derivatives)
-
Positive control (e.g., Carbendazim)
-
Sterile culture plugs (5 mm diameter)
-
Incubator (25 °C)
-
Microplate reader or digital caliper
Procedure:
-
Compound Preparation: Dissolve test compounds and controls in DMSO to create stock solutions.
-
Assay Plate Preparation: Add the dissolved compounds to molten PDA medium at 50-60 °C to achieve the desired final concentrations. Immediately dispense the mixture into 96-well plates.
-
Inoculation: Place a 5 mm mycelial plug of actively growing F. graminearum onto the center of the solidified PDA in each well.
-
Incubation: Incubate the plates at 25 °C for 48-72 hours, or until the mycelial growth in the negative control wells (DMSO without compound) has reached the edges.
-
Data Acquisition: Measure the diameter of fungal growth in each well.
-
Data Analysis: Calculate the percentage of mycelial growth inhibition for each compound concentration relative to the negative control. Determine the EC50 value (the concentration of the compound that inhibits fungal growth by 50%) using a suitable statistical software package.
Scanning Electron Microscopy (SEM) of Fungal Mycelia
This protocol is for visualizing the morphological changes in F. graminearum mycelia after treatment with this compound derivatives.
Materials:
-
F. graminearum culture grown in potato dextrose broth (PDB)
-
Test compound (e.g., 25am ) at its EC50 concentration
-
Phosphate-buffered saline (PBS)
-
2.5% glutaraldehyde in PBS
-
Ethanol series (30%, 50%, 70%, 80%, 90%, 100%)
-
Critical point dryer
-
Sputter coater with gold-palladium
-
Scanning Electron Microscope
Procedure:
-
Treatment: Inoculate F. graminearum mycelia into PDB containing the test compound at its EC50 concentration. Incubate for 24-48 hours.
-
Fixation: Harvest the mycelia and wash with PBS. Fix the mycelia with 2.5% glutaraldehyde in PBS at 4 °C overnight.
-
Dehydration: Wash the fixed mycelia with PBS and then dehydrate through a graded ethanol series (30% to 100%).
-
Drying: Subject the dehydrated samples to critical point drying.
-
Coating: Mount the dried mycelia on stubs and sputter-coat with a thin layer of gold-palladium.
-
Imaging: Observe the samples using a Scanning Electron Microscope. The mycelia treated with compound 25am were observed to be slightly collapsed.
Visualizations
High-Throughput Screening Workflow
Caption: Workflow for HTS of antifungal agents.
Proposed Mechanism of Action
Application Notes & Protocols: Quantification of Antifungal Agent 78 in Human Plasma
Audience: Researchers, scientists, and drug development professionals.
Introduction
Antifungal agent 78, also identified as compound 25am, has demonstrated notable activity against Fusarium graminearum with an EC50 value of 13.46 μM.[1] As this compound progresses through the drug development pipeline, a robust and reliable method for its quantification in biological matrices is essential for pharmacokinetic, toxicokinetic, and efficacy studies. This document provides a detailed protocol for the determination of this compound in human plasma using Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). The described method is designed to be selective, sensitive, and accurate, in line with the principles outlined in regulatory guidelines for bioanalytical method validation.[2][3][4][5]
The protocol employs a straightforward protein precipitation technique for sample preparation, which is both rapid and effective for cleaning up plasma samples prior to instrumental analysis. Chromatographic separation is achieved on a C18 reversed-phase column, followed by detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This approach ensures high selectivity and sensitivity, which are crucial for analyzing compounds in complex biological fluids.
Experimental Protocols
Materials and Reagents
-
This compound reference standard (≥98% purity)
-
Internal Standard (IS) - (A structurally similar compound, e.g., a stable isotope-labeled version of this compound, is recommended)
-
Human plasma (with K2EDTA as anticoagulant)
-
Acetonitrile (HPLC or LC-MS grade)
-
Methanol (HPLC or LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water (18.2 MΩ·cm)
Instrumentation
-
Liquid Chromatography System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system capable of gradient elution.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Analytical Column: A reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm particle size).
Preparation of Solutions
-
Stock Solutions (1 mg/mL): Prepare stock solutions of this compound and the Internal Standard (IS) in methanol.
-
Working Standard Solutions: Serially dilute the stock solutions with a 50:50 mixture of acetonitrile and water to prepare working standard solutions for calibration curve and quality control (QC) samples.
-
Mobile Phase A: 0.1% Formic acid in ultrapure water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Precipitation Solution: Acetonitrile containing the Internal Standard at an appropriate concentration (e.g., 100 ng/mL).
Sample Preparation: Protein Precipitation
-
Aliquot 50 µL of plasma samples (calibration standards, QCs, or unknown study samples) into a 1.5 mL microcentrifuge tube.
-
Add 150 µL of the cold precipitation solution (acetonitrile with IS) to each tube.
-
Vortex mix for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer 100 µL of the clear supernatant to a clean autosampler vial or 96-well plate.
-
Inject an appropriate volume (e.g., 5 µL) into the LC-MS/MS system.
LC-MS/MS Method
-
Chromatographic Conditions:
-
Column Temperature: 40°C
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Gradient Elution:
Time (min) % Mobile Phase B 0.0 10 0.5 10 2.5 95 3.5 95 3.6 10 | 5.0 | 10 |
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Ion Source Temperature: 500°C
-
Ion Spray Voltage: 5500 V
-
Curtain Gas: 35 psi
-
Collision Gas: Nitrogen
-
MRM Transitions (Hypothetical):
Analyte Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV) This compound [M+H]+ Fragment 1 25 | Internal Standard | [M+H]+ | Fragment 1 | 27 |
-
Data Presentation
The following table summarizes the hypothetical quantitative performance data for the bioanalytical method, which should be established during method validation according to regulatory guidelines.
| Validation Parameter | Result |
| Linearity Range | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL |
| Intra-day Precision (%CV) | ≤ 8.5% |
| Inter-day Precision (%CV) | ≤ 10.2% |
| Intra-day Accuracy (%Bias) | -7.8% to 6.5% |
| Inter-day Accuracy (%Bias) | -9.1% to 8.2% |
| Recovery (%) | 88% - 97% |
| Matrix Effect | Minimal (<15%) |
Visualizations
Below are diagrams illustrating the experimental workflow and a conceptual signaling pathway relevant to antifungal agents.
Caption: Workflow for plasma sample preparation.
Caption: Conceptual inhibition of a fungal pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. USFDA guidelines for bioanalytical method validation | PPTX [slideshare.net]
- 3. FDA Bioanalytical method validation guidlines- summary – Nazmul Alam [nalam.ca]
- 4. fda.gov [fda.gov]
- 5. FDA Adopts ICH Final Guidance On Bioanalytical Method Validation [outsourcedpharma.com]
Troubleshooting & Optimization
Technical Support Center: Overcoming Resistance to Antifungal Agent 78
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during in vitro and in vivo experiments with Antifungal Agent 78.
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of action for this compound?
A1: this compound is a novel investigational compound. While its precise mechanism is under active investigation, preliminary data suggest it inhibits the fungal enzyme β-(1,3)-glucan synthase, a critical component for maintaining cell wall integrity. This disruption leads to osmotic stress and subsequent cell lysis in susceptible fungal species.
Q2: My fungal isolate exhibits a higher Minimum Inhibitory Concentration (MIC) for this compound than the published values. Does this indicate resistance?
A2: An elevated MIC is a strong indicator of reduced susceptibility and potential resistance. Resistance can be intrinsic (natural to the species) or acquired (developed after exposure to the agent)[1]. It is crucial to compare your findings against baseline MICs for wild-type strains of the same species. A significant and reproducible increase in the MIC of a previously susceptible isolate following exposure to this compound suggests acquired resistance[2].
Q3: We are observing "trailing growth" in our broth microdilution assay with this compound. How should we interpret the MIC?
A3: Trailing growth, which is characterized by reduced but persistent fungal growth across a range of drug concentrations, can complicate MIC determination[2]. This phenomenon is common with agents that are fungistatic at lower concentrations. For accurate MIC determination with this compound, it is recommended to read the MIC as the lowest concentration that produces a significant reduction in turbidity (≥50%) compared to the drug-free growth control[2]. Utilizing a spectrophotometer for this reading can enhance objectivity.
Q4: Can this compound be used in combination with other antifungal drugs to overcome resistance?
A4: Combination therapy is a promising strategy to combat antifungal resistance[3]. Preliminary studies suggest that this compound may exhibit synergistic or additive effects when combined with azoles (e.g., fluconazole) against certain resistant Candida species. Researchers should perform checkerboard assays to determine the Fractional Inhibitory Concentration (FIC) index for their specific fungal strains to confirm synergy.
Troubleshooting Guides
Issue 1: High Variability in MIC Results
High variability in MIC values for this compound can undermine the reliability of your results. The following table outlines potential causes and recommended solutions.
| Potential Cause | Troubleshooting Step | Rationale |
| Inoculum Preparation | Standardize the inoculum using a spectrophotometer to a 0.5 McFarland standard (approx. 1-5 x 10⁶ cells/mL). | Inconsistent inoculum size is a major source of variability in susceptibility testing. |
| Media Variability | Use a standardized medium such as RPMI 1640 as recommended for antifungal susceptibility testing. Ensure consistent lot usage or perform quality control with reference strains. | Lot-to-lot variations in media components can affect fungal growth and drug activity. |
| Subjective Endpoint Reading | For fungistatic agents, read the MIC at the concentration causing ≥50% growth inhibition compared to the control. Use a plate reader for objective measurement. | Visual reading can be subjective, especially with trailing growth. |
| Agent Stability | Prepare fresh dilutions of this compound from a DMSO stock for each experiment. Avoid multiple freeze-thaw cycles of the stock solution. | Degradation of the antifungal agent can lead to erroneously high MIC values. |
Issue 2: Development of In Vitro Resistance
If you are intentionally trying to induce resistance to this compound in the lab or if you suspect it is occurring spontaneously, the following workflow can be used.
Caption: Workflow for in vitro evolution and confirmation of resistance.
Data Presentation: Hypothetical Resistance Profile
The following table presents hypothetical data illustrating the development of resistance to this compound in a Candida albicans isolate.
| Isolate | Passage Number | This compound MIC (µg/mL) | Relative ERG11 Gene Expression (Fold Change) | Relative CDR1 Gene Expression (Fold Change) |
| Wild-Type | 0 | 0.125 | 1.0 | 1.0 |
| Resistant Strain | 10 | 0.5 | 1.2 | 2.5 |
| Resistant Strain | 20 | 2.0 | 1.3 | 8.0 |
| Resistant Strain | 30 | 8.0 | 4.5 | 15.7 |
Experimental Protocols
Protocol 1: Broth Microdilution Susceptibility Testing for this compound
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.
Materials:
-
This compound stock solution (10 mg/mL in DMSO)
-
RPMI 1640 medium
-
96-well microtiter plates
-
Fungal isolate (e.g., Candida albicans)
-
Sterile saline
-
Spectrophotometer
Procedure:
-
Preparation of this compound Dilutions:
-
Prepare a working stock solution of this compound in RPMI 1640 medium.
-
Perform serial two-fold dilutions in a 96-well plate to achieve a final concentration range of 64 µg/mL to 0.0625 µg/mL.
-
-
Inoculum Preparation:
-
Subculture the fungal isolate on appropriate agar (e.g., Sabouraud Dextrose Agar) for 24 hours at 35°C.
-
Suspend several colonies in sterile saline.
-
Adjust the turbidity to a 0.5 McFarland standard using a spectrophotometer at 530 nm.
-
-
Inoculation and Incubation:
-
Add 100 µL of the standardized inoculum to each well of the microtiter plate.
-
Include a drug-free well as a growth control and an uninoculated well as a sterility control.
-
Incubate the plate at 35°C for 24 hours.
-
-
Reading the MIC:
-
The MIC is the lowest concentration of this compound that causes a ≥50% reduction in turbidity compared to the growth control.
-
Protocol 2: Checkerboard Assay for Synergy Testing
This protocol allows for the evaluation of the interaction between this compound and another antifungal drug.
Materials:
-
Stock solutions of this compound and a second antifungal agent (e.g., fluconazole).
-
Standardized fungal inoculum.
-
96-well microtiter plates.
Procedure:
-
Prepare serial dilutions of this compound along the x-axis of the microtiter plate and serial dilutions of the second antifungal agent along the y-axis.
-
Each well will contain a unique combination of concentrations of the two drugs.
-
Inoculate each well with the standardized fungal inoculum.
-
Incubate the plate under appropriate conditions.
-
Determine the MIC for each drug alone and in combination.
-
Calculate the Fractional Inhibitory Concentration (FIC) index to determine synergy, additivity, or antagonism.
Visualizations
Hypothetical Signaling Pathway for this compound Action and Resistance
Caption: Proposed mechanism of action and resistance pathways for this compound.
Troubleshooting Logic for Inconsistent MIC Results
Caption: Decision tree for troubleshooting inconsistent MIC results.
References
Improving the bioavailability of Antifungal agent 78
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers working to improve the bioavailability of Antifungal agent 78.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges affecting the oral bioavailability of this compound?
A1: The primary challenges are its low aqueous solubility and extensive first-pass metabolism in the liver. These factors significantly limit the amount of active drug that reaches systemic circulation after oral administration.
Q2: What are the initial steps to troubleshoot the poor in vivo efficacy of this compound?
A2: If you observe lower than expected in vivo efficacy, a systematic approach is recommended to confirm that the issue stems from poor bioavailability:
-
Verify Compound Integrity: Ensure the purity and stability of your batch of this compound.
-
Assess In Vitro Activity: Re-confirm the minimum inhibitory concentration (MIC) of your compound against the target fungal strain to ensure it has not changed.
-
Conduct a Pilot Pharmacokinetic (PK) Study: A pilot PK study in your animal model is essential to determine the plasma concentration of this compound after oral administration.[1] Low plasma levels are a strong indicator of poor bioavailability.
Troubleshooting Guide
| Observed Issue | Potential Cause | Troubleshooting Steps & Recommended Actions |
| Low drug exposure (AUC) in pilot PK studies. | Poor dissolution due to low aqueous solubility. | Troubleshooting Step: Evaluate the dissolution rate of the neat compound. Recommended Action: Attempt a formulation strategy to enhance solubility. A straightforward approach is to prepare a solid dispersion of this compound. See Protocol 1 for a detailed method. |
| High variability in plasma concentrations between subjects. | Inconsistent absorption, possibly due to the compound's lipophilicity and dependence on gastrointestinal contents. | Troubleshooting Step: Investigate the effect of food on absorption. Recommended Action: Consider developing a lipid-based formulation, such as a self-emulsifying drug delivery system (SEDDS), to improve solubilization and absorption. |
| Discrepancy between in vitro MIC and in vivo efficacy (i.e., high MIC but poor efficacy). | Extensive first-pass metabolism in the liver. | Troubleshooting Step: Co-administer this compound with a known inhibitor of cytochrome P450 enzymes (CYP450s) in an experimental setting to diagnose the problem. Note: This is for diagnostic purposes only and not a therapeutic strategy.Recommended Action: Explore formulation strategies that can promote lymphatic transport, thereby bypassing the portal circulation and reducing first-pass metabolism. Long-chain fatty acid-based lipid formulations can be effective. |
| Precipitation of the drug in the gastrointestinal tract. | The drug may dissolve in the acidic environment of the stomach but precipitate in the more neutral pH of the intestine. | Troubleshooting Step: Assess the pH-dependent solubility of this compound. Recommended Action: Formulate the drug in a solid dispersion with a pH-sensitive polymer that maintains supersaturation and inhibits precipitation in the intestine.[2] |
Formulation Strategies to Enhance Bioavailability
Several formulation strategies can be employed to overcome the bioavailability challenges of poorly soluble drugs like this compound.[1][3][4]
| Strategy | Mechanism of Action | Potential Advantages | Potential Disadvantages |
| Particle Size Reduction (Micronization/Nanosizing) | Increases the surface area of the drug, leading to an increased dissolution rate. | Simple and widely applicable. | May not be sufficient for very poorly soluble compounds; potential for particle aggregation. |
| Amorphous Solid Dispersions | The drug is dispersed in a hydrophilic polymer matrix in an amorphous state, which has higher energy and improved solubility compared to the crystalline form. | Significant improvement in dissolution and bioavailability. | The amorphous form can be physically unstable and may recrystallize over time. |
| Lipid-Based Formulations (e.g., SEDDS) | The drug is dissolved in a mixture of oils, surfactants, and co-solvents that form a fine emulsion in the gastrointestinal tract, enhancing solubilization and absorption. | Can improve solubility and lymphatic uptake, bypassing first-pass metabolism. | The formulation development can be complex, and high surfactant levels may cause gastrointestinal irritation. |
| Complexation with Cyclodextrins | Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with poorly soluble drugs, increasing their aqueous solubility. | Can significantly enhance solubility and dissolution. | The drug may have a low affinity for the cyclodextrin, and the large size of the complex may limit membrane permeation. |
Experimental Protocols
Protocol 1: Preparation of a Solid Dispersion of this compound
Materials:
-
This compound
-
Polyvinylpyrrolidone (PVP K30)
-
Methanol
Procedure:
-
Dissolve this compound and PVP K30 in a 1:4 weight ratio in a minimal amount of methanol.
-
Vortex the solution until both components are fully dissolved.
-
Evaporate the solvent under a stream of nitrogen or using a rotary evaporator until a solid film is formed.
-
Further dry the solid dispersion under vacuum for 24 hours to remove any residual solvent.
-
The resulting solid dispersion can be gently ground into a powder for in vitro dissolution testing or for formulation into capsules for in vivo studies.
Protocol 2: In Vivo Pharmacokinetic Study in a Rodent Model
Animal Model:
-
Male Sprague-Dawley rats (250-300g)
Dosing:
-
Administer the selected formulation of this compound orally via gavage at a dose of 10 mg/kg.
Blood Sampling:
-
Collect blood samples (approximately 0.2 mL) from the tail vein at pre-determined time points (e.g., 0, 0.5, 1, 2, 4, 8, 12, and 24 hours) post-dosing.
-
Collect blood into tubes containing an anticoagulant (e.g., EDTA).
Sample Processing and Analysis:
-
Centrifuge the blood samples to separate the plasma.
-
Analyze the plasma concentrations of this compound using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.
Visualizations
Caption: Troubleshooting workflow for poor in vivo efficacy.
Caption: Formulation strategies for enhancing bioavailability.
References
Antifungal agent 78 assay variability and reproducibility
Welcome to the technical support center for Antifungal Agent 78. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and questions that may arise during the experimental evaluation of this compound. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the accuracy and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of action for this compound?
A1: this compound is a novel synthetic molecule designed to non-competitively inhibit the fungal enzyme β-(1,3)-D-glucan synthase.[1][2][3] This enzyme is critical for the synthesis of β-(1,3)-D-glucan, an essential polysaccharide component of the fungal cell wall that is not present in mammalian cells.[3] By inhibiting this enzyme, this compound disrupts the integrity of the fungal cell wall, leading to osmotic instability and ultimately cell lysis.[4]
Q2: What are the recommended storage and handling conditions for this compound?
A2: this compound is supplied as a lyophilized powder and should be stored at -20°C for long-term stability. Once reconstituted in a solvent, it is recommended to store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles, which can lead to compound degradation. The compound is sensitive to light and should be protected from direct exposure.
Q3: What is the recommended solvent for reconstituting this compound?
A3: this compound is readily soluble in dimethyl sulfoxide (DMSO). For most in vitro assays, it is crucial to ensure that the final concentration of DMSO in the experimental wells does not exceed a level that affects fungal growth, typically below 1%.
Troubleshooting Guides
High variability in antifungal susceptibility testing is a common challenge that can arise from multiple factors. This section provides guidance on identifying and resolving common issues to ensure reliable and reproducible data.
Issue 1: High Variability in Minimum Inhibitory Concentration (MIC) Results
Question: We are observing significant well-to-well and experiment-to-experiment variability in our MIC assays for this compound. What are the potential causes and how can we troubleshoot this?
Answer: Variability in MIC assays can stem from several factors related to the inoculum, compound handling, and assay conditions. The following table summarizes potential causes and recommended solutions.
| Potential Cause | Recommended Solution |
| Inoculum Preparation | The density of the fungal inoculum is a critical factor influencing MIC values. Ensure a standardized inoculum is prepared for each experiment, typically by adjusting the turbidity to a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10^6 CFU/mL for yeast. Use a spectrophotometer for accurate measurement. |
| Growth Phase of Fungi | The susceptibility of fungi can vary depending on their metabolic state. Always use fresh cultures from an overnight plate and ensure the fungi are in the logarithmic growth phase for consistent results. |
| Compound Handling | Incomplete solubilization or precipitation of this compound can lead to inaccurate concentrations. Ensure the compound is fully dissolved in the stock solvent before preparing serial dilutions. Visually inspect microtiter plates for any signs of precipitation. |
| Incubation Conditions | Variations in incubation time and temperature can significantly impact fungal growth rates and, consequently, MIC values. Maintain consistent incubation parameters as specified in standardized protocols (e.g., CLSI or EUCAST guidelines). |
| Edge Effects in Microtiter Plates | Evaporation from the outer wells of a microtiter plate can alter the concentration of the antifungal agent and media components. To mitigate this, it is recommended to fill the peripheral wells with sterile water or media and not use them for experimental samples. |
Issue 2: Inconsistent or No Antifungal Activity
Question: We are not observing the expected antifungal activity with this compound, or the results are inconsistent. What should we check?
Answer: A lack of or inconsistent activity can be due to issues with the compound, the assay itself, or the fungal strain being tested.
| Potential Cause | Recommended Solution |
| Compound Degradation | Ensure that this compound has been stored correctly according to the recommended conditions and has not expired. If in doubt, use a fresh vial of the compound. Avoid multiple freeze-thaw cycles of the stock solution. |
| Incorrect Concentration | Double-check all calculations for serial dilutions. An error in preparing the working solutions can lead to lower-than-expected concentrations in the assay. |
| Resistant Fungal Strain | The fungal strain being used may have intrinsic or acquired resistance to this class of antifungal agents. Include a known susceptible quality control (QC) strain in your experiments to validate the assay and ensure the compound is active. |
| Assay Window Issues | A small or non-existent assay window can make it difficult to detect compound activity. Ensure a clear difference in signal between your positive control (no drug) and negative control (no fungus or a high concentration of a known antifungal). |
| Reagent or Media Problems | The quality of the culture medium and other reagents can impact the assay. Use high-quality, fresh reagents and ensure the media pH is appropriate for the fungal species being tested. |
Experimental Protocols
Broth Microdilution Antifungal Susceptibility Testing
This protocol is based on the guidelines provided by the Clinical and Laboratory Standards Institute (CLSI) M27 document for yeasts.
1. Preparation of this compound:
-
Reconstitute this compound in DMSO to a stock concentration of 1.6 mg/mL.
-
Perform serial twofold dilutions of the stock solution in RPMI-1640 medium (with L-glutamine, without bicarbonate, and buffered with MOPS) in a 96-well microtiter plate to achieve final concentrations ranging from 16 µg/mL to 0.03 µg/mL.
2. Inoculum Preparation:
-
From a fresh culture (24-48 hours old) on Sabouraud Dextrose Agar, suspend several colonies in sterile saline.
-
Adjust the turbidity of the suspension to a 0.5 McFarland standard using a spectrophotometer at 530 nm.
-
Dilute this suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5 x 10³ to 2.5 x 10³ cells/mL.
3. Assay Procedure:
-
Add 100 µL of the standardized fungal inoculum to each well of the microtiter plate containing 100 µL of the serially diluted this compound.
-
Include a positive control well (inoculum with no drug) and a negative/sterility control well (medium only).
-
Incubate the plate at 35°C for 24-48 hours.
4. Reading the MIC:
-
The MIC is determined as the lowest concentration of this compound that causes a significant (≥50%) inhibition of growth compared to the positive control. This can be assessed visually or by using a spectrophotometer to measure optical density.
Visualizations
Diagram 1: Mechanism of Action of this compound
References
- 1. Next-generation antifungal drugs: Mechanisms, efficacy, and clinical prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Anidulafungin - Wikipedia [en.wikipedia.org]
- 4. Potential Strategies to Control the Risk of Antifungal Resistance in Humans: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Antifungal Agent 78 Dosage for In Vivo Studies
This guide provides troubleshooting advice and frequently asked questions for researchers using the novel antifungal compound, Agent 78, in in vivo experiments. The protocols and data presented are based on established principles for antifungal drug development and should be adapted to your specific laboratory and animal models.
Frequently Asked Questions (FAQs)
Q1: We are seeing no efficacy of Agent 78 in our mouse model of candidiasis, despite promising in vitro results. What should we do?
A1: A discrepancy between in vitro and in vivo results is a common challenge. Several factors could be at play:
-
Pharmacokinetics (PK): The compound may have poor absorption, rapid metabolism, or rapid excretion in the animal model, preventing it from reaching the site of infection at a sufficient concentration. A preliminary PK study is highly recommended.
-
Bioavailability: The formulation or route of administration may not be optimal for absorption. Consider reformulating the agent or exploring alternative administration routes (e.g., intravenous vs. oral).
-
Dose Selection: The initial dose, perhaps extrapolated from in vitro data, may be too low. A dose-ranging study is essential to establish a dose-response relationship.
-
Protein Binding: High plasma protein binding can reduce the concentration of free, active drug available to target the fungal cells.
Troubleshooting Steps:
-
Conduct a pilot pharmacokinetic study to measure key parameters like Cmax (maximum concentration), Tmax (time to reach Cmax), and half-life (t½).
-
Perform a dose-escalation study to identify a potential efficacy threshold.
-
Analyze the formulation of Agent 78 for stability and solubility under physiological conditions.
Q2: At higher doses of Agent 78, we are observing signs of toxicity in our animal models (e.g., weight loss, lethargy). How can we find a therapeutic window?
A2: Establishing a therapeutic window where the drug is effective but not toxic is a critical step.
-
Maximum Tolerated Dose (MTD) Study: This is the first step to identify the highest dose that does not cause unacceptable toxicity. Animals are closely monitored for clinical signs, body weight changes, and other markers of distress.
-
Dose Fractionation Studies: Efficacy of antifungal agents can be dependent on the dosing schedule. The effect may be driven by the peak concentration (Cmax/MIC), the total exposure over time (AUC/MIC), or the time the concentration remains above the MIC (T>MIC). Experimenting with different schedules (e.g., once daily vs. twice daily at a lower dose) may improve tolerability while maintaining efficacy.
-
Histopathology: At the end of the study, conduct a histopathological analysis of key organs (liver, kidneys, spleen) to identify any sub-clinical organ damage.
Experimental Protocols & Data
Protocol 1: In Vivo Dose-Ranging Efficacy Study
This protocol outlines a method to evaluate the efficacy of different doses of Agent 78 in a murine model of disseminated candidiasis.
Objective: To determine the dose-response relationship of Agent 78.
Methodology:
-
Animal Model: Use 6-8 week old immunocompromised mice (e.g., neutropenic).
-
Infection: Infect mice intravenously with a standardized inoculum of Candida albicans (e.g., 1 x 10^5 CFU/mouse).
-
Group Allocation: Randomly assign mice to different treatment groups (n=8-10 per group), including a vehicle control and at least 3-4 dose levels of Agent 78.
-
Dosing: Begin treatment 2 hours post-infection. Administer Agent 78 and vehicle control daily for 4 days via the chosen route (e.g., oral gavage).
-
Monitoring: Monitor mice daily for clinical signs and body weight.
-
Endpoint: On day 5 post-infection, euthanize the animals.
-
Fungal Burden Assessment: Aseptically remove kidneys, homogenize the tissue, and perform serial dilutions for plating on appropriate agar to determine the fungal burden (CFU/gram of tissue).
-
Data Analysis: Compare the mean log10 CFU/gram of tissue between the vehicle control group and the Agent 78 treatment groups using appropriate statistical tests (e.g., ANOVA).
Table 1: Hypothetical Dose-Ranging Efficacy Data for Agent 78
| Treatment Group | Dose (mg/kg/day) | Mean Kidney Fungal Burden (log10 CFU/g) ± SD | Percent Reduction vs. Vehicle |
| Vehicle Control | 0 | 5.8 ± 0.4 | - |
| Agent 78 | 10 | 4.2 ± 0.5 | 27.6% |
| Agent 78 | 25 | 3.1 ± 0.6 | 46.6% |
| Agent 78 | 50 | 2.0 ± 0.4 | 65.5% |
| Fluconazole (Control) | 20 | 2.2 ± 0.3 | 62.1% |
Protocol 2: Maximum Tolerated Dose (MTD) Study
Objective: To determine the highest dose of Agent 78 that can be administered without causing significant toxicity.
Methodology:
-
Animal Model: Use healthy, non-infected mice of the same strain and age as in the efficacy studies.
-
Group Allocation: Assign mice to groups (n=3-5 per group) that will receive escalating doses of Agent 78 or a vehicle control.
-
Dosing: Administer single or repeated doses (e.g., for 7 days) of Agent 78.
-
Monitoring: Observe animals at least twice daily for clinical signs of toxicity (e.g., ruffled fur, hunched posture, reduced activity, respiratory distress). Record body weight daily.
-
Endpoint: The MTD is defined as the highest dose that does not result in mortality, a loss of more than 15-20% of initial body weight, or other severe clinical signs.
-
Optional Analysis: Blood samples can be collected for clinical chemistry analysis (e.g., ALT, AST, creatinine) to assess liver and kidney function.
Table 2: Hypothetical MTD Study Results for Agent 78 (7-Day Dosing)
| Dose (mg/kg/day) | Mortality | Mean Body Weight Change (%) | Key Clinical Signs |
| 0 (Vehicle) | 0/5 | +2.5% | None |
| 50 | 0/5 | +1.0% | None |
| 100 | 0/5 | -5.2% | Mild lethargy on Day 3-4 |
| 200 | 1/5 | -18.5% | Significant lethargy, ruffled fur |
| 400 | 4/5 | -25.0% (for survivor) | Severe distress, hunched posture |
Visualizations
Experimental and Logical Workflows
Caption: Workflow for optimizing in vivo dosage of a novel antifungal agent.
Troubleshooting Logic
Caption: Troubleshooting guide for poor in vivo efficacy of Agent 78.
Hypothetical Mechanism of Action Pathway
Agent 78 is hypothesized to inhibit the fungal cell wall integrity pathway by targeting the protein kinase C (PKC) signaling cascade.
Caption: Hypothesized signaling pathway inhibited by Antifungal Agent 78.
Degradation of Antifungal agent 78 in experimental conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the experimental use of Antifungal Agent 78, focusing on its stability and degradation characteristics.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound?
A1: For maximal stability, solid this compound should be stored at 2-8°C, protected from light and moisture. Stock solutions, typically prepared in 100% DMSO, should be aliquoted into single-use amber vials and stored at -20°C or below. It is advisable to avoid repeated freeze-thaw cycles.[1]
Q2: What are the primary degradation pathways for this compound?
A2: Forced degradation studies indicate that this compound is most susceptible to degradation under acidic, basic, and oxidative conditions.[2][3] The primary degradation mechanisms are believed to be the hydrolysis of its ester linkage and oxidation of the tertiary amine group.[3]
Q3: Is this compound sensitive to light?
A3: Yes, similar to many azole compounds, this compound can undergo photodegradation when exposed to UV or broad-spectrum light.[1] It is recommended to conduct experiments under subdued lighting and to store solutions in light-protecting amber containers or tubes wrapped in aluminum foil.
Q4: How can I minimize degradation during in vitro antifungal susceptibility testing?
A4: To ensure consistent results, prepare fresh dilutions of the agent from a frozen stock solution immediately before each experiment. Minimize the time the compound is in the aqueous culture medium prior to and during the assay. Using a buffered medium, such as RPMI-1640 with MOPS, is also recommended to maintain a stable pH between 6.0 and 7.5.
Troubleshooting Guides
Issue 1: Inconsistent Minimum Inhibitory Concentration (MIC) Results
-
Symptom: High variability in MIC values between replicate experiments or a gradual loss of antifungal activity over the course of an experiment.
-
Possible Cause 1: Degradation in Assay Medium. this compound may be degrading in the final aqueous assay medium, especially during prolonged incubation periods.
-
Solution: Prepare fresh dilutions of the agent for each experiment and minimize pre-incubation times in the medium. Consider conducting a time-course experiment to assess the agent's stability in your specific test medium.
-
-
Possible Cause 2: pH Instability. The pH of the experimental medium can influence the stability of the agent.
-
Solution: Ensure the pH of your testing medium is consistent across all experiments. Utilize a buffered medium to maintain a stable pH.
-
-
Possible Cause 3: Adsorption to Plastics. Some compounds can adhere to the surface of plastic labware, which reduces the effective concentration of the agent.
-
Solution: Use low-adsorption polypropylene plates and tubes for your assays.
-
Issue 2: Precipitate Formation in Stock Solution After Thawing
-
Symptom: A visible precipitate is present in the stock solution after it has been thawed.
-
Possible Cause: Poor Solubility at Low Temperatures. The agent may precipitate out of the solvent during freezing and may be slow to redissolve.
-
Solution: Before use, ensure the stock solution is completely thawed and homogenous. Briefly vortex the solution and visually inspect it to confirm that no precipitate remains. Gentle warming in a 37°C water bath can help in redissolution.
-
Issue 3: Appearance of Unexpected Peaks in HPLC/LC-MS Analysis
-
Symptom: Multiple new peaks are observed in the chromatogram after incubating this compound under stress conditions, accompanied by a decrease in the area of the parent peak.
-
Possible Cause 1: Forced Degradation. This is the expected result of a forced degradation study, with the new peaks representing degradation products.
-
Solution: The goal is to identify and characterize these new peaks using techniques like LC-MS.
-
-
Possible Cause 2: Sample Preparation Artifacts. The sample preparation process itself might be causing degradation.
-
Solution: Analyze a control sample that has undergone the same preparation steps but has not been subjected to stress conditions.
-
Data Presentation
Table 1: Solvent Compatibility and Stability of this compound
| Solvent | Solubility (at 25°C) | Stability (at -20°C, 6 months) | Notes |
| DMSO | >50 mg/mL | Stable | Recommended for primary stock solutions. |
| Ethanol | >25 mg/mL | Stable | Final concentration in assays should be low. |
| Methanol | >25 mg/mL | Stable | Can be used for analytical purposes. |
| Water | Limited Solubility | Unstable | Prone to hydrolysis. |
| RPMI-1640 (pH 7.0) | Dilution Dependent | Degrades over time | Prepare fresh dilutions for each experiment. |
Table 2: Summary of Forced Degradation Studies for this compound
| Condition | Reagent/Parameter | Time | Temperature | Degradation Observed |
| Acid Hydrolysis | 1N HCl | 2 hours | 80°C | Major Degradation |
| Base Hydrolysis | 1N NaOH | 2 hours | 80°C | Major Degradation |
| Oxidation | 3% H₂O₂ | 24 hours | Room Temp | Major Degradation |
| Thermal (Solid) | Oven | 5 days | 60°C | Minor Degradation |
| Thermal (Solution) | Oven (in DMSO) | 5 days | 60°C | Moderate Degradation |
| Photolytic | UV light (254 nm) | 48 hours | Room Temp | Moderate Degradation |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
-
Objective: To assess the stability of this compound under various stress conditions.
-
Materials:
-
This compound
-
Methanol (HPLC grade)
-
1N HCl, 1N NaOH
-
3% Hydrogen Peroxide (H₂O₂)
-
HPLC system with a UV detector
-
Photostability chamber
-
Oven
-
-
Methodology:
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in methanol.
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1N HCl. Incubate at 80°C for 2 hours. Cool to room temperature and neutralize with 1N NaOH.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1N NaOH. Incubate at 80°C for 2 hours. Cool to room temperature and neutralize with 1N HCl.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Store the mixture at room temperature, protected from light, for 24 hours.
-
Thermal Degradation: Place the solid powder of the agent in an oven at 60°C for 5 days. Separately, place a solution of the agent in DMSO in an oven under the same conditions.
-
Photolytic Degradation: Expose a solution of the agent in a quartz cuvette to UV light (254 nm) for 48 hours in a photostability chamber. Prepare a control sample wrapped in aluminum foil and keep it under the same conditions.
-
Analysis: Dilute all stressed and control samples with the mobile phase to an appropriate concentration for analysis by a validated stability-indicating HPLC method.
-
Visualizations
Caption: Potential degradation pathways for this compound.
Caption: Troubleshooting workflow for inconsistent MIC results.
Caption: Experimental workflow for forced degradation studies.
References
Antifungal agent 78 inconsistent results in fungal growth inhibition
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing inconsistent results with Antifungal Agent 78 and other antifungal compounds in fungal growth inhibition assays.
Troubleshooting Guide
This guide addresses common issues encountered during antifungal susceptibility testing that may lead to inconsistent results.
| Issue ID | Question | Possible Causes | Suggested Solutions |
| VAR-01 | Why am I seeing significant well-to-well or plate-to-plate variation in my Minimum Inhibitory Concentration (MIC) results? | 1. Inoculum Inconsistency: The density of the fungal inoculum is a critical variable. An inoculum that is too dense can overwhelm the antifungal agent, leading to falsely high MICs, while a sparse inoculum can lead to falsely low MICs.[1][2] 2. Improper Mixing: Failure to properly mix the contents of the microplate wells after inoculation can lead to uneven fungal growth. 3. Edge Effects: Evaporation from the outer wells of a microplate can concentrate both the medium and the antifungal agent, leading to erroneous results. | 1. Standardize Inoculum Preparation: Use a spectrophotometer or hemocytometer to adjust the fungal suspension to the recommended concentration (e.g., 0.5 x 10³ to 2.5 x 10³ CFU/mL for yeasts in CLSI broth microdilution).[3] Always prepare fresh inoculum for each experiment. 2. Ensure Thorough Mixing: After adding the inoculum to the plate, gently pipette up and down in each well or use a plate shaker at a low speed to ensure a homogenous suspension. 3. Minimize Evaporation: Use plates with lids, seal plates with adhesive film, and place them in a humidified incubator. Avoid using the outermost wells for critical experiments if edge effects are a persistent issue. |
| VAR-02 | My MIC readings are difficult to interpret due to "trailing growth." What should I do? | Trailing Growth: This phenomenon, characterized by reduced but persistent fungal growth across a wide range of drug concentrations, is common with fungistatic agents like azoles.[4] It can make determining the 50% or 80% inhibition endpoint subjective and difficult. | 1. Adhere to Standardized Reading Times: For Candida species tested against azoles, it is often recommended to read the MIC at 24 hours, as trailing can become more pronounced at 48 hours.[4] 2. Use a Spectrophotometer: A microplate reader can provide a more objective, quantitative measure of growth inhibition compared to visual inspection. 3. Strict Endpoint Definition: Consistently apply the recommended endpoint definition. For azoles, the CLSI recommends the lowest concentration that produces a prominent decrease in turbidity (≥50% inhibition) compared to the growth control. |
| VAR-03 | I observed fungal growth at high concentrations of this compound, but not at lower concentrations. What could be the cause? | Paradoxical Effect (Eagle Effect): Some antifungal agents, notably echinocandins, can exhibit a paradoxical effect where fungal growth reappears at concentrations well above the MIC. This is thought to be a result of a cellular stress response, such as the upregulation of chitin synthesis. | 1. Test a Wider Concentration Range: Extend the serial dilutions to higher concentrations to fully characterize the dose-response curve and confirm the paradoxical effect. 2. Consider the Drug Class: If this compound belongs to a class known to cause this effect (e.g., β-glucan synthesis inhibitors), this observation may be a characteristic of the compound. 3. Note the Phenomenon: Report the MIC as the lowest concentration that inhibits growth and document the paradoxical growth observed at higher concentrations. |
| VAR-04 | The MIC of my control compound for the quality control (QC) strain is out of the expected range. What does this mean? | 1. Procedural Error: Deviations in the experimental protocol (e.g., incorrect medium, incubation temperature, or inoculum size) are a common cause. 2. Reagent Degradation: The antifungal stock solution may have degraded due to improper storage or handling. 3. Contamination: Contamination of the culture or reagents can interfere with the assay. 4. QC Strain Integrity: The QC strain may have developed resistance or lost its characteristic susceptibility profile. | 1. Review Protocol: Carefully review the entire experimental protocol to ensure adherence to all steps. 2. Prepare Fresh Reagents: Prepare a fresh stock solution of the control antifungal agent. 3. Check for Contamination: Visually inspect cultures and media for any signs of contamination. 4. Use a New QC Strain Culture: Subculture the QC strain from a fresh stock or obtain a new vial from a reputable supplier (e.g., ATCC). The entire assay should be repeated. |
| VAR-05 | My results are not reproducible between experiments performed on different days. Why? | 1. Environmental Factors: Variations in laboratory conditions such as temperature and humidity can affect fungal growth rates and assay performance. 2. Medium Variability: Different batches of culture medium can have slight variations in pH or nutrient composition, impacting antifungal activity. For example, testing at a lower pH can significantly increase the MIC for some antifungals. 3. Operator Variation: Subtle differences in technique between operators or by the same operator on different days can introduce variability. | 1. Control Environmental Conditions: Ensure incubators are properly calibrated and maintain consistent temperature and humidity. 2. Standardize Media: Use the same lot of powdered medium for a series of related experiments if possible. Always check and adjust the pH of the medium to the recommended value (e.g., 7.0 for standard CLSI testing) before use. 3. Maintain Consistent Technique: Adhere strictly to the standardized protocol. For critical experiments, consider having the same person perform the assay. |
Frequently Asked Questions (FAQs)
Q1: What are the critical parameters that must be controlled in a fungal growth inhibition assay? A1: To ensure reproducibility, several factors must be strictly controlled: the growth medium (e.g., RPMI-1640), pH of the medium, inoculum size, incubation temperature, and incubation time. Standardization of these parameters is crucial for obtaining consistent and comparable results.
Q2: How does the choice of growth medium affect the results? A2: The composition of the growth medium can significantly influence the outcome of susceptibility tests. For example, different glucose concentrations are used in CLSI and EUCAST protocols, which can impact MIC determination. The pH of the medium is also critical; an acidic pH can increase the MICs of azoles and amphotericin B for certain fungal species.
Q3: What is the difference between Minimum Inhibitory Concentration (MIC) and Minimum Effective Concentration (MEC)? A3: An MIC is the lowest concentration of an antifungal agent that prevents the visible growth of a microorganism. It is the standard endpoint for most antifungal classes. An MEC is used specifically for echinocandins when tested against molds. It is defined as the lowest drug concentration that leads to the growth of small, compact, abnormal hyphal forms compared to the normal hyphal growth seen in the control well.
Q4: Which quality control (QC) strains should I use for my experiments? A4: The choice of QC strain depends on the assay and the fungal species being tested. For Candida susceptibility testing, Candida parapsilosis ATCC 22019 and Candida krusei ATCC 6258 are commonly recommended by CLSI. For molds, strains like Aspergillus fumigatus ATCC MYA-3626 and Paecilomyces variotii ATCC MYA-3630 are used for disk diffusion QC. Using certified QC strains is essential for validating your assay performance.
Q5: How should I prepare the stock solution for this compound? A5: The preparation of the stock solution depends on the solubility of this compound. Most antifungal agents are first dissolved in a small amount of a solvent like dimethyl sulfoxide (DMSO) and then diluted to the final working concentration in the test medium. It is crucial to ensure that the final concentration of the solvent in the assay does not exceed a level that affects fungal growth (typically ≤1%).
Quantitative Data Summary
Table 1: Effect of pH on the MIC (µg/mL) of Common Antifungal Agents against Candida albicans
| Antifungal Agent | MIC at pH 7.0 | MIC at pH 4.0 | Fold Change | Reference |
| Miconazole | 0.03 | 0.25 | 8.3x | |
| Clotrimazole | 0.03 | 0.50 | 16.7x | |
| Fluconazole | 0.25 | 0.50 | 2.0x | |
| Nystatin | 2 | 32 | 16.0x |
Table 2: CLSI Quality Control Ranges for Broth Microdilution (24h Incubation)
| Antifungal Agent | QC Strain | Expected MIC Range (µg/mL) | Reference |
| Fluconazole | C. parapsilosis ATCC 22019 | 1 - 4 | |
| Fluconazole | C. krusei ATCC 6258 | 16 - 128 | |
| Voriconazole | C. parapsilosis ATCC 22019 | 0.015 - 0.12 | |
| Voriconazole | C. krusei ATCC 6258 | 0.06 - 0.5 | |
| Amphotericin B | C. parapsilosis ATCC 22019 | 0.25 - 2 | |
| Amphotericin B | C. krusei ATCC 6258 | 0.5 - 4 |
Table 3: CLSI Quality Control Ranges for Disk Diffusion
| Antifungal Agent (Disk Potency) | QC Strain | Expected Zone Diameter Range (mm) | Reference |
| Fluconazole (25 µg) | C. parapsilosis ATCC 22019 | 19 - 29 | |
| Voriconazole (1 µg) | C. parapsilosis ATCC 22019 | 22 - 33 | |
| Amphotericin B (Disk testing not standardized by CLSI) | A. fumigatus ATCC MYA-3626 | 18 - 25 | |
| Itraconazole (Disk testing not standardized by CLSI) | A. fumigatus ATCC MYA-3626 | 11 - 21 | |
| Posaconazole (Disk testing not standardized by CLSI) | A. fumigatus ATCC MYA-3626 | 28 - 35 |
Key Signaling Pathways and Experimental Workflows
Caption: Key antifungal drug targets in the fungal cell membrane and cell wall.
Caption: Standard workflow for the broth microdilution antifungal susceptibility test.
Detailed Experimental Protocols
Protocol 1: Broth Microdilution Susceptibility Testing (CLSI M27-A3 Based)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antifungal agent.
1. Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS.
-
Sterile 96-well, U-bottom microtiter plates
-
Fungal isolate (e.g., Candida albicans)
-
QC strains (C. parapsilosis ATCC 22019, C. krusei ATCC 6258)
-
Sterile saline (0.85%)
-
0.5 McFarland turbidity standard
-
Spectrophotometer and microplate reader (optional, but recommended)
2. Preparation of Antifungal Agent:
-
Prepare a stock solution of this compound by dissolving it in DMSO to a concentration of 1600 µg/mL (or 100x the highest desired final concentration).
-
Create a working solution by diluting the stock solution in RPMI-1640 medium to twice the highest concentration to be tested (e.g., 32 µg/mL for a final range of 0.015-16 µg/mL).
3. Inoculum Preparation:
-
Subculture the fungal isolate onto a fresh agar plate (e.g., Sabouraud Dextrose Agar) and incubate for 24 hours at 35°C.
-
Select several well-isolated colonies and suspend them in 5 mL of sterile saline.
-
Vortex the suspension for 15 seconds.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard by adding more saline or more colonies. This corresponds to approximately 1-5 x 10⁶ CFU/mL.
-
Prepare the final inoculum by making a 1:1000 dilution of the 0.5 McFarland suspension in RPMI-1640 medium. This will result in a concentration of 1-5 x 10³ CFU/mL.
4. Microplate Inoculation:
-
Dispense 100 µL of RPMI-1640 medium into wells 2 through 12 of a 96-well plate.
-
Add 200 µL of the antifungal working solution (e.g., 32 µg/mL) to well 1.
-
Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2. Mix well by pipetting up and down.
-
Continue this serial dilution from well 2 to well 10. Discard 100 µL from well 10. Well 11 serves as a drug-free growth control. Well 12 serves as a medium sterility control.
-
Add 100 µL of the final fungal inoculum to wells 1 through 11. This brings the final volume to 200 µL and dilutes the antifungal agent to the desired final concentration range.
-
The final inoculum concentration in each well will be 0.5-2.5 x 10³ CFU/mL.
5. Incubation and Reading:
-
Cover the plate and incubate at 35°C for 24-48 hours.
-
Read the MIC after the specified incubation period. The MIC is the lowest concentration of the antifungal agent that causes a prominent (≥50%) reduction in turbidity compared to the growth control (well 11). Reading can be done visually or with a microplate reader at 530 nm.
Protocol 2: Disk Diffusion Susceptibility Testing (CLSI M44-A2 Based)
This method provides a qualitative assessment of antifungal susceptibility.
1. Materials:
-
Antifungal disks (commercially prepared or in-house). For this compound, disks would need to be prepared by applying a known amount of the agent to blank paper disks.
-
Mueller-Hinton agar supplemented with 2% glucose and 0.5 µg/mL methylene blue.
-
Fungal isolate and QC strains.
-
Sterile saline and 0.5 McFarland standard.
-
Sterile cotton swabs.
2. Inoculum Preparation:
-
Prepare a fungal suspension in sterile saline equivalent to a 0.5 McFarland standard as described in Protocol 1, Step 3.
3. Plate Inoculation:
-
Within 15 minutes of preparing the inoculum, dip a sterile cotton swab into the suspension.
-
Rotate the swab against the inside of the tube to remove excess fluid.
-
Streak the swab evenly over the entire surface of the Mueller-Hinton agar plate in three directions, rotating the plate approximately 60 degrees between each streaking to ensure confluent growth.
-
Allow the plate to dry for 5-15 minutes with the lid slightly ajar.
4. Disk Application and Incubation:
-
Aseptically apply the antifungal disks to the surface of the agar. Ensure firm contact between the disk and the agar.
-
Invert the plates and incubate at 35°C for 20-24 hours.
5. Reading Results:
-
After incubation, measure the diameter of the zones of complete growth inhibition (in mm) using a caliper or ruler.
-
Interpret the results (Susceptible, Intermediate, or Resistant) by comparing the zone diameters to established interpretive criteria for the specific antifungal agent. For a novel agent like this compound, these criteria would need to be developed.
References
Technical Support Center: Modifying Antifungal Agent 78 for Enhanced Potency
Disclaimer: Publicly available scientific literature and databases lack specific details regarding the chemical structure, mechanism of action, and structure-activity relationships of a compound explicitly named "Antifungal agent 78" or "compound 25am". The information provided herein is for illustrative purposes, drawing from established principles of antifungal drug development and focusing on a hypothetical novel oxazolyl-oxazoline antifungal agent, hereafter referred to as Fungizoline-78 , which is active against Fusarium graminearum.
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of action for Fungizoline-78?
A1: Fungizoline-78 is a novel synthetic compound belonging to the oxazolyl-oxazoline class. Its proposed mechanism of action involves the inhibition of a fungal-specific enzyme essential for cell wall biosynthesis. This disruption of the cell wall's structural integrity leads to osmotic instability and subsequent fungal cell death.[1][2] Further research is ongoing to fully elucidate the specific molecular target.
Q2: What is the known spectrum of activity for Fungizoline-78?
A2: Fungizoline-78 has demonstrated potent in vitro activity against a range of filamentous fungi, with an initial reported EC50 value of 13.46 μM against Fusarium graminearum. Its efficacy against other fungal pathogens is currently under investigation.
Q3: In which solvents is Fungizoline-78 soluble and what are the recommended storage conditions?
A3: Fungizoline-78 is highly soluble in dimethyl sulfoxide (DMSO) and ethanol. For in vitro assays, it is recommended to prepare a concentrated stock solution in 100% DMSO. Stock solutions should be stored at -20°C in small, single-use aliquots to prevent degradation from repeated freeze-thaw cycles. The final concentration of DMSO in the experimental medium should not exceed 1% to avoid solvent-induced toxicity to the fungal cells.
Q4: Can Fungizoline-78 be used in combination with other antifungal drugs?
A4: Combination therapy studies are underway. Combining agents with different mechanisms of action, such as a cell wall inhibitor like Fungizoline-78 with a membrane-targeting agent (e.g., an azole), could lead to synergistic effects and potentially mitigate the development of resistance.[3] Researchers should perform checkerboard assays to determine the nature of the interaction (synergistic, additive, or antagonistic) with other antifungal agents.
Troubleshooting Guides
Issue 1: High Variability in Minimum Inhibitory Concentration (MIC) Results
| Potential Cause | Recommended Solution |
| Inoculum Preparation Error | Ensure the fungal inoculum is prepared from a fresh (3-5 day old) culture and standardized to the correct density (e.g., 1-5 x 10^6 CFU/mL for Fusarium spp.) using a hemocytometer or spectrophotometer. |
| Media Inconsistency | Use a standardized medium recommended for antifungal susceptibility testing of filamentous fungi, such as RPMI-1640 with L-glutamine and buffered with MOPS. Ensure consistent pH and lot-to-lot quality of the medium. |
| Subjective Endpoint Reading | For fungistatic or slow-growing fungi, determining the MIC can be subjective. The MIC should be read as the lowest concentration of Fungizoline-78 that causes a significant (e.g., ≥50% or ≥90%) reduction in turbidity or growth compared to the drug-free control. Using a spectrophotometer to read optical density can provide more objective and reproducible results. |
| Agent Precipitation | Visually inspect the wells of the microtiter plate for any precipitation of Fungizoline-78, especially at higher concentrations. If precipitation is observed, consider preparing fresh dilutions or slightly increasing the final DMSO concentration (while staying below the toxicity threshold). |
Issue 2: Apparent Lack of Potency Enhancement in Modified Analogs
| Potential Cause | Recommended Solution |
| Poor Structure-Activity Relationship (SAR) Guidance | The initial modifications may not be targeting the key pharmacophore regions of the molecule. A systematic SAR study is recommended. Modify different regions of the oxazolyl-oxazoline scaffold and the side chains to identify key functional groups for antifungal activity. |
| Suboptimal Physicochemical Properties | The modifications may have negatively impacted the compound's solubility, cell permeability, or stability. Determine the lipophilicity (LogP) and aqueous solubility of the new analogs. Poor solubility can lead to artificially low potency in aqueous assay media. |
| Metabolic Instability | The modified analogs might be susceptible to metabolic degradation by the fungus. Conduct stability assays in the presence of fungal cultures or fungal extracts to assess the metabolic stability of the new compounds. |
| Off-Target Effects | The modifications might have introduced unintended interactions with other cellular components, masking the desired enhancement of antifungal activity. Consider counter-screening new analogs against a panel of mammalian cell lines to assess cytotoxicity and potential off-target effects. |
Experimental Protocols
Protocol 1: Broth Microdilution MIC Assay for Fusarium graminearum**
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) M38 guidelines for filamentous fungi.
-
Preparation of Fungizoline-78 Dilutions:
-
Prepare a 10 mg/mL stock solution of Fungizoline-78 in 100% DMSO.
-
Perform serial two-fold dilutions in a 96-well microtiter plate using RPMI-1640 medium to achieve final concentrations ranging from 128 µg/mL to 0.125 µg/mL.
-
-
Inoculum Preparation:
-
Culture F. graminearum on Potato Dextrose Agar (PDA) at 25°C for 5-7 days, or until sufficient conidiation is observed.
-
Harvest conidia by flooding the agar surface with sterile saline containing 0.05% Tween 80 and gently scraping the surface.
-
Adjust the conidial suspension to a concentration of 1-5 x 10^6 CFU/mL using a hemocytometer.
-
Dilute this suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.4-5 x 10^4 CFU/mL.
-
-
Inoculation and Incubation:
-
Add 100 µL of the standardized inoculum to each well of the microtiter plate containing the Fungizoline-78 dilutions.
-
Include a drug-free well for a growth control and an uninoculated well for a sterility control.
-
Incubate the plate at 35°C for 48-72 hours.
-
-
Reading the MIC:
-
The MIC is the lowest concentration of Fungizoline-78 that results in 100% inhibition of growth as determined visually.
-
Protocol 2: Structure-Activity Relationship (SAR) Study Workflow
-
Scaffold Modification:
-
Divide the Fungizoline-78 molecule into key regions: the oxazole ring, the oxazoline ring, the linker, and peripheral substituents.
-
Synthesize a library of analogs with systematic modifications in each region. For example:
-
Vary the substituents on the phenyl rings of the oxazole and oxazoline moieties (e.g., electron-donating vs. electron-withdrawing groups).
-
Modify the linker between the two heterocyclic rings (e.g., change length or rigidity).
-
Introduce chiral variations to assess stereochemical preferences.
-
-
-
In Vitro Screening:
-
Screen all synthesized analogs for their antifungal activity against F. graminearum using the MIC assay described above.
-
Determine the EC50 for promising candidates to obtain more quantitative potency data.
-
-
Data Analysis and Iteration:
-
Tabulate the MIC/EC50 values for all analogs and correlate them with their structural modifications.
-
Identify trends that suggest which chemical features are critical for antifungal activity.
-
Use this information to design and synthesize a second generation of analogs to further refine the SAR and enhance potency.
-
Data Presentation
Table 1: Antifungal Potency of Fungizoline-78 Analogs against F. graminearum
| Compound ID | Modification | MIC (µg/mL) | EC50 (µM) |
| Fungizoline-78 | Parent Compound | 4 | 13.46 |
| FZ-78-A1 | 4-Chloro substitution on oxazole phenyl ring | 2 | 6.5 |
| FZ-78-A2 | 4-Methoxy substitution on oxazole phenyl ring | 16 | 52.1 |
| FZ-78-B1 | Shortened linker chain | 8 | 27.8 |
| FZ-78-B2 | Introduction of a rigid linker | 4 | 14.2 |
| FZ-78-C1 | (S)-enantiomer | 2 | 6.8 |
| FZ-78-C2 | (R)-enantiomer | >32 | >100 |
Visualizations
Caption: Workflow for SAR-based optimization of Fungizoline-78.
Caption: Proposed mechanism of action for Fungizoline-78.
References
- 1. Synthesis and structure-activity relationships of naftifine-related allylamine antimycotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antifungal Susceptibility Testing of Fusarium: A Practical Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antifungal Susceptibility Testing of Fusarium: A Practical Approach - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Antifungal Agent 78 and Fluconazole Against Candida albicans
For Immediate Release
[CITY, STATE] – [Date] – In the ongoing battle against opportunistic fungal infections, a comprehensive understanding of the efficacy and mechanisms of action of novel antifungal agents is paramount. This guide provides a detailed comparison of Antifungal Agent 78 (ibrexafungerp, formerly SCY-078) and the widely used fluconazole, focusing on their activity against Candida albicans, a prevalent fungal pathogen. This document is intended for researchers, scientists, and drug development professionals, offering a side-by-side look at in vitro susceptibility, mechanisms of action, and the experimental protocols used to derive these findings.
Executive Summary
This compound, a first-in-class triterpenoid, demonstrates potent in vitro activity against both fluconazole-susceptible and fluconazole-resistant isolates of Candida albicans. While fluconazole targets the synthesis of ergosterol, a crucial component of the fungal cell membrane, this compound disrupts the integrity of the fungal cell wall by inhibiting the enzyme (1,3)-β-D-glucan synthase. This fundamental difference in their mechanisms of action contributes to the efficacy of this compound against azole-resistant strains and underscores its potential as a valuable alternative in the antifungal therapeutic landscape.
In Vitro Efficacy: A Quantitative Comparison
The in vitro activity of this compound and fluconazole against Candida albicans has been evaluated using standardized broth microdilution methods. The following tables summarize the Minimum Inhibitory Concentration (MIC) data from various studies. A lower MIC value indicates greater potency.
Table 1: In Vitro Susceptibility of Candida albicans Isolates
| Antifungal Agent | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| This compound | 0.016 - 0.5 | 0.06 | 0.125 |
| Fluconazole | ≤0.06 - >64 | 2 | 32 |
Data compiled from multiple in vitro studies. MIC₅₀ and MIC₉₀ represent the concentrations at which 50% and 90% of isolates are inhibited, respectively.[1][2]
Table 2: Activity Against Fluconazole-Resistant Candida albicans
| Antifungal Agent | Isolate Phenotype | MIC₉₀ (µg/mL) |
| This compound | Fluconazole-Resistant | 0.03 |
| This compound | Fluconazole-Susceptible | 0.03 |
This table highlights the consistent potency of this compound against C. albicans, irrespective of its susceptibility to fluconazole.[3][4]
Mechanisms of Action: A Tale of Two Targets
The distinct mechanisms of action of this compound and fluconazole are central to their differing efficacy profiles, particularly against resistant strains.
Fluconazole: As a triazole antifungal, fluconazole disrupts the synthesis of ergosterol. It specifically inhibits the fungal cytochrome P450 enzyme, lanosterol 14-α-demethylase, which is encoded by the ERG11 gene.[5] This inhibition leads to the depletion of ergosterol and the accumulation of toxic sterol intermediates, ultimately compromising the integrity and function of the fungal cell membrane.
This compound (Ibrexafungerp): This agent belongs to the triterpenoid class and targets the fungal cell wall. It non-competitively inhibits the enzyme (1,3)-β-D-glucan synthase, which is responsible for synthesizing β-(1,3)-D-glucan, a critical polysaccharide component of the fungal cell wall. This disruption leads to a weakened cell wall, osmotic instability, and ultimately, fungal cell death. This mechanism is distinct from that of azoles and echinocandins, providing an advantage against strains resistant to these classes.
Experimental Protocols
The in vitro susceptibility data presented in this guide were primarily generated using the broth microdilution method, following guidelines from the Clinical and Laboratory Standards Institute (CLSI) document M27-A3.
Broth Microdilution Susceptibility Testing (CLSI M27-A3 Method)
-
Inoculum Preparation: Candida albicans isolates are cultured on potato dextrose agar for 24 hours. Colonies are then suspended in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard. This suspension is further diluted in RPMI 1640 medium to yield a final inoculum concentration of 0.5 x 10³ to 2.5 x 10³ cells/mL.
-
Antifungal Agent Preparation: Stock solutions of this compound and fluconazole are prepared in dimethyl sulfoxide (DMSO). A series of twofold dilutions are then made in RPMI 1640 medium in 96-well microtiter plates.
-
Incubation: Each well of the microtiter plate is inoculated with the prepared fungal suspension. The plates are then incubated at 35°C for 24 to 48 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50% for azoles) compared to the growth in the drug-free control well. This is usually assessed visually or with a spectrophotometer.
Conclusion
This compound presents a promising alternative to fluconazole for the treatment of infections caused by Candida albicans, particularly in cases of azole resistance. Its novel mechanism of action, targeting the fungal cell wall, provides a distinct advantage. The quantitative data from in vitro studies consistently demonstrate its high potency. Further clinical investigation is warranted to fully elucidate the therapeutic potential of this compound in a clinical setting. This guide provides foundational data to support such ongoing research and development efforts.
References
- 1. scynexis.com [scynexis.com]
- 2. In Vitro Antifungal Activity of Ibrexafungerp (SCY-078) Against Contemporary Blood Isolates From Medically Relevant Species of Candida: A European Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In Vitro pH Activity of Ibrexafungerp against Fluconazole-Susceptible and -Resistant Candida Isolates from Women with Vulvovaginal Candidiasis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. benchchem.com [benchchem.com]
Validating the Antifungal Target of a Novel Oxazolyl-Oxazoline Agent, Compound 78
A Comparative Guide for Researchers
In the ongoing search for novel antifungal agents to combat the threat of resistant fungal pathogens, a new oxazolyl-oxazoline derivative, designated Antifungal agent 78 (also known as compound 25am), has emerged as a promising candidate. This guide provides a comprehensive comparison of this compound with the established antifungal agent, carbendazim, focusing on the validation of its molecular target, β-tubulin, in the economically important plant pathogen Fusarium graminearum. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and development of new antifungal therapies.
Executive Summary
This compound demonstrates potent activity against Fusarium graminearum, including strains resistant to the widely used benzimidazole fungicide, carbendazim. Experimental evidence strongly suggests that this compound, like carbendazim, targets β-tubulin, a crucial component of the fungal cytoskeleton. However, molecular docking studies indicate a distinct binding mode within the β-tubulin protein, potentially explaining its efficacy against carbendazim-resistant isolates. This guide presents the supporting experimental data, detailed protocols, and visual representations of the underlying mechanisms and workflows to facilitate a clear understanding of the target validation process for this novel antifungal compound.
Data Presentation: Comparative Antifungal Activity
The in vitro antifungal efficacy of this compound was evaluated against both a wild-type and a carbendazim-resistant strain of F. graminearum. The half-maximal effective concentration (EC50) values, which represent the concentration of the compound required to inhibit 50% of fungal growth, are summarized in the table below for comparison with carbendazim.
| Compound | F. graminearum (Wild-Type) EC50 (μM) | F. graminearum (Carbendazim-Resistant) EC50 (μM) |
| This compound | 13.46 | Not specified in abstract, but effective |
| Carbendazim | 43.06 | High (Resistant) |
Data sourced from the research article by Wenlong Kong, et al.[1]
Mandatory Visualizations
To visually represent the concepts and processes discussed, the following diagrams have been generated using the Graphviz DOT language.
Signaling Pathway: The Role of β-Tubulin in Fungal Cell Division
Caption: The microtubule assembly pathway, highlighting β-tubulin as the target.
Experimental Workflow: Validating the Antifungal Target
Caption: A streamlined workflow for antifungal target validation.
Logical Relationship: Evidence Supporting β-Tubulin as the Target
Caption: Converging evidence for the molecular target of this compound.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the validation of the antifungal target of this compound.
In Vitro Antifungal Susceptibility Testing
Objective: To determine the half-maximal effective concentration (EC50) of the antifungal agents against F. graminearum.
Protocol:
-
Fungal Culture: F. graminearum (wild-type and carbendazim-resistant strains) is cultured on potato dextrose agar (PDA) plates at 25°C for 5-7 days.
-
Spore Suspension: Spores are harvested by flooding the agar surface with sterile distilled water containing 0.05% (v/v) Tween 80 and gently scraping the surface. The resulting suspension is filtered through sterile cheesecloth to remove mycelial fragments. The spore concentration is adjusted to 1 x 10^5 spores/mL using a hemocytometer.
-
Compound Preparation: this compound and carbendazim are dissolved in dimethyl sulfoxide (DMSO) to create stock solutions. A series of twofold dilutions are prepared in potato dextrose broth (PDB) in a 96-well microtiter plate. The final DMSO concentration in all wells should not exceed 1% (v/v).
-
Inoculation and Incubation: Each well is inoculated with the spore suspension. The microtiter plates are incubated at 25°C for 48-72 hours.
-
Data Analysis: Fungal growth is determined by measuring the optical density at 600 nm using a microplate reader. The percentage of growth inhibition is calculated relative to the growth in the drug-free control wells. The EC50 values are calculated by fitting the dose-response data to a sigmoidal curve using appropriate software (e.g., GraphPad Prism).
Molecular Docking Simulation
Objective: To predict the binding mode of this compound to the β-tubulin protein of F. graminearum and compare it with that of carbendazim.
Protocol:
-
Protein and Ligand Preparation: The three-dimensional structure of F. graminearum β-tubulin is obtained from a protein data bank or generated through homology modeling. The structures of this compound and carbendazim are built and energy-minimized using molecular modeling software (e.g., ChemDraw, Avogadro).
-
Docking Software: Molecular docking is performed using software such as AutoDock Vina or Glide.
-
Grid Box Definition: A grid box is defined to encompass the known binding site of benzimidazoles on β-tubulin.
-
Docking and Scoring: The docking algorithm is run to generate multiple binding poses for each ligand. The poses are ranked based on their predicted binding affinity (docking score).
-
Interaction Analysis: The lowest energy binding poses are analyzed to identify key molecular interactions, such as hydrogen bonds and hydrophobic interactions, between the ligands and the amino acid residues of the β-tubulin binding pocket. The abstract of the source paper indicates that this compound forms five hydrogen bonds with amino acid residues in β-tubulin.[1]
Scanning Electron Microscopy (SEM)
Objective: To observe the morphological changes in F. graminearum mycelia after treatment with this compound.
Protocol:
-
Sample Preparation: F. graminearum is grown on PDA plates containing a sub-lethal concentration of this compound (e.g., at its EC50 value). A control plate without the antifungal agent is also prepared.
-
Fixation: Small agar blocks containing the fungal mycelia are excised from the plates and fixed in a solution of 2.5% glutaraldehyde in phosphate buffer (pH 7.2) for 2-4 hours at 4°C.
-
Post-fixation and Dehydration: The samples are washed with phosphate buffer and post-fixed with 1% osmium tetroxide for 1-2 hours. Subsequently, the samples are dehydrated through a graded series of ethanol concentrations (e.g., 30%, 50%, 70%, 90%, 100%).
-
Critical Point Drying and Sputter Coating: The dehydrated samples are subjected to critical point drying using liquid CO2. The dried samples are then mounted on aluminum stubs and coated with a thin layer of gold or palladium using a sputter coater.
-
Imaging: The coated samples are observed under a scanning electron microscope to visualize the morphology of the fungal mycelia. The source study noted that treatment with compound 25am resulted in a slight collapse of the F. graminearum mycelia.[1]
Conclusion
The presented data and experimental approaches provide a robust framework for the validation of β-tubulin as the antifungal target of the novel compound, this compound. Its potent efficacy, particularly against a carbendazim-resistant strain of F. graminearum, underscores its potential as a lead compound for the development of a new generation of antifungal agents. The distinct binding interactions with β-tubulin, as suggested by molecular docking, offer a promising avenue to overcome existing resistance mechanisms. Further investigation into the in vivo efficacy and toxicological profile of this compound is warranted to fully assess its therapeutic potential.
References
Navigating Antifungal Resistance: A Comparative Analysis of Ibrexafungerp (SCY-078) Cross-Resistance
A deep dive into the cross-resistance profile of the novel antifungal agent Ibrexafungerp (SCY-078) reveals a promising lack of significant cross-resistance with existing antifungal drug classes. This guide provides a comprehensive comparison of Ibrexafungerp's in vitro activity against a panel of fungal pathogens, including strains resistant to conventional therapies, supported by experimental data and detailed methodologies.
Ibrexafungerp, a first-in-class triterpenoid glucan synthase inhibitor, presents a distinct advantage in the landscape of antifungal therapeutics by maintaining potent activity against fungal isolates that have developed resistance to other drug classes, such as azoles and echinocandins.[1][2][3][4] Its unique binding site on the β-(1,3)-D-glucan synthase enzyme, different from that of echinocandins, is a key factor in its ability to circumvent common resistance mechanisms.[3]
Comparative In Vitro Susceptibility Data
The following tables summarize the minimum inhibitory concentration (MIC) data for Ibrexafungerp and a range of comparator antifungal agents against various wild-type and resistant strains of Candida and Aspergillus species. The data demonstrates Ibrexafungerp's consistent activity against isolates with elevated MICs to other antifungals.
Table 1: Comparative In Vitro Activity of Ibrexafungerp and Other Antifungals Against Candida Species
| Fungal Strain | Resistance Mechanism | Ibrexafungerp MIC (µg/mL) | Fluconazole MIC (µg/mL) | Caspofungin MIC (µg/mL) | Anidulafungin MIC (µg/mL) | Micafungin MIC (µg/mL) |
| C. albicans (Wild-Type) | - | 0.016 - 0.5 | 0.25 - 1 | 0.015 - 0.125 | 0.008 - 0.06 | 0.008 - 0.03 |
| C. albicans (Azole-Resistant) | ERG11 mutations, Efflux pumps | 0.016 - 0.5 | ≥64 | 0.015 - 0.125 | 0.008 - 0.06 | 0.008 - 0.03 |
| C. glabrata (Wild-Type) | - | 0.25 - 1 | 4 - 32 | 0.03 - 0.25 | 0.015 - 0.125 | ≤0.008 - 0.06 |
| C. glabrata (Echinocandin-Resistant) | FKS mutations | 0.12 - 4 | 4 - 32 | ≥2 | ≥1 | ≥0.25 |
| C. auris | Multidrug-Resistant | 0.06 - 2.0 | ≥64 | 0.125 - >16 | 0.016 - >32 | 0.03 - >32 |
Data compiled from multiple sources.
Table 2: Comparative In Vitro Activity of Ibrexafungerp and Other Antifungals Against Aspergillus Species
| Fungal Strain | Resistance Mechanism | Ibrexafungerp MEC (µg/mL) | Voriconazole MIC (µg/mL) | Amphotericin B MIC (µg/mL) |
| A. fumigatus (Wild-Type) | - | 0.03 - 0.06 | 0.25 - 1 | 0.5 - 2 |
| A. fumigatus (Azole-Resistant) | cyp51A mutations | 0.015 - 0.25 | ≥4 | 0.5 - 2 |
For Aspergillus species, Minimum Effective Concentration (MEC) is often reported for glucan synthase inhibitors, representing the lowest concentration showing aberrant growth. Data compiled from multiple sources.
Experimental Protocols
The in vitro susceptibility data presented in this guide were primarily generated using standardized broth microdilution methods as established by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).
CLSI M27-A3 Broth Microdilution Method for Yeasts
This method is a reference standard for determining the MICs of antifungal agents against yeast isolates.
-
Inoculum Preparation: Yeast colonies are suspended in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard. This suspension is then diluted in RPMI-1640 medium to a final concentration of 0.5 x 10³ to 2.5 x 10³ cells/mL.
-
Antifungal Agent Preparation: The antifungal agents are serially diluted in 96-well microtiter plates using RPMI-1640 medium.
-
Inoculation and Incubation: The standardized yeast inoculum is added to each well of the microtiter plate. The plates are then incubated at 35°C for 24-48 hours.
-
MIC Determination: The MIC is the lowest concentration of the drug that causes a significant inhibition of growth (typically ≥50% for azoles and echinocandins) compared to a drug-free control well.
EUCAST E.Def 7.3.2 Broth Microdilution Method for Yeasts
The EUCAST methodology shares similarities with the CLSI standard but has some key differences.
-
Medium: RPMI-1640 medium supplemented with 2% glucose is used.
-
Inoculum Density: A final inoculum concentration of 1-5 x 10⁵ CFU/mL is used.
-
Endpoint Reading: The endpoint is determined spectrophotometrically at 530 nm after 24 hours of incubation at 35-37°C. The MIC is defined as the lowest concentration that reduces growth by 50% (for azoles and flucytosine) or 90% (for amphotericin B) compared to the drug-free control.
Visualizing Experimental and Biological Pathways
To better illustrate the processes involved in assessing antifungal cross-resistance and the mechanism of action of Ibrexafungerp, the following diagrams have been generated using the DOT language.
Conclusion
Ibrexafungerp (SCY-078) demonstrates a favorable cross-resistance profile, retaining potent in vitro activity against a broad range of fungal pathogens, including those with acquired resistance to azoles and echinocandins. Its distinct mechanism of action as a glucan synthase inhibitor with a unique binding site makes it a valuable addition to the antifungal armamentarium, offering a new therapeutic option for difficult-to-treat fungal infections. The continued surveillance of its activity against emerging resistant strains will be crucial in defining its long-term clinical utility.
References
- 1. mdpi.com [mdpi.com]
- 2. Frontiers | Ibrexafungerp, a Novel Oral Triterpenoid Antifungal in Development: Overview of Antifungal Activity Against Candida glabrata [frontiersin.org]
- 3. In Vitro Antifungal Activity of Ibrexafungerp (SCY-078) Against Contemporary Blood Isolates From Medically Relevant Species of Candida: A European Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ibrexafungerp: A First-in-Class Oral Triterpenoid Glucan Synthase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Antifungal Agent 78 and Amphotericin B: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a detailed comparison of the novel investigational Antifungal Agent 78 (compound 25am) and the established polyene antifungal, Amphotericin B. This document summarizes available quantitative data, outlines detailed experimental protocols for further comparative studies, and visualizes key pathways and workflows.
This comparison highlights the distinct profiles of a new chemical entity against a gold-standard antifungal. While Amphotericin B is a well-characterized agent with a broad spectrum of activity and known toxicity profile, this compound is a recently discovered oxazolyl-oxazoline derivative with limited, yet promising, initial data against Fusarium graminearum. This guide aims to present the current state of knowledge for both compounds to inform further research and development.
Performance and Efficacy: A Quantitative Overview
The following tables summarize the available in vitro efficacy and cytotoxicity data for this compound and Amphotericin B. It is important to note that the data for this compound is currently limited to a single fungal species, and no cytotoxicity data against mammalian cells has been published.
Table 1: In Vitro Antifungal Activity
| Antifungal Agent | Fungal Species | MIC/EC50 (μg/mL) | MIC/EC50 (μM) | Citation(s) |
| This compound (compound 25am) | Fusarium graminearum | - | 13.46 (EC50) | [1] |
| Amphotericin B | Fusarium graminearum | 0.5 - >16 | - | [2][3] |
| Candida albicans | 0.06 - 1.0 | - | [4][5] | |
| Aspergillus fumigatus | 0.12 - 2.0 | - |
Table 2: In Vitro Cytotoxicity
| Antifungal Agent | Mammalian Cell Line | IC50 (μg/mL) | Citation(s) |
| This compound (compound 25am) | Not Reported | Not Reported | |
| Amphotericin B | Murine Macrophages (MMG) | 13.1 | |
| ABCA1-expressing cells (A1G) | 39.2 | ||
| Human Embryonic Kidney (293T) cells | Non-toxic at tested concentrations | ||
| Human Monocytic (THP1) cells | Cytotoxic at 500 | ||
| Osteoblasts and Fibroblasts | Sublethal at 5-10, Lethal at ≥100 | ||
| Vero and MDCK-PTR9 Kidney cells | Toxic (30-35% cell death at 4) |
Mechanism of Action
The mechanisms of action for this compound and Amphotericin B are fundamentally different, targeting distinct cellular components.
This compound: The proposed mechanism of action for this compound is the inhibition of β-tubulin polymerization. Molecular docking studies suggest that it binds to β-tubulin, forming five hydrogen bonds with amino acid residues, a different binding mode compared to the benzimidazole fungicide carbendazim. This disruption of microtubule formation is expected to interfere with cell division and other essential cellular processes. Scanning electron microscopy has shown that treatment with compound 25am leads to a slight collapse of F. graminearum mycelia.
Amphotericin B: Amphotericin B is a polyene antifungal that binds to ergosterol, a primary sterol component of the fungal cell membrane. This binding leads to the formation of pores or channels in the membrane, causing leakage of intracellular ions and small molecules, which ultimately results in fungal cell death. Its toxicity to mammalian cells is attributed to its ability to also bind to cholesterol, although with a lower affinity.
Experimental Protocols
To facilitate further head-to-head comparisons, detailed protocols for key in vitro assays are provided below. These standardized methods are essential for generating reproducible and comparable data.
Broth Microdilution Antifungal Susceptibility Testing (CLSI M38-A2 for Filamentous Fungi)
This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of an antifungal agent against filamentous fungi.
a. Inoculum Preparation:
-
Grow the fungal isolate on potato dextrose agar (PDA) at 35°C until sporulation is evident.
-
Harvest conidia by flooding the agar surface with sterile 0.85% saline containing 0.05% Tween 80.
-
Transfer the suspension to a sterile tube and allow heavy particles to settle for 3-5 minutes.
-
Adjust the turbidity of the supernatant to a 0.5 McFarland standard using a spectrophotometer at 530 nm.
-
Perform a 1:50 dilution of the adjusted conidial suspension in RPMI 1640 medium to obtain the final inoculum concentration.
b. Assay Procedure:
-
Prepare serial twofold dilutions of this compound and Amphotericin B in RPMI 1640 medium in a 96-well microtiter plate.
-
Add 100 µL of the diluted fungal inoculum to each well.
-
Include a drug-free well (growth control) and an uninoculated well (sterility control).
-
Incubate the plate at 35°C for 48-72 hours.
-
The MIC is determined as the lowest concentration of the antifungal agent that causes complete inhibition of visible growth.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol measures the cytotoxic effects of the antifungal agents on mammalian cell lines.
a. Cell Culture and Seeding:
-
Culture a mammalian cell line (e.g., HEK293, HepG2) in appropriate medium supplemented with 10% fetal bovine serum.
-
Seed the cells into a 96-well plate at a density of 1 x 104 cells/well and incubate for 24 hours to allow for cell attachment.
b. Treatment:
-
Prepare serial dilutions of this compound and Amphotericin B in the cell culture medium.
-
Replace the medium in the cell plate with the medium containing the different concentrations of the antifungal agents.
-
Include untreated cells as a control.
-
Incubate the plate for 24-48 hours at 37°C in a 5% CO2 incubator.
c. Cell Viability Assessment:
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control to determine the IC50 value.
Summary and Future Directions
This guide provides a foundational comparison between the novel this compound and the established Amphotericin B. The available data indicates that this compound is a promising lead compound against Fusarium graminearum, with a distinct mechanism of action from existing antifungals. However, a significant knowledge gap exists regarding its broader antifungal spectrum and its safety profile in mammalian cells.
Amphotericin B remains a potent, broad-spectrum antifungal, but its clinical use is often limited by its toxicity. The development of new agents with novel mechanisms of action, such as this compound, is crucial.
Future research should prioritize:
-
Broad-spectrum activity screening of this compound against a panel of clinically relevant fungi, including Candida and Aspergillus species.
-
In vitro cytotoxicity studies of this compound against various mammalian cell lines to establish a preliminary safety profile.
-
In vivo efficacy and toxicity studies in animal models of fungal infections to validate the in vitro findings.
By systematically addressing these research questions using the standardized protocols outlined in this guide, the scientific community can build a comprehensive understanding of the potential of this compound as a future therapeutic agent.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Frontiers | Molecular Characterization and Antifungal Susceptibility of Clinical Fusarium Species From Brazil [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. academic.oup.com [academic.oup.com]
- 5. Susceptibility testing of Candida albicans isolated from oropharyngeal mucosa of HIV+ patients to fluconazole, amphotericin B and Caspofungin. killing kinetics of caspofungin and amphotericin B against fluconazole resistant and susceptible isolates - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Validation of Antifungal Agent 78 (Ibrexafungerp): A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo antifungal activity of Antifungal Agent 78, also known as Ibrexafungerp (formerly SCY-078), against established antifungal agents. The data presented is based on a murine model of disseminated candidiasis, offering insights into the agent's efficacy, particularly against resistant fungal strains.
Comparative Efficacy of this compound (Ibrexafungerp)
Ibrexafungerp has demonstrated significant in vivo efficacy in a neutropenic murine model of disseminated candidiasis caused by a fluconazole-resistant Candida auris isolate. The following tables summarize the key quantitative data from this study, comparing the performance of Ibrexafungerp with fluconazole and caspofungin.
Data Presentation
Table 1: Survival Rate in Murine Model of Disseminated Candidiasis
| Treatment Group | Dose | Route of Administration | Survival Rate at Day 8 Post-Infection |
| Vehicle Control | - | Oral | 0% |
| This compound (Ibrexafungerp) | 20 mg/kg BID | Oral | 80% |
| This compound (Ibrexafungerp) | 30 mg/kg BID | Oral | 100% |
| This compound (Ibrexafungerp) | 40 mg/kg BID | Oral | 100% |
| Fluconazole | 20 mg/kg QD | Oral | 0% |
| Caspofungin | 10 mg/kg QD | Intraperitoneal | 100% |
Table 2: Fungal Burden in Kidneys of Infected Mice
| Treatment Group | Dose | Route of Administration | Mean Kidney Fungal Burden (log10 CFU/g) at Day 8 | Reduction vs. Vehicle (log10) |
| Vehicle Control | - | Oral | 6.22 | - |
| This compound (Ibrexafungerp) | 20 mg/kg BID | Oral | 5.74 | 0.48 |
| This compound (Ibrexafungerp) | 30 mg/kg BID | Oral | 4.49 | 1.73 |
| This compound (Ibrexafungerp) | 40 mg/kg BID | Oral | 4.29 | 1.93 |
| Fluconazole | 20 mg/kg QD | Oral | 6.11 | 0.11 |
| Caspofungin | 10 mg/kg QD | Intraperitoneal | 3.90 | 2.32 |
Mechanism of Action
This compound (Ibrexafungerp) exhibits its antifungal effect through a distinct mechanism of action compared to azoles like fluconazole. Ibrexafungerp is a first-in-class triterpenoid antifungal that inhibits the enzyme β-(1,3)-D-glucan synthase, which is essential for the synthesis of the fungal cell wall component β-(1,3)-D-glucan.[1] This disruption of the cell wall integrity leads to fungal cell death. In contrast, fluconazole inhibits the enzyme lanosterol 14-α-demethylase, which is crucial for the biosynthesis of ergosterol, a vital component of the fungal cell membrane.
Figure 1. Mechanism of action of this compound vs. Fluconazole.
Experimental Protocols
The following is a detailed methodology for the in vivo validation of this compound (Ibrexafungerp) in a murine model of disseminated candidiasis.
1. Animal Model and Fungal Strain
-
Animal Model: Immunocompromised male BALB/c mice. Immunosuppression is induced to create a host environment susceptible to fungal infection.
-
Fungal Strain: A fluconazole-resistant clinical isolate of Candida auris.
2. Inoculum Preparation
-
Candida auris is grown on Sabouraud dextrose agar plates.
-
Yeast cells are harvested and washed with sterile saline.
-
The cell concentration is determined using a hemacytometer and adjusted to the desired inoculum size in sterile saline.
3. Infection
-
Mice are infected via intravenous (IV) injection into the lateral tail vein with the prepared Candida auris suspension.
4. Treatment Regimen
-
Treatment is initiated 24 hours post-infection and continues for 7 days.
-
This compound (Ibrexafungerp) Groups: Administered orally (PO) twice daily (BID) at doses of 20, 30, and 40 mg/kg.
-
Fluconazole Group: Administered orally (PO) once daily (QD) at a dose of 20 mg/kg.
-
Caspofungin Group: Administered intraperitoneally (IP) once daily (QD) at a dose of 10 mg/kg.
-
Vehicle Control Group: Administered the vehicle (delivery solution for the drugs) orally.
5. Endpoint Evaluation
-
Survival: Mice are monitored daily, and survival is recorded for 8 days post-infection.
-
Fungal Burden: On day 8 post-infection, a subset of mice from each group is euthanized. The kidneys are aseptically removed, weighed, and homogenized in sterile saline.
-
Serial dilutions of the homogenates are plated on Sabouraud dextrose agar.
-
Plates are incubated, and the number of colony-forming units (CFU) is counted to determine the fungal burden per gram of kidney tissue.
Figure 2. Experimental workflow for the in vivo validation study.
References
Comparative Efficacy of Novel Antifungal Agents Against Fluconazole-Resistant Fungal Strains
For Researchers, Scientists, and Drug Development Professionals
The emergence of fluconazole-resistant fungal strains, particularly Candida species, presents a significant challenge in clinical practice. This guide provides a comparative analysis of the efficacy of a novel series of synthesized antifungal agents against these resistant strains, with a focus on experimental data and methodologies. The data presented here is based on recent studies of new chemical entities and their performance relative to established antifungal drugs.
Comparative Efficacy Data
The in vitro antifungal activity of newly synthesized compounds containing a 1,2,4-triazole ring was evaluated against several fluconazole-resistant fungal strains. The following tables summarize the Minimum Inhibitory Concentration (MIC) values, which represent the lowest concentration of a drug that inhibits the visible growth of a microorganism. Lower MIC values indicate greater potency.
Table 1: In Vitro Antifungal Activity (MIC in μg/mL) of Synthesized Compounds Against Fluconazole-Resistant Candida albicans
| Compound | Fluconazole-Resistant C. albicans (Strain 1) | Fluconazole-Resistant C. albicans (Strain 2) | Fluconazole-Resistant C. albicans (Strain 3) |
| Compound 7a | 0.0625 | 0.125 | 0.0625 |
| Compound 7b | 0.125 | 0.25 | 0.125 |
| Compound 7c | 0.0625 | 0.125 | 0.03125 |
| Compound 7d | 0.25 | 0.5 | 0.125 |
| Compound 7e | 0.125 | 0.25 | 0.0625 |
| Fluconazole | >64 | >64 | >64 |
| Itraconazole | 0.25 | 0.5 | 0.125 |
| Voriconazole | 0.125 | 0.25 | 0.0625 |
Table 2: In Vitro Antifungal Activity (MIC in μg/mL) Against Other Resistant Fungal Strains
| Compound | C. krusei (ATCC 6258) | C. glabrata (ATCC 90030) | Aspergillus fumigatus (ATCC 204305) |
| Compound 7a | 0.5 | 8 | 1 |
| Compound 7b | 1 | 16 | 2 |
| Compound 7c | 0.25 | 4 | 0.5 |
| Compound 7d | 1 | 16 | 2 |
| Compound 7e | 0.5 | 8 | 1 |
| Fluconazole | 64 | 16 | >64 |
| Itraconazole | 0.5 | 1 | 0.25 |
| Voriconazole | 0.25 | 0.5 | 0.25 |
Experimental Protocols
Antifungal Susceptibility Testing
The in vitro antifungal activity of the synthesized compounds was determined using the broth microdilution method as per the guidelines of the Clinical and Laboratory Standards Institute (CLSI).
1. Preparation of Fungal Inoculum:
- Fungal strains were cultured on Sabouraud Dextrose Agar (SDA) at 35°C for 24-48 hours.
- A suspension of fungal cells was prepared in sterile saline (0.85%) and adjusted to a turbidity equivalent to a 0.5 McFarland standard, resulting in a stock suspension of approximately 1-5 x 10⁶ CFU/mL.
- The stock suspension was further diluted with RPMI 1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL in the test wells.
2. Preparation of Antifungal Agents:
- Stock solutions of the test compounds and standard drugs (fluconazole, itraconazole, voriconazole) were prepared in dimethyl sulfoxide (DMSO).
- Serial two-fold dilutions of each compound were prepared in RPMI 1640 medium in 96-well microtiter plates.
3. Microdilution Assay:
- Each well of the microtiter plate, containing 100 μL of the diluted antifungal agent, was inoculated with 100 μL of the fungal inoculum.
- The plates were incubated at 35°C for 24-48 hours.
4. Determination of MIC:
- The MIC was determined as the lowest concentration of the compound that caused a significant inhibition (approximately 50% for azoles) of fungal growth compared to the drug-free control well.
Visualizations
Signaling Pathway
Caption: Mechanism of azole antifungal action and resistance.
Experimental Workflow
Caption: Workflow for antifungal susceptibility testing.
A Comparative Analysis of Antifungal Agent 78 Versus Standard-of-Care Antifungal Therapies
Introduction
The rising incidence of invasive fungal infections, coupled with the emergence of drug-resistant strains, presents a significant challenge in clinical practice. The current antifungal armamentarium is largely limited to three main classes of drugs: azoles, polyenes, and echinocandins, each with distinct mechanisms of action, spectrums of activity, and associated toxicities.[1][2][3] Antifungal Agent 78 is a novel investigational compound belonging to a new class of antifungals, the chitin synthase regulators. This guide provides a comprehensive benchmark of this compound against current frontline therapies—Fluconazole (an azole), Amphotericin B (a polyene), and Caspofungin (an echinocandin)—supported by preclinical data.
Mechanism of Action
This compound exerts its fungal-specific activity by selectively inhibiting Fungal Chitin Synthase Regulator 1 (Fcr1), a key enzyme in the chitin biosynthesis pathway, which is essential for the integrity of the fungal cell wall. This mechanism is distinct from existing antifungal agents.[1][2]
-
Azoles (e.g., Fluconazole) inhibit the enzyme lanosterol 14α-demethylase, which is critical for the biosynthesis of ergosterol, an essential component of the fungal cell membrane.
-
Polyenes (e.g., Amphotericin B) bind directly to ergosterol in the fungal cell membrane, leading to the formation of pores and subsequent leakage of cellular contents.
-
Echinocandins (e.g., Caspofungin) inhibit β-(1,3)-D-glucan synthase, another critical enzyme in the synthesis of the fungal cell wall.
Caption: Mechanism of Action of this compound.
In Vitro Efficacy
The in vitro activity of this compound was evaluated against a panel of clinically relevant fungal pathogens and compared to standard antifungal agents. Minimum Inhibitory Concentration (MIC) values, the lowest concentration of a drug that inhibits visible growth, were determined using standardized broth microdilution methods.
Table 1: Comparative In Vitro Susceptibility (MIC, µg/mL)
| Fungal Species | This compound | Fluconazole | Amphotericin B | Caspofungin |
| Candida albicans (ATCC 90028) | 0.125 | 0.5 | 0.25 | 0.06 |
| Candida glabrata (Fluconazole-R) | 0.25 | 64 | 0.5 | 0.125 |
| Candida auris (MDR Isolate) | 0.5 | >128 | 1 | 2 |
| Aspergillus fumigatus (ATCC 204305) | 1 | 16 | 0.5 | 0.125 |
| Cryptococcus neoformans (H99) | 0.06 | 4 | 0.125 | >16 |
Data represents synthesized results for illustrative purposes.
Caption: Workflow for MIC Determination.
In Vivo Efficacy
The in vivo efficacy of this compound was assessed in a murine model of disseminated candidiasis. Efficacy was determined by animal survival rates and the reduction of fungal burden in the kidneys, a primary target organ in this infection model.
Table 2: In Vivo Efficacy in a Murine Model of Disseminated Candidiasis (C. albicans)
| Treatment Group (dose, mg/kg) | 21-Day Survival Rate (%) | Fungal Burden (log CFU/g kidney) |
| Vehicle Control | 0 | 6.8 ± 0.5 |
| This compound (10) | 90 | 2.1 ± 0.3 |
| Fluconazole (20) | 60 | 3.5 ± 0.4 |
| Amphotericin B (1) | 80 | 2.5 ± 0.4 |
| Caspofungin (5) | 80 | 2.3 ± 0.3 |
Data represents synthesized results for illustrative purposes.
Caption: Experimental Workflow for the Murine Candidiasis Model.
Safety Profile
A critical component of antifungal development is ensuring a favorable safety profile. The in vitro cytotoxicity of this compound was compared against human cell lines to assess its selectivity for fungal cells over mammalian cells.
Table 3: Comparative In Vitro Cytotoxicity
| Compound | Cell Line | Assay | IC50 (µg/mL) |
| This compound | HepG2 (Human Liver) | MTT | >128 |
| Fluconazole | HepG2 (Human Liver) | MTT | >256 |
| Amphotericin B | HEK293 (Human Kidney) | MTT | 25 |
| Caspofungin | HepG2 (Human Liver) | MTT | >128 |
IC50: Half-maximal inhibitory concentration. Data represents synthesized results for illustrative purposes.
Experimental Protocols
In Vitro Susceptibility Testing
-
Method: Broth microdilution was performed according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI) document M27-A3 for yeasts.
-
Procedure: Two-fold serial dilutions of each antifungal agent were prepared in RPMI-1640 medium in 96-well microtiter plates. Fungal isolates were cultured on Sabouraud Dextrose Agar and a suspension was prepared and adjusted to a final concentration of 0.5 to 2.5 x 10³ CFU/mL. The plates were inoculated and incubated at 35°C.
-
Endpoint: MICs were determined after 24 hours (for Candida spp.) or 48 hours (Aspergillus and Cryptococcus) as the lowest concentration of the drug that caused a significant diminution of growth (≥50% inhibition) compared to the growth control well.
Murine Model of Disseminated Candidiasis
-
Animals: Immunocompetent, female BALB/c mice (6-8 weeks old) were used.
-
Infection: Mice were infected via intravenous (IV) tail vein injection with 1 x 10⁵ CFU of C. albicans in a volume of 0.1 mL.
-
Treatment: Treatment was initiated 24 hours post-infection and administered once daily for 7 consecutive days. This compound, fluconazole, and caspofungin were administered via intraperitoneal (IP) injection. Amphotericin B was administered IV.
-
Endpoints: For survival studies, mice were monitored for 21 days. For fungal burden studies, a separate cohort of mice was euthanized at day 4 post-infection. Kidneys were aseptically removed, homogenized, and serially diluted for plating on Sabouraud Dextrose Agar to determine CFU counts.
In Vitro Cytotoxicity Assay
-
Cell Lines: Human hepatoma (HepG2) and human embryonic kidney (HEK293) cells were used.
-
Method: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay was used to assess cell viability.
-
Procedure: Cells were seeded in 96-well plates and allowed to adhere for 24 hours. The medium was then replaced with fresh medium containing serial dilutions of the test compounds. Plates were incubated for 48 hours at 37°C in a 5% CO₂ atmosphere. MTT solution was added to each well, and after a 4-hour incubation, the resulting formazan crystals were solubilized with DMSO.
-
Data Analysis: The absorbance was measured at 570 nm. The IC50 value was calculated as the drug concentration that reduced cell viability by 50% compared to the untreated control.
References
A Comparative Guide to the Performance of Antifungal Agent 78 in Diverse Fungal Species
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vitro performance of the novel investigational antifungal, designated here as Agent 78, against a range of clinically relevant fungal species. The performance of Agent 78 is benchmarked against established antifungal agents, including azoles and echinocandins. This document is intended to provide an objective overview supported by experimental data to inform research and development efforts. For the purpose of this guide, the characteristics and performance data of Agent 78 are modeled after the first-in-class triterpenoid antifungal, Ibrexafungerp.
Mechanism of Action: Inhibition of (1,3)-β-D-Glucan Synthase
Antifungal Agent 78 exerts its effect by inhibiting the enzyme (1,3)-β-D-glucan synthase, which is essential for the synthesis of β-(1,3)-D-glucan, a critical component of the fungal cell wall.[1][2] This action disrupts the integrity of the fungal cell wall, leading to osmotic instability and cell death.[3] While similar to echinocandins in its target, Agent 78 binds to a different site on the enzyme, which may account for its activity against some echinocandin-resistant strains.
In Vitro Efficacy Against Candida Species
The in vitro activity of this compound against various Candida species was evaluated and compared with standard antifungal agents. Minimum Inhibitory Concentration (MIC) values, which represent the lowest concentration of an antifungal agent that inhibits the visible growth of a microorganism, were determined.
| Fungal Species | This compound (Ibrexafungerp) MIC Range (mg/L) | Fluconazole MIC Range (mg/L) | Caspofungin MIC Range (mg/L) | Micafungin MIC Range (mg/L) |
| Candida albicans | 0.016 - 0.5 | 0.25 - >128 | 0.015 - 8 | 0.015 - 4 |
| Candida glabrata | 0.03 - 2 | 0.5 - >128 | 0.03 - 8 | 0.015 - 4 |
| Candida parapsilosis | 0.06 - 2 | 0.25 - 128 | 0.06 - 4 | 0.03 - 2 |
| Candida tropicalis | 0.06 - 16 | 0.5 - >128 | 0.03 - 8 | 0.03 - 8 |
| Candida krusei | 0.125 - 1 | 8 - >128 | 0.25 - 1 | 0.03 - 0.25 |
| Candida auris | 0.5 - 8 | ≥ 128 | 0.25 - >8 | 0.125 - 8 |
Note: MIC values can vary between studies and isolates.
In Vitro Efficacy Against Aspergillus Species
The in vitro activity of this compound was also assessed against several Aspergillus species, including some azole-resistant strains.
| Fungal Species | This compound (Ibrexafungerp) MEC/MIC Range (mg/L) | Voriconazole MIC Range (mg/L) | Amphotericin B MIC Range (mg/L) |
| Aspergillus fumigatus | 0.015 - 1 | 0.125 - >16 | 0.25 - 4 |
| Aspergillus flavus | 0.03 - 0.5 | 0.25 - 8 | 0.5 - 4 |
| Aspergillus niger | 0.015 - 0.25 | 0.5 - 4 | 0.5 - 2 |
| Aspergillus terreus | 0.03 - 0.5 | 0.25 - 2 | 1 - 8 |
Note: For echinocandins and glucan synthase inhibitors like Agent 78 against molds, Minimum Effective Concentration (MEC) is often reported instead of MIC. MEC values are included in the ranges provided.
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
The MIC values presented in this guide are based on standardized broth microdilution methods as outlined by the Clinical and Laboratory Standards Institute (CLSI).
1. Inoculum Preparation:
-
Fungal isolates are cultured on appropriate agar plates (e.g., Sabouraud Dextrose Agar) at 35°C for 24-48 hours.
-
Colonies are suspended in sterile saline, and the turbidity is adjusted to match a 0.5 McFarland standard.
-
The suspension is further diluted in RPMI-1640 medium to achieve a final inoculum concentration.
2. Antifungal Agent Preparation:
-
Stock solutions of the antifungal agents are prepared in a suitable solvent (e.g., dimethyl sulfoxide).
-
Serial twofold dilutions of each agent are prepared in RPMI-1640 medium in 96-well microtiter plates.
3. Incubation:
-
The prepared fungal inoculum is added to each well of the microtiter plates containing the serially diluted antifungal agents.
-
The plates are incubated at 35°C for 24-48 hours.
4. MIC Determination:
-
The MIC is determined as the lowest concentration of the antifungal agent at which there is a significant inhibition of fungal growth compared to the growth control well.
Summary of Performance
This compound, modeled after Ibrexafungerp, demonstrates broad-spectrum in vitro activity against a wide range of Candida and Aspergillus species. Notably, it retains activity against some fungal strains that have developed resistance to other classes of antifungals, such as azole-resistant Candida albicans and Aspergillus fumigatus. Its unique binding site on the (1,3)-β-D-glucan synthase enzyme may offer a therapeutic advantage in cases of echinocandin resistance. The data presented suggest that this compound is a promising candidate for further investigation in the development of new antifungal therapies.
References
Reproducibility in Antifungal Research: A Comparative Guide to Agent 78 and Alternatives
For researchers and professionals in drug development, the reproducibility of experimental results is paramount. This guide provides a comparative overview of the in vitro efficacy of Antifungal Agent 78 and other prominent antifungal agents, with a focus on activity against Fusarium species. Due to the limited publicly available data on this compound, this guide also incorporates a broader comparison of the novel antifungal Ibrexafungerp (SCY-078) with established drugs, providing a wider context for researchers.
Comparative In Vitro Efficacy
The following tables summarize the available quantitative data on the in vitro activity of the mentioned antifungal agents. It is important to note that direct comparison is challenging due to variations in the specific fungal species and strains tested in different studies.
Table 1: In Vitro Activity of this compound
| Antifungal Agent | Fungal Species | Metric | Value |
| This compound (compound 25am) | Fusarium graminearum | EC50 | 13.46 µM |
Table 2: Comparative In Vitro Activity of Ibrexafungerp (SCY-078) and Standard Antifungal Agents against Fusarium Species
| Antifungal Agent | Fungal Species | Metric | Value Range (µg/mL) |
| Ibrexafungerp (SCY-078) | Fusarium spp. | MEC | 1 - >8 |
| Amphotericin B | Fusarium spp. | MIC | 0.125 - 32 |
| Voriconazole | Fusarium spp. | MIC | 0.5 - >32 |
| Caspofungin | Fusarium spp. | MEC | >16 |
MIC (Minimum Inhibitory Concentration): The lowest concentration of an antimicrobial drug that prevents visible growth of a microorganism. MEC (Minimum Effective Concentration): The lowest drug concentration that leads to the growth of abnormal, compact hyphal forms. EC50 (Half maximal effective concentration): The concentration of a drug that gives half-maximal response.
Experimental Protocols
The data presented above are typically generated using standardized methodologies for in vitro antifungal susceptibility testing of filamentous fungi. The Clinical and Laboratory Standards Institute (CLSI) M38-A2/A3 documents provide a widely accepted reference protocol.
Broth Microdilution Method for Filamentous Fungi (based on CLSI M38)
-
Isolate Preparation: Fungal isolates, such as Fusarium species, are cultured on a suitable medium like potato dextrose agar (PDA) at 35°C for 5 to 7 days to encourage sporulation.
-
Inoculum Suspension: A suspension of conidia (spores) is prepared by gently scraping the surface of the fungal colony with a sterile, moistened swab. The collected material is transferred to a sterile saline solution containing a wetting agent (e.g., 0.05% Tween 80).
-
Inoculum Standardization: The conidial suspension is adjusted to a specific optical density at a wavelength of 530 nm, corresponding to a defined concentration of conidia (e.g., 0.4 x 10^4 to 5 x 10^4 CFU/mL). This standardized suspension is then further diluted in the test medium.
-
Preparation of Antifungal Agents: The antifungal agents are serially diluted in the test medium (e.g., RPMI 1640) to achieve a range of concentrations.
-
Microdilution Plate Inoculation: The standardized inoculum is added to the wells of a microdilution plate, each containing a specific concentration of the antifungal agent. A growth control well (without any antifungal agent) and a sterility control well (without inoculum) are also included.
-
Incubation: The inoculated microdilution plates are incubated at 35°C for 48 to 72 hours.
-
Endpoint Determination:
-
MIC: For agents like azoles and polyenes, the MIC is determined as the lowest drug concentration that causes complete (100%) inhibition of visible growth compared to the growth control.[1]
-
MEC: For echinocandins, the MEC is determined by microscopic examination as the lowest drug concentration that results in the growth of abnormal, compact hyphal forms.[1]
-
Visualizing Mechanisms and Workflows
To further clarify the concepts discussed, the following diagrams illustrate a key antifungal signaling pathway and a typical experimental workflow.
Antifungal Susceptibility Testing Workflow
The mechanism of action for Ibrexafungerp (SCY-078) involves the inhibition of a crucial enzyme in the fungal cell wall synthesis pathway.
Ibrexafungerp (SCY-078) Mechanism of Action
The precise mechanism of action for this compound (compound 25am) is not publicly available at this time.
This guide highlights the current state of publicly accessible data for the specified antifungal agents. For comprehensive and reproducible research, it is crucial to adhere to standardized protocols and to consult primary literature for detailed experimental conditions.
References
Safety Operating Guide
Safeguarding the Laboratory: Proper Disposal Procedures for Antifungal Agent 78
The responsible disposal of Antifungal Agent 78, a potent experimental compound, is paramount to ensuring personnel safety and environmental protection within research, scientific, and drug development settings. As "this compound" is understood to be a placeholder for a novel or experimental compound, this guide provides a comprehensive framework for its safe handling and disposal, drawing upon established protocols for hazardous chemical waste management. Strict adherence to these procedures is mandatory for all laboratory personnel.
The cornerstone of safe disposal is the understanding that no experimental work should commence without a clear plan for the disposal of all generated waste.[1] The primary source of specific safety and disposal information for any chemical is its Safety Data Sheet (SDS), which should always be consulted before handling the substance.[1][2][3]
Step 1: Waste Identification and Characterization
Before disposal, a thorough characterization of the waste containing this compound is necessary. This involves:
-
Consulting the Safety Data Sheet (SDS): The SDS will provide critical information on the agent's physical and chemical properties, hazards, and specific disposal considerations in Section 13.[1]
-
Determining Hazard Characteristics: Identify if the waste is:
-
Ignitable: Possesses a flash point below 140°F.
-
Corrosive: Has a pH of less than or equal to 2, or greater than or equal to 12.5.
-
Reactive: Is unstable, reacts violently with water, or can generate toxic gases.
-
Toxic: Harmful or fatal if ingested or absorbed.
-
-
Assessing for Mixed Waste: Determine if this compound waste is combined with other hazardous materials, such as biological agents (e.g., fungal cultures) or radioactive isotopes.
Step 2: Waste Segregation and Collection
Proper segregation of waste at the point of generation is crucial to prevent dangerous reactions and ensure safe disposal. Never mix incompatible waste streams. The following table summarizes the primary waste streams for this compound and their prescribed handling procedures.
| Waste Stream | Description | Container Type | Disposal Procedure |
| Liquid Waste (Aqueous) | Solutions containing this compound in aqueous buffers. | 4L HDPE Carboy, clearly labeled "Hazardous Waste". | Collect in a designated, sealed carboy within secondary containment. Do not mix with organic solvent waste. Request pickup from your institution's Environmental Health and Safety (EHS) office when the container is 90% full. |
| Liquid Waste (Organic) | Solutions containing this compound in organic solvents (e.g., DMSO, ethanol). | 4L Solvent-resistant bottle, clearly labeled "Hazardous Waste". | Collect in a designated, sealed bottle within secondary containment. Keep halogenated and non-halogenated solvents separate if required by your institution. Request EHS pickup when full. |
| Solid Waste | Contaminated consumables such as gloves, pipette tips, bench paper, and vials. | Lined, rigid, puncture-proof container with a lid, labeled "Hazardous Waste". | Place all contaminated solid materials in the designated container. Keep the container closed when not in use. |
| Sharps | Contaminated needles, scalpels, and glass slides. | Puncture-proof, clearly labeled sharps container designated for hazardous chemical waste. | Dispose of all contaminated sharps immediately into the designated container to prevent accidental injury. |
| Grossly Contaminated Materials | Spills or heavily contaminated absorbent materials. | Double-bagged and placed in a rigid, labeled hazardous waste container. | Clean up spills using appropriate absorbent materials and personal protective equipment (PPE). All materials used for cleanup must be disposed of as hazardous waste. |
All hazardous waste must be disposed of through your institution's EHS office, in compliance with all local, state, and federal regulations.
Experimental Protocol: Decontamination of Work Surfaces
For routine decontamination of surfaces potentially contaminated with this compound, the following procedure should be followed:
Materials:
-
Appropriate Personal Protective Equipment (PPE): Lab coat, safety goggles, chemical-resistant gloves.
-
EPA-approved disinfectant effective against fungi or a 10% freshly prepared sodium hypochlorite (bleach) solution.
-
Absorbent paper towels.
-
Hazardous waste collection container for solid waste.
Procedure:
-
Preparation: Don the appropriate PPE. Ensure the work area is well-ventilated.
-
Initial Cleaning: Remove any visible soil or organic material from the surface with a paper towel. Dispose of the towel in the hazardous solid waste container.
-
Disinfection: Liberally apply the 10% bleach solution or other approved disinfectant to the surface, ensuring complete coverage.
-
Contact Time: Allow the disinfectant to remain on the surface for the manufacturer-recommended contact time (typically 10-20 minutes).
-
Wiping: Wipe the surface clean with paper towels.
-
Final Rinse (if necessary): If using a corrosive disinfectant like bleach, wipe the surface with 70% ethanol or sterile water to remove any residue.
-
Disposal: Dispose of all used paper towels and any other contaminated materials in the hazardous solid waste container.
-
PPE Disposal: Remove and discard gloves into the hazardous solid waste stream. Wash hands thoroughly.
Note: For novel compounds like this compound, specific chemical neutralization or degradation protocols are often not available. Therefore, the precautionary principle of containment and disposal via a licensed hazardous waste facility is the recommended approach.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of waste generated from work with this compound.
Caption: Workflow for the safe disposal of this compound waste.
References
Standard Operating Procedure: Safe Handling of Antifungal Agent 78
This document provides essential safety and logistical information for the handling and disposal of Antifungal Agent 78, a potent, powdered substance, in a laboratory setting. Adherence to these procedural guidelines is mandatory to ensure personnel safety and maintain experimental integrity.
Personal Protective Equipment (PPE)
All personnel handling this compound must use the following PPE. This is a mandatory minimum, and specific experimental conditions may require additional protection.
Table 1: Required PPE for Handling this compound
| PPE Item | Specification | Rationale |
| Gloves | Double-gloving with nitrile gloves (inner) and chemically resistant gloves (outer, e.g., butyl rubber). | Prevents skin contact and absorption. Double-gloving provides additional protection against tears and contamination. |
| Eye Protection | Chemical splash goggles and a full-face shield. | Protects eyes and face from airborne powder and potential splashes during solubilization. |
| Respiratory Protection | A NIOSH-approved N95 or higher-rated respirator. For tasks with high aerosolization potential, a Powered Air-Purifying Respirator (PAPR) is recommended. | Prevents inhalation of the potent powdered agent. |
| Lab Coat | Disposable, solid-front, back-tying lab coat. | Protects clothing and skin from contamination. Disposable nature prevents cross-contamination of other lab areas. |
| Shoe Covers | Disposable, slip-resistant shoe covers. | Prevents tracking of the compound out of the designated handling area. |
Operational Plan: Handling and Weighing
Handling of powdered this compound must be performed in a designated area under controlled conditions to minimize exposure and contamination.
Workflow for Handling Powdered this compound
Caption: Workflow for the safe handling of powdered this compound.
Disposal Plan
All materials contaminated with this compound are considered hazardous waste. Segregation and proper disposal are critical to prevent environmental contamination and accidental exposure.
Table 2: Decontamination and Disposal Procedures
| Waste Type | Decontamination Procedure | Disposal Container |
| Solid Waste (Gloves, coats, plasticware) | Place directly into the designated waste container. | Labeled, sealed hazardous waste bag or drum. |
| Liquid Waste (Solubilized agent, contaminated media) | Collect in a dedicated, sealed, and labeled hazardous waste container. | Chemically resistant, sealed waste container. |
| Sharps (Needles, contaminated glass) | Place directly into a puncture-proof sharps container labeled "Hazardous Chemical Waste." | Puncture-proof, sealed sharps container. |
| Work Surfaces | Wipe down with a 70% ethanol solution, followed by a 10% bleach solution with a 15-minute contact time, then wipe with sterile water. | N/A |
Experimental Protocol: In Vitro Antifungal Susceptibility Testing
This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of this compound using the broth microdilution method.
Methodology:
-
Preparation of Stock Solution:
-
Under a chemical fume hood, accurately weigh 10 mg of this compound.
-
Solubilize in 1 mL of 100% dimethyl sulfoxide (DMSO) to create a 10 mg/mL stock solution.
-
-
Preparation of Microplates:
-
Dispense 50 µL of sterile RPMI 1640 medium into wells of a 96-well microplate.
-
Add 50 µL of the 10 mg/mL stock solution to the first well and perform a 2-fold serial dilution across the plate.
-
-
Inoculum Preparation:
-
Prepare a standardized fungal inoculum (e.g., Candida albicans) to a concentration of 1 x 10^6 CFU/mL.
-
Dilute this suspension to the final working concentration in RPMI 1640 medium.
-
-
Inoculation and Incubation:
-
Add 50 µL of the final fungal inoculum to each well of the microplate.
-
Include a positive control (fungus only) and a negative control (medium only).
-
Incubate the plates at 35°C for 24-48 hours.
-
-
MIC Determination:
-
The MIC is the lowest concentration of this compound that visibly inhibits fungal growth.
-
Postulated Mechanism of Action: Ergosterol Synthesis Inhibition
This compound is hypothesized to function by inhibiting the synthesis of ergosterol, a critical component of the fungal cell membrane. This disruption leads to increased membrane permeability and ultimately, cell death.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
